Cy7 NHS ester
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C41H48BF4N3O4 |
|---|---|
Molecular Weight |
733.6 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-[3,3-dimethyl-2-[2-[3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]hexanoate;trifluoroborane;fluoride |
InChI |
InChI=1S/C41H48N3O4.BF3.FH/c1-40(2)31-16-8-10-18-33(31)42(5)35(40)23-21-29-14-13-15-30(28-29)22-24-36-41(3,4)32-17-9-11-19-34(32)43(36)27-12-6-7-20-39(47)48-44-37(45)25-26-38(44)46;2-1(3)4;/h8-11,16-19,21-24,28H,6-7,12-15,20,25-27H2,1-5H3;;1H/q+1;;/p-1 |
InChI Key |
ATVLAQFLEUZFOZ-UHFFFAOYSA-M |
Canonical SMILES |
B(F)(F)F.CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC(=CC=C4C(C5=CC=CC=C5N4CCCCCC(=O)ON6C(=O)CCC6=O)(C)C)CCC3)C)C.[F-] |
Origin of Product |
United States |
Foundational & Exploratory
Cy7 NHS Ester: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Cy7 N-hydroxysuccinimidyl (NHS) ester, a near-infrared (NIR) fluorescent dye widely utilized in biological imaging and other fluorescence-based assays. Its applications are particularly prominent in in vivo imaging due to the minimal autofluorescence and deep tissue penetration of light in the NIR spectrum.[1]
Core Properties and Chemical Structure
Cy7 NHS ester is an amine-reactive dye that forms a stable amide bond with primary amino groups on proteins, peptides, and other biomolecules.[2] The NHS ester moiety reacts efficiently with the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group of polypeptides.[2] This conjugation is most effective under slightly alkaline conditions (pH 8.0-9.0).[2]
The chemical structure of a representative this compound is characterized by a polymethine chain, which is responsible for its spectral properties in the near-infrared region.
Quantitative Data Summary
The following table summarizes the key quantitative data for a typical this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C41H48BF4N3O4 | [3] |
| Molecular Weight | ~733.64 g/mol | [3] |
| Excitation Maximum (λex) | ~750 nm | [3] |
| Emission Maximum (λem) | ~773 nm | [3] |
| Molar Extinction Coefficient (ε) | ~199,000 M⁻¹cm⁻¹ | [3] |
| Fluorescence Quantum Yield (Φ) | ~0.3 | [3] |
| Purity | ≥95% (by ¹H NMR and HPLC-MS) | [3] |
| Solubility | Soluble in organic solvents (DMSO, DMF) | [3] |
| Storage | Store at -20°C, desiccated and protected from light | [4] |
Experimental Protocols
Protein and Antibody Labeling with this compound
This protocol provides a general guideline for conjugating this compound to proteins, such as antibodies. The optimal conditions may vary depending on the specific protein and desired degree of labeling (DOL).
Materials:
-
Protein (e.g., IgG antibody) at 2-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4)[2]
-
This compound[2]
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[2]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 (optional)[2]
-
Storage Buffer: PBS, pH 7.4[2]
Procedure:
-
Protein Preparation:
-
This compound Stock Solution Preparation:
-
Conjugation Reaction:
-
Adjust the pH of the protein solution to 8.5-9.0 by adding the Labeling Buffer. A common starting point is to add 1/10th volume of 1 M sodium bicarbonate to the protein solution.[8]
-
Add a calculated amount of the this compound stock solution to the protein solution while gently vortexing. A molar ratio of dye to protein of 5:1 to 20:1 is a typical starting range.[2][5]
-
Incubate the reaction for 1-2 hours at room temperature in the dark with continuous stirring.[2][7]
-
-
Quenching the Reaction (Optional):
-
Purification:
-
Characterization and Storage:
-
Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and the excitation maximum of Cy7 (~750 nm).
-
Store the purified conjugate at 4°C for short-term storage or at -20°C for long-term storage, protected from light. Adding a carrier protein like BSA (0.1%) can improve stability.[9]
-
Visualizations
Chemical Structure of a this compound
Caption: Generalized chemical structure of a this compound.
Experimental Workflow for Protein Labeling
Caption: General workflow for labeling proteins with this compound.
References
- 1. This compound | AAT Bioquest [aatbio.com]
- 2. benchchem.com [benchchem.com]
- 3. Cyanine 7 NHS ester (A270191) | Antibodies.com [antibodies.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. benchchem.com [benchchem.com]
- 6. furthlab.xyz [furthlab.xyz]
- 7. genecopoeia.com [genecopoeia.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. docs.aatbio.com [docs.aatbio.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Cy7 NHS Ester: Spectral Properties and Core Applications
Cyanine7 (Cy7) N-hydroxysuccinimidyl (NHS) ester is a near-infrared (NIR) fluorescent dye widely utilized for its advantages in biological imaging and detection.[1][2] As a member of the cyanine (B1664457) family, its heptamethine chain structure results in spectral properties that are significantly red-shifted compared to dyes like Cy3 and Cy5.[1] This positions its fluorescence within the NIR "biological window" (approximately 700-900 nm), where endogenous absorption from molecules like hemoglobin and water is minimized, and tissue autofluorescence is significantly reduced.[1][3] These characteristics permit deeper tissue penetration and a superior signal-to-noise ratio, making Cy7 an invaluable tool for sensitive detection in complex biological systems, particularly for in vivo imaging.[1][4][5]
Core Principles of this compound Chemistry
The utility of this compound lies in its ability to form stable covalent bonds with primary amines. The NHS ester moiety is a highly efficient amine-reactive group that readily couples with the primary amino groups (-NH₂) found at the N-terminus of proteins and on the side chains of lysine (B10760008) residues.[6][7][8] This reaction, which forms a stable amide bond, is most efficient under slightly alkaline conditions (pH 8.0–9.0), which facilitates the deprotonation of the amine groups, thereby increasing their nucleophilicity.[6][9][10]
Quantitative Data Summary
The photophysical properties of this compound can vary slightly between suppliers and measurement conditions (e.g., solvent). The data below represents a consensus from multiple sources.
Table 1: Spectral and Photophysical Properties of this compound
| Property | Value | Notes |
| Excitation Maximum (λex) | ~750 - 756 nm[11][12][13] | Peak light absorption wavelength. |
| Emission Maximum (λem) | ~773 - 779 nm[12][13] | Peak fluorescence emission wavelength. |
| Molar Extinction Coefficient (ε) | 199,000 - 255,000 M⁻¹cm⁻¹[11][12] | A measure of how strongly the dye absorbs light. |
| Fluorescence Quantum Yield (Φ) | ~0.3[12][14] | Efficiency of converting absorbed light into emitted light. |
| Recommended Laser Lines | 633 nm or 647 nm[11] | Common laser lines for excitation in microscopy and flow cytometry. |
| Spectrally Similar Dyes | Alexa Fluor® 750, IRDye® 750, DyLight® 750[11] | Useful for selecting compatible filter sets and for multiplexing. |
Table 2: Recommended Reaction Conditions for Protein Labeling
| Parameter | Recommended Range | Optimal Starting Point | Rationale |
| Protein Concentration | 2 - 10 mg/mL[6][10][15] | 5 mg/mL | Higher concentrations improve labeling efficiency.[6] |
| Reaction Buffer pH | 8.0 - 9.0[6][9] | 8.5 | Optimal for deprotonation of primary amines, enhancing reactivity.[6] |
| Dye:Protein Molar Ratio | 5:1 to 20:1[6][15] | 10:1 (for antibodies) | Must be optimized empirically; over-labeling can cause aggregation and fluorescence quenching.[6] |
| Reaction Time | 1 - 3 hours[6][16] | 60 minutes | Sufficient for reaction completion at room temperature. |
| Reaction Temperature | Room Temperature (20-25°C)[6][15][16] | 20-25°C | Provides a balance between reaction rate and protein stability. |
| Solvent for Dye Stock | Anhydrous DMSO or DMF[6][12] | Anhydrous DMSO | Dye should be dissolved immediately before use as it is not stable in solution.[16] |
Detailed Experimental Protocols
The following protocols provide a general framework for the successful labeling of proteins and peptides with this compound.
Protocol 1: Antibody Labeling with this compound
This protocol is optimized for labeling approximately 1 mg of an IgG antibody. It can be scaled, but molar ratios should be maintained.
Materials:
-
Antibody (or protein) in an amine-free buffer (e.g., PBS).
-
This compound.
-
Anhydrous Dimethyl Sulfoxide (DMSO).[6]
-
Labeling Buffer: 1 M Sodium Bicarbonate (pH ~9.0).[17]
-
Purification Column: Size-exclusion chromatography column (e.g., Sephadex G-25).[9][17]
Experimental Procedure:
-
Antibody Preparation:
-
Prepare the antibody solution at a concentration of 2-10 mg/mL in PBS.[6][10] Note: Buffers containing primary amines (e.g., Tris) or ammonium (B1175870) salts are incompatible with this reaction.[10]
-
Adjust the pH of the antibody solution to 8.5 by adding 1/10th volume of 1 M sodium bicarbonate.[4][6]
-
-
This compound Stock Solution Preparation:
-
Conjugation Reaction:
-
Calculate the required volume of the this compound stock solution. A 10:1 molar ratio of dye-to-antibody is a common starting point.[6][17]
-
Slowly add the calculated volume of the dye solution to the antibody solution while gently stirring.
-
Incubate the reaction for 1-3 hours at room temperature, protected from light.[6][16] Gentle rotation is recommended.
-
-
Purification of the Conjugate:
-
Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with PBS.[9][16]
-
Apply the reaction mixture to the top of the column.
-
Elute the conjugate with PBS. The labeled antibody, being larger, will elute first as the initial colored fraction.[15] Unconjugated dye will be retained longer on the column.
-
Collect the fractions containing the labeled protein.
-
-
Storage:
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | - Buffer contains primary amines.- Protein concentration is too low.- Reaction pH is not optimal.- this compound is hydrolyzed/inactive. | - Use an amine-free buffer (e.g., PBS, bicarbonate).[6]- Concentrate the protein to >2 mg/mL.[6][10]- Ensure the reaction pH is between 8.0 and 9.0.[6]- Use a freshly prepared this compound stock solution.[6] |
| Protein Precipitation | - Over-labeling of the protein.- Excessive organic solvent (DMSO/DMF). | - Reduce the dye:protein molar ratio in subsequent experiments.- Ensure the volume of the organic solvent is less than 10% of the total reaction volume.[15] |
| High Background Signal | - Incomplete removal of unconjugated dye. | - Repeat the purification step or use a column with a larger bed volume for better separation. |
Application Spotlight: In Vivo Imaging
The premier application of Cy7-labeled biomolecules is in vivo small animal imaging.[1][2][4] The NIR properties of Cy7 allow for non-invasive, real-time monitoring of biological processes deep within living tissue.[1][5]
Common In Vivo Applications:
-
Tumor Imaging: Cy7 conjugated to antibodies or peptides that target tumor-specific antigens can be used for non-invasive tumor detection and monitoring.[1]
-
Drug Distribution and Pharmacokinetics: Tracking the biodistribution and clearance of a Cy7-labeled therapeutic provides critical data for drug development.[1]
-
Inflammation and Immunology: Labeled cells or antibodies can be used to visualize immune cell trafficking and inflammatory responses.
References
- 1. chempep.com [chempep.com]
- 2. Cyanine7 Dye | AxisPharm [axispharm.com]
- 3. optolongfilter.com [optolongfilter.com]
- 4. benchchem.com [benchchem.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. benchchem.com [benchchem.com]
- 7. abpbio.com [abpbio.com]
- 8. glenresearch.com [glenresearch.com]
- 9. NHS ester protocol for labeling proteins [abberior.rocks]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound | CAS:1432019-64-1 | AxisPharm [axispharm.com]
- 12. Cyanine 7 NHS ester (A270191) | Antibodies.com [antibodies.com]
- 13. This compound | AAT Bioquest [aatbio.com]
- 14. This compound, 1432019-64-1 | BroadPharm [broadpharm.com]
- 15. benchchem.com [benchchem.com]
- 16. genecopoeia.com [genecopoeia.com]
- 17. docs.aatbio.com [docs.aatbio.com]
The Chemistry and Application of Cyanine 7 (Cy7): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Cyanine (B1664457) 7 (Cy7), a near-infrared (NIR) fluorescent dye. This document will delve into the core photophysical properties of Cy7, provide detailed experimental protocols for its application, and explore its use in visualizing key signaling pathways, making it an essential resource for researchers, scientists, and drug development professionals.
Core Photophysical Properties of Cy7
Cy7 is a heptamethine cyanine dye known for its fluorescence in the near-infrared spectrum.[1] This characteristic is particularly advantageous for biological imaging because it minimizes autofluorescence from tissues and allows for deeper tissue penetration, leading to a higher signal-to-noise ratio.[1][2] The spectral properties of Cy7 can be influenced by factors such as the solvent and its conjugation to other molecules.[1]
Quantitative Data Summary
The key photophysical properties of Cy7 are summarized in the table below for easy comparison.
| Property | Value | Notes |
| Maximum Excitation (λex) | ~750 - 756 nm | [1] |
| Maximum Emission (λem) | ~773 - 779 nm | [1] |
| Molar Extinction Coefficient (ε) | ~199,000 - 250,000 cm⁻¹M⁻¹ | [1][3] |
| Quantum Yield (Φ) | ~0.28 - 0.3 | [1] |
| Molecular Weight | ~779.9 g/mol | [2] |
Experimental Protocols
The utility of Cy7 as a fluorescent probe is realized through its conjugation to biomolecules, such as antibodies, enabling the specific labeling and visualization of targets in a variety of experimental settings.
Antibody Conjugation with Cy7 NHS Ester
This protocol outlines the standard procedure for labeling a primary antibody with a this compound.
Materials:
-
Purified primary antibody in an amine-free buffer (e.g., PBS)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
1 M Sodium Bicarbonate (pH 8.5-9.0)
-
Desalting column (e.g., Sephadex G-25)
-
Reaction tubes
-
Pipettes
Methodology:
-
Antibody Preparation: Adjust the antibody concentration to 2-10 mg/mL in a buffer with a pH of 8.5-9.0.[1]
-
Cy7 Stock Solution: Just before use, dissolve the this compound in DMSO to a concentration of 10 mg/mL.[1]
-
Conjugation Reaction: Add the Cy7 stock solution to the antibody solution. A common starting molar ratio of dye to antibody is 10:1.[1] Incubate the reaction for 1-2 hours at room temperature, protected from light.[1]
-
Purification: Remove unconjugated dye by passing the reaction mixture through a desalting column equilibrated with PBS.[1] Collect the fractions containing the labeled antibody.[1]
-
Characterization: Determine the degree of labeling by measuring the absorbance at 280 nm and ~750 nm.[1]
-
Storage: Store the conjugated antibody at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.[1]
Workflow for conjugating an antibody with this compound.
Immunofluorescence Staining of Cultured Cells
This protocol details the use of a Cy7-conjugated antibody for staining fixed and permeabilized cultured cells.
Materials:
-
Cultured cells on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1-5% BSA in PBS)
-
Cy7-conjugated primary or secondary antibody
-
Nuclear counterstain (optional, e.g., DAPI)
-
Antifade mounting medium
Methodology:
-
Cell Fixation: Wash cells with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.[1] Wash three times with PBS.[1]
-
Permeabilization (for intracellular targets): Incubate cells with Permeabilization Buffer for 10 minutes.[4]
-
Blocking: Incubate with Blocking Buffer for 1 hour at room temperature to reduce non-specific binding.[1]
-
Primary Antibody Incubation: Dilute the Cy7-conjugated antibody in Blocking Buffer and incubate with the cells for 1-2 hours at room temperature or overnight at 4°C, protected from light.[1]
-
Washing: Wash the cells three times with PBS to remove unbound antibodies.[1]
-
Counterstaining (Optional): Incubate with a nuclear counterstain like DAPI for 5-10 minutes.[1]
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.[1]
-
Imaging: Image using a fluorescence microscope with appropriate filters for Cy7. A typical filter set includes an excitation filter around 710/75 nm, a dichroic beamsplitter at 760 nm, and an emission filter around 810/90 nm.[1]
Workflow for immunofluorescence staining using a Cy7-conjugated antibody.
Visualization of Signaling Pathways with Cy7
Cy7-conjugated probes are instrumental in visualizing and quantifying components of various signaling pathways, providing insights into cellular processes and disease mechanisms.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is crucial for regulating cell proliferation, differentiation, and survival.[5] Dysregulation of this pathway is often implicated in cancer.[5] Cy7-labeled antibodies targeting EGFR or its phosphorylated forms can be used to visualize receptor activation and trafficking.
Visualization of activated EGFR using a Cy7-conjugated antibody.
HER2 Signaling Pathway
Human Epidermal Growth Factor Receptor 2 (HER2) is another member of the EGFR family and a key driver in some breast cancers.[6] Cy7-labeled probes, including antibodies and affibodies, are used for the in vivo and in vitro imaging of HER2-positive tumors, aiding in diagnosis and monitoring treatment response.[4]
Imaging of HER2-positive tumor cells using a Cy7-labeled probe.
VEGF Signaling in Angiogenesis
Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are central to angiogenesis, the formation of new blood vessels, a process critical in tumor growth. Cy7-conjugated VEGF can be used as a tracer to image and quantify VEGFR expression in vivo, providing insights into tumor angiogenesis.[1]
Imaging of angiogenesis by targeting VEGFR with a Cy7-VEGF conjugate.
References
- 1. Fluorescence imaging of vascular endothelial growth factor in tumors for mice embedded in a turbid medium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Transcriptomic and ChIP-sequence interrogation of EGFR signaling in HER2+ breast cancer cells reveals a dynamic chromatin landscape and S100 genes as targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using in vivo fluorescence lifetime imaging to detect HER2-positive tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Fluorescent Kinase Probes Enabling Identification and Dynamic Imaging of HER2(+) Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Solubility of Cy7 NHS Ester: A Technical Guide for Researchers
An in-depth examination of the solubility characteristics of Cy7 NHS ester in Dimethyl Sulfoxide (DMSO) and water is critical for its effective application in bioconjugation, in vivo imaging, and other advanced research domains. This guide provides a comprehensive overview of its solubility, detailed protocols for dissolution, and a logical workflow to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.
The solubility of Cy7 N-hydroxysuccinimide (NHS) ester, a widely utilized near-infrared (NIR) fluorescent dye for labeling primary amines in biomolecules, is a pivotal factor that dictates its handling and utility in aqueous and non-aqueous environments. A clear understanding of its behavior in common solvents like DMSO and water is paramount for achieving efficient and reproducible bioconjugation.
Quantitative Solubility Data
The solubility of this compound is significantly influenced by its chemical structure, particularly the presence or absence of sulfonate groups. Non-sulfonated this compound exhibits high solubility in polar aprotic solvents like DMSO, while its aqueous solubility is limited. Conversely, sulfonated versions of this compound are engineered for enhanced water solubility.
| Solvent | Compound | Solubility | Remarks | Source |
| DMSO | Non-sulfonated this compound | ≥34.1 mg/mL | Readily soluble. Commonly used to prepare concentrated stock solutions. | [1] |
| This compound (form not specified) | Soluble | Routinely dissolved to prepare 10 mg/mL or 10 mM stock solutions for labeling protocols. | [2][3][4] | |
| Triethylammonium salts of Cy dye NHS esters | More soluble in DMSO and DMF than corresponding potassium salts. | The salt form can influence solubility. | [5][6] | |
| Water | Non-sulfonated this compound | Low solubility | Described as having "low solubility" or being "poorly soluble". Requires an organic co-solvent for labeling reactions in aqueous buffers. | |
| Sulfonated this compound (sulfo-Cy7 NHS ester) | Good solubility / High water solubility | Specifically designed for aqueous applications, eliminating the need for organic co-solvents that can be detrimental to sensitive proteins. | [7][8][9] | |
| This compound (form not specified) | Water-soluble | Some suppliers offer water-soluble forms without specifying the modification, which are ideal for labeling delicate proteins. | [10] |
Experimental Protocols
Precise and careful preparation of this compound solutions is crucial for successful conjugation to biomolecules. The following protocols provide detailed methodologies for dissolving both non-sulfonated and sulfonated Cy7 NHS esters.
Protocol 1: Dissolving Non-sulfonated this compound in DMSO
This protocol is intended for the preparation of a concentrated stock solution of standard, non-sulfonated this compound, which has poor aqueous solubility.
Objective: To prepare a 10 mg/mL stock solution of non-sulfonated this compound in anhydrous DMSO.
Materials:
-
Non-sulfonated this compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Microcentrifuge tubes
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a concentration of 10 mg/mL. For example, to a 1 mg vial of this compound, add 100 µL of anhydrous DMSO.[3][4]
-
Vortex the solution thoroughly until the dye is completely dissolved.[2] Brief sonication can also be used to aid dissolution.[3]
-
The freshly prepared stock solution is sensitive to moisture and should be used promptly for the best results.[2]
-
For storage, the DMSO stock solution can be aliquoted into single-use volumes and stored at -20°C for up to two weeks, protected from light and moisture.[11] Some sources suggest storage for 1-2 months at -20°C.[12] However, prolonged storage of the dye in solution is not recommended as the NHS ester is susceptible to hydrolysis.[13]
Protocol 2: Dissolving Sulfonated (Water-Soluble) this compound
This protocol is for the preparation of a solution of sulfonated this compound, which is readily soluble in aqueous buffers.
Objective: To prepare a 10 mg/mL solution of sulfonated this compound in an aqueous buffer.
Materials:
-
Sulfonated this compound (sulfo-Cy7 NHS ester)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5) or deionized water
-
Vortex mixer
-
Microcentrifuge tubes
Procedure:
-
Equilibrate the vial of sulfo-Cy7 NHS ester to room temperature.
-
Directly add the reaction buffer or deionized water to the vial to create a 10 mg/mL solution.[9]
-
Vortex the solution until the dye is fully dissolved.
-
This solution should be prepared immediately before use in the labeling reaction, as the NHS ester group will hydrolyze in aqueous environments.
Logical Workflow for Dissolving and Using this compound
The choice of solvent and dissolution protocol is fundamentally dependent on the type of this compound being used. The following diagram illustrates the decision-making process for a researcher preparing to use this compound.
References
- 1. apexbt.com [apexbt.com]
- 2. benchchem.com [benchchem.com]
- 3. genecopoeia.com [genecopoeia.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. This compound | AAT Bioquest [aatbio.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. benchchem.com [benchchem.com]
- 10. This compound | CAS:1432019-64-1 | AxisPharm [axispharm.com]
- 11. benchchem.com [benchchem.com]
- 12. interchim.fr [interchim.fr]
- 13. reddit.com [reddit.com]
Cy7 NHS Ester: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Cy7 NHS ester, a near-infrared (NIR) fluorescent dye crucial for a variety of applications in research and drug development. This guide will delve into the molecular characteristics of its common variants, provide detailed experimental protocols for its use in antibody conjugation and in vivo imaging, and illustrate a key signaling pathway where Cy7-labeled biomolecules are instrumental.
Core Concepts: Understanding this compound Variants
Cyanine 7 (Cy7) N-hydroxysuccinimide (NHS) ester is a reactive dye widely used for labeling primary amines on biomolecules such as proteins, antibodies, and peptides. The NHS ester moiety reacts with primary amines in a pH-dependent manner to form stable amide bonds. A critical distinction exists between the non-sulfonated and sulfonated forms of this compound, which primarily differ in their solubility and handling requirements. The choice between these variants is dictated by the experimental conditions and the nature of the biomolecule being labeled.
Quantitative Data Summary
For clarity and easy comparison, the key quantitative data for the most common non-sulfonated and sulfonated Cy7 NHS esters are summarized below. It is important to note that variations in molecular weight and chemical formula can exist between different suppliers due to the presence of different counter-ions.
| Property | Non-Sulfonated this compound | Sulfo-Cy7 NHS Ester |
| Molecular Weight | 733.64 g/mol [1] | 844.05 g/mol (as potassium salt)[2][3][4] |
| Chemical Formula | C41H48BF4N3O4[1][5] | C41H46KN3O10S2[3][4] |
| Solubility | Soluble in organic solvents (DMSO, DMF)[5]; low solubility in water.[] | Good solubility in water, DMSO, and DMF.[4] |
| Excitation Maximum (λex) | ~750 nm[5] | ~750 nm |
| Emission Maximum (λem) | ~773 nm[5] | ~773 nm |
| Molar Extinction Coefficient (ε) | ~199,000 cm⁻¹M⁻¹[5] | ~240,600 cm⁻¹M⁻¹ |
| Key Feature | Requires an organic co-solvent for labeling in aqueous solutions.[] | Water-soluble, ideal for labeling sensitive proteins that may be affected by organic solvents.[7] |
Experimental Protocols
This section provides detailed methodologies for the conjugation of this compound to antibodies and a general protocol for in vivo imaging using the resulting fluorescently labeled antibodies.
Antibody Labeling with this compound
This protocol outlines the steps for conjugating this compound to an antibody, a common procedure for generating fluorescent probes for immunoassays and in vivo imaging.
Materials:
-
Antibody (in an amine-free buffer, e.g., PBS)
-
This compound (non-sulfonated or sulfo-)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) (for non-sulfonated this compound)
-
1 M Sodium Bicarbonate (NaHCO₃), pH 8.5
-
Purification column (e.g., Sephadex G-25)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Antibody Preparation: Adjust the concentration of the antibody to 2-5 mg/mL in PBS. If the antibody solution contains primary amines (e.g., Tris buffer), it must be dialyzed against PBS.
-
Dye Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO (for non-sulfonated) or water (for sulfo-Cy7) to a concentration of 10 mg/mL.
-
Reaction Setup:
-
Adjust the pH of the antibody solution to 8.3-8.5 by adding a small volume of 1 M NaHCO₃.
-
Add the dissolved this compound to the antibody solution at a molar ratio of 10:1 to 20:1 (dye:antibody). The optimal ratio should be determined empirically for each antibody.
-
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature in the dark with gentle stirring.
-
Purification: Remove the unreacted dye by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) pre-equilibrated with PBS. Collect the fractions containing the labeled antibody, which will be visibly colored.
Degree of Labeling (DOL) Calculation: The DOL, or the average number of dye molecules per antibody, can be determined spectrophotometrically.[8]
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorbance maximum of Cy7 (~750 nm, Amax).
-
Calculate the DOL using the following formula:[8]
DOL = (Amax * ε_protein) / [(A280 - (Amax * CF)) * ε_dye]
-
ε_protein: Molar extinction coefficient of the antibody at 280 nm (typically ~210,000 M⁻¹cm⁻¹ for IgG).
-
ε_dye: Molar extinction coefficient of Cy7 at its Amax.
-
CF: Correction factor (A280 of the dye / Amax of the dye). This value is typically provided by the dye manufacturer.
-
In Vivo Imaging with Cy7-Labeled Antibodies
This protocol provides a general workflow for non-invasive in vivo imaging in a murine model using a Cy7-labeled antibody.
Materials:
-
Animal model (e.g., tumor-bearing mouse)
-
Cy7-labeled antibody
-
In vivo imaging system with appropriate NIR filters
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Preparation: Anesthetize the animal using a calibrated vaporizer.
-
Probe Administration: Inject the Cy7-labeled antibody intravenously via the tail vein. The typical dose is in the range of 1-5 nmol of the dye.
-
Image Acquisition:
-
Acquire a pre-injection baseline image.
-
Acquire images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to monitor the biodistribution and target accumulation of the labeled antibody.
-
Use an appropriate excitation filter (e.g., ~745 nm) and emission filter (e.g., >780 nm).
-
-
Ex Vivo Analysis (Optional): At the final time point, euthanize the animal and dissect the tumor and major organs for ex vivo imaging to confirm the in vivo signal distribution.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for antibody labeling and a key signaling pathway where Cy7-labeled antibodies can be applied.
References
- 1. apexbt.com [apexbt.com]
- 2. cenmed.com [cenmed.com]
- 3. medkoo.com [medkoo.com]
- 4. Sulfo-Cyanine 7 NHS ester (A270313) | Antibodies.com [antibodies.com]
- 5. This compound, 1432019-64-1 | BroadPharm [broadpharm.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Degree of labeling (DOL) step by step [abberior.rocks]
An In-depth Technical Guide to Near-Infrared (NIR) Fluorescent Dyes for Researchers and Drug Development Professionals
Introduction: Near-infrared (NIR) fluorescent dyes have emerged as indispensable tools in biomedical research and drug development. Operating within the NIR window (typically 700-1700 nm), these dyes offer significant advantages over traditional visible light fluorophores, including deeper tissue penetration, reduced photon scattering, and minimal autofluorescence from biological tissues.[1][2] These properties enable high-contrast, high-resolution imaging in complex biological systems, making NIR dyes ideal for a wide range of applications from preclinical small-animal imaging to potential clinical diagnostics.[3][4] This guide provides a comprehensive overview of the core principles of NIR fluorescent dyes, their quantitative properties, detailed experimental protocols for their use, and visualizations of relevant biological pathways and experimental workflows.
Core Principles of NIR Fluorescent Dyes
The utility of NIR dyes stems from their unique photophysical properties. Their large Stokes shifts (the difference between the maximum absorption and emission wavelengths) and high molar extinction coefficients contribute to their brightness and signal-to-noise ratio.[5] The major classes of small organic NIR dyes include cyanine, squaraine, and BODIPY dyes, each with distinct chemical structures and spectral characteristics.[1][5]
-
Cyanine Dyes: This is one of the most widely used classes of NIR dyes, characterized by two nitrogen-containing heterocycles linked by a polymethine chain. The length of this chain can be modified to tune the absorption and emission wavelengths.[1]
-
Squaraine Dyes: These dyes are known for their sharp and intense absorption and emission peaks. They are based on a central squaric acid core.[5]
-
BODIPY Dyes: Boron-dipyrromethene (BODIPY) dyes are notable for their high quantum yields and photostability. Chemical modifications can shift their fluorescence into the NIR region.
Quantitative Data of Common NIR Fluorescent Dyes
The selection of an appropriate NIR dye is critical for experimental success and depends on its specific photophysical properties. The following tables summarize key quantitative data for several commercially available NIR dyes.
Table 1: Photophysical Properties of Common NIR-I Dyes (700-900 nm)
| Dye | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Brightness (ε × Φ) |
| Alexa Fluor 700 | 693 | 719 | 192,000 | 0.37 | 71,040 |
| Atto 700 | 699 | 720 | 120,000 | 0.21 | 25,200 |
| DyLight 680 | 678 | 708 | 140,000 | 0.29 | 40,600 |
| IRDye 700DX | 689 | 702 | 165,000 | 0.44 | 72,600 |
| Alexa Fluor 790 | 778 | 808 | 260,000 | 0.63 | 163,800 |
| CF790 | 784 | 811 | 210,000 | 0.58 | 121,800 |
| DyLight 800 | 771 | 798 | 270,000 | 0.34 | 91,800 |
| IRDye 800CW | 776 | 800 | 240,000 | 0.54 | 129,600 |
Note: Values can vary depending on the solvent and conjugation status. Data is compiled from various sources for unconjugated dyes in aqueous buffers.[6]
Table 2: Photophysical Properties of Selected NIR-Ib Dyes (900-1000 nm)
| Dye | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) |
| IR-775 | 775 | 920 | 0.052 |
| IR-780 | 780 | 930 | 0.058 |
| IR-783 | 783 | 935 | 0.065 |
| IR-797 | 797 | 940 | 0.061 |
| IR-806 | 806 | 945 | 0.055 |
| IR-808 | 808 | 950 | 0.059 |
Note: Quantum yields were determined using IR-26 as a reference.[7][8]
Experimental Protocols
Detailed and standardized protocols are crucial for the successful application of NIR dyes. Below are methodologies for common experimental procedures.
Protocol 1: Bioconjugation of NIR Dyes to Antibodies via NHS Ester Chemistry
This protocol describes the conjugation of an amine-reactive N-hydroxysuccinimide (NHS) ester-functionalized NIR dye to an antibody.[9][10][][12][13]
Materials:
-
Antibody (1-10 mg/mL in amine-free buffer, e.g., PBS)
-
NIR dye with NHS ester group
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.0-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Size exclusion chromatography column (e.g., Sephadex G-25)
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
Procedure:
-
Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris) or stabilizers (e.g., BSA), it must be purified via dialysis or a spin column against PBS. Adjust the antibody concentration to 2-10 mg/mL.
-
Prepare NIR Dye Stock Solution: Allow the vial of the NHS-ester dye to warm to room temperature. Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO or DMF. This solution should be used immediately.
-
Conjugation Reaction:
-
Transfer the desired amount of antibody solution to a microcentrifuge tube.
-
Add the reaction buffer to adjust the pH to 8.0-8.5.
-
Add the NIR dye stock solution to the antibody solution with gentle vortexing. A dye-to-antibody molar ratio of 5:1 to 20:1 is recommended as a starting point.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Quenching the Reaction (Optional): Add the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.
-
Purification of the Conjugate:
-
Prepare a size exclusion chromatography column according to the manufacturer's instructions, equilibrated with PBS.
-
Load the reaction mixture onto the column.
-
Elute with PBS and collect the fractions containing the labeled antibody (typically the first colored band).
-
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength of the dye.
Protocol 2: Bioconjugation of NIR Dyes to Proteins via Maleimide-Thiol Chemistry
This protocol details the conjugation of a thiol-reactive maleimide-functionalized NIR dye to a protein.[14][15][16][17]
Materials:
-
Thiol-containing protein (1-10 mg/mL)
-
Degassed Conjugation Buffer: PBS, Tris, or HEPES, pH 7.0-7.5
-
Tris(2-carboxyethyl)phosphine (TCEP) for disulfide bond reduction (optional)
-
NIR dye with maleimide (B117702) group
-
Anhydrous DMSO or DMF
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Protein Preparation: Dissolve the protein in the degassed conjugation buffer. If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP and incubate for 20-60 minutes at room temperature in an inert atmosphere.
-
Prepare NIR Dye Stock Solution: Prepare a 10 mM stock solution of the maleimide dye in anhydrous DMSO or DMF.
-
Conjugation Reaction:
-
Add the dye stock solution to the protein solution at a 10-20 fold molar excess.
-
Flush the reaction vial with an inert gas, seal, and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification of the Conjugate: Purify the conjugate using a suitable method to remove unreacted maleimide and reducing agent.
Protocol 3: Live Cell Staining with NIR Dyes for Fluorescence Microscopy
This protocol provides a general guideline for staining live cells with NIR fluorescent probes.[18][19][20][21]
Materials:
-
Live cells cultured on glass-bottom dishes or chamber slides
-
NIR fluorescent probe stock solution (e.g., 1 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Cell Seeding: Seed cells on a suitable imaging dish and allow them to adhere and grow to the desired confluency (typically 50-70%).
-
Probe Preparation: Prepare the staining solution by diluting the NIR probe stock solution in pre-warmed complete cell culture medium to the desired final concentration (typically ranging from 100 nM to 10 µM).
-
Cell Staining: Remove the existing culture medium from the cells and wash once with pre-warmed PBS. Add the staining solution to the cells.
-
Incubation: Incubate the cells with the staining solution for 15-60 minutes at 37°C in a CO₂ incubator.
-
Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed complete cell culture medium or PBS to remove unbound probes.
-
Imaging: Add fresh, pre-warmed complete cell culture medium to the cells. The cells are now ready for imaging on a fluorescence microscope equipped with the appropriate NIR laser lines and filters.
Protocol 4: In Vivo Small Animal Imaging with NIR Dyes
This protocol outlines the general procedure for in vivo fluorescence imaging in small animals using NIR dye conjugates.[2][3][4][22]
Materials:
-
NIR dye conjugate
-
Sterile PBS
-
Anesthesia (e.g., isoflurane)
-
Small animal (e.g., nude mouse)
-
In vivo imaging system with appropriate NIR excitation and emission filters
Procedure:
-
Animal Preparation: Anesthetize the animal using a calibrated vaporizer with isoflurane. Place the animal on the imaging stage and maintain anesthesia throughout the imaging session.
-
Probe Administration: Inject the NIR dye conjugate intravenously (via the tail vein) or intraperitoneally. The dosage will depend on the specific probe and target.
-
Image Acquisition: Acquire fluorescence images at various time points post-injection to monitor the biodistribution and target accumulation of the probe.
-
Data Analysis: Quantify the fluorescence intensity in the region of interest (e.g., tumor) and compare it to background tissues.
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental designs is crucial for understanding and communication. The following diagrams, generated using the DOT language for Graphviz, illustrate a key signaling pathway and typical experimental workflows involving NIR dyes.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation and survival and is often dysregulated in cancer.[23][24][25][26][27] NIR dye-conjugated antibodies targeting EGFR are used to visualize tumors that overexpress this receptor.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. licorbio.com [licorbio.com]
- 3. akinainc.com [akinainc.com]
- 4. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NIR Dyes for Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Item - Ensemble fluorescence properties of NIR dyes. - figshare - Figshare [figshare.com]
- 7. Near-infrared fluorescence imaging in the largely unexplored window of 900-1,000 nm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thno.org [thno.org]
- 9. benchchem.com [benchchem.com]
- 10. NHS ester protocol for labeling proteins [abberior.rocks]
- 12. bidmc.org [bidmc.org]
- 13. biotium.com [biotium.com]
- 14. benchchem.com [benchchem.com]
- 15. biotium.com [biotium.com]
- 16. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 17. broadpharm.com [broadpharm.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Optimization of Advanced Live-Cell Imaging through Red/Near-Infrared Dye Labeling and Fluorescence Lifetime-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Small Animal In vivo Imaging FAQs | Thermo Fisher Scientific - HK [thermofisher.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 26. creative-diagnostics.com [creative-diagnostics.com]
- 27. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Storage and Handling of Cy7 NHS Ester
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the critical storage conditions, stability considerations, and handling protocols for Cy7 N-hydroxysuccinimidyl (NHS) ester. Adherence to these guidelines is essential for maintaining the reagent's reactivity and ensuring the quality and reproducibility of conjugation experiments.
Introduction to Cy7 NHS Ester
This compound is a near-infrared (NIR) fluorescent dye widely used for labeling biomolecules, particularly proteins, antibodies, and amine-modified oligonucleotides.[1][2] Its succinimidyl ester functional group reacts efficiently with primary amines (-NH₂) under mild conditions to form stable amide bonds.[3] The resulting Cy7-labeled conjugates are utilized in various applications, including in vivo imaging, fluorescence microscopy, and flow cytometry, benefiting from the low autofluorescence of biological tissues in the NIR spectrum.
Storage and Stability
Proper storage is paramount to prevent the degradation of this compound. The primary routes of degradation are hydrolysis of the NHS ester group and photobleaching of the cyanine (B1664457) dye core.[4][5]
2.1. Solid Form
When stored as a solid (lyophilized powder), this compound is relatively stable. However, the NHS ester group is highly susceptible to moisture.[6][7] Therefore, stringent storage conditions are required to maximize its shelf-life.
2.2. In Solution
Solutions of this compound are significantly less stable than the solid form. The NHS ester readily hydrolyzes in the presence of water.[8] Stock solutions should always be prepared in high-quality, anhydrous organic solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[9][10] It is crucial to use the dye stock solution promptly after preparation.[10][11]
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Light Conditions | Atmosphere | Duration |
| Solid (Powder) | -20°C or colder[4][9][12] | Protect from light (store in the dark)[12][13] | Desiccate to protect from moisture[7][12] | Up to 12-24 months[12][14][15] |
| Stock Solution | -20°C[8][10] | Protect from light (use amber vials)[4] | Anhydrous DMSO or DMF[10] | Up to 2 weeks[8] |
Key Handling Practices:
-
Warm to Room Temperature: Before opening the vial, always allow it to equilibrate to room temperature to prevent moisture condensation.[7]
-
Avoid Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing.[4][10]
-
Inert Gas: After use, purging the vial with a dry, inert gas like argon or nitrogen can help extend the reagent's shelf life by displacing moisture and oxygen.[7]
Factors Affecting Stability
Several factors can compromise the integrity of this compound. Understanding these is key to troubleshooting and ensuring successful conjugation.
Caption: Factors leading to the degradation of this compound.
Physicochemical and Spectral Properties
Understanding the spectral properties of Cy7 is essential for designing imaging experiments and selecting appropriate filter sets.
Table 2: Properties of Cy7 Dye
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~750 nm | [9] |
| Emission Maximum (λem) | ~773 nm | [9] |
| Molar Extinction Coefficient (ε) | ~199,000 M⁻¹cm⁻¹ | [9] |
| Fluorescence Quantum Yield (Φ) | ~0.3 | [9] |
| Solubility | DMSO, DMF, DCM | [9] |
Experimental Protocol: Protein Labeling
This section provides a detailed methodology for a typical protein conjugation reaction.
5.1. Materials and Reagents
-
Protein to be labeled (e.g., IgG antibody) in an amine-free buffer (e.g., PBS, HEPES, bicarbonate).
-
This compound.
-
Anhydrous DMSO.
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.5-9.0.
-
Purification column (e.g., Sephadex G-25).
Important Considerations:
-
Buffer Choice: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the protein for reaction with the NHS ester.[11][13]
-
Protein Concentration: For optimal efficiency, the protein concentration should be between 2 mg/mL and 10 mg/mL.[10][13]
5.2. Step-by-Step Procedure
-
Prepare Protein Solution:
-
Dissolve or exchange the protein into the Reaction Buffer at a concentration of 2-10 mg/mL.
-
-
Prepare Dye Stock Solution:
-
Calculate Dye Volume:
-
The optimal molar ratio of dye to protein for antibodies is typically between 10:1 and 20:1. This must be optimized for each specific protein.
-
Calculation Example: For 1 mg of an IgG antibody (MW ≈ 150,000 g/mol ) and a target dye:protein ratio of 10:1:
-
Moles of IgG = (1 x 10⁻³ g) / (150,000 g/mol ) = 6.67 x 10⁻⁹ mol
-
Moles of this compound needed = 10 * 6.67 x 10⁻⁹ mol = 6.67 x 10⁻⁸ mol
-
Volume of 10 mM Cy7 stock = (6.67 x 10⁻⁸ mol) / (10 x 10⁻³ mol/L) = 6.67 x 10⁻⁶ L = 6.67 µL
-
-
-
Conjugation Reaction:
-
While gently stirring or vortexing the protein solution, slowly add the calculated volume of the this compound stock solution.
-
Incubate the reaction at room temperature for 60 minutes in the dark.[13] Gentle mixing during incubation can improve efficiency.
-
-
Purification:
-
Separate the labeled protein from unreacted free dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS).[13] The first colored fraction to elute will be the Cy7-protein conjugate.
-
Visualization of Reaction and Workflow
6.1. Chemical Reaction
The core of the labeling process is the reaction between the NHS ester and a primary amine on the protein, forming a stable amide bond.
References
- 1. This compound | AAT Bioquest [aatbio.com]
- 2. abpbio.com [abpbio.com]
- 3. apexbt.com [apexbt.com]
- 4. benchchem.com [benchchem.com]
- 5. biotium.com [biotium.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. pdf.dutscher.com [pdf.dutscher.com]
- 9. This compound, 1432019-64-1 | BroadPharm [broadpharm.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. genecopoeia.com [genecopoeia.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. apexbt.com [apexbt.com]
- 15. apexbt.com [apexbt.com]
An In-depth Technical Guide to the Core Principles of Amine-Reactive Fluorescent Dyes
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realms of biological research, diagnostics, and drug development, the covalent labeling of biomolecules with fluorescent probes is an indispensable technique.[1] Amine-reactive fluorescent dyes are the most prevalent class of dyes utilized for this purpose, primarily targeting the primary amino groups found in lysine (B10760008) residues and at the N-terminus of proteins.[1][2] This guide provides a comprehensive exploration of the core principles governing amine-reactive fluorescent dyes, detailed experimental protocols, and the critical factors that ensure successful and reproducible bioconjugation.
Core Principles of Amine-Reactive Chemistry
The most common and recommended amine-reactive fluorescent labels are N-hydroxysuccinimidyl (NHS) esters.[1] These reagents react with primary amines on proteins in a pH-dependent manner to form stable amide bonds.[1][3][4] Another class of amine-reactive dyes are isothiocyanates, which form a thiourea (B124793) bond; however, this bond has been reported to be less stable over time compared to the amide bond formed by NHS esters.[1][5] Sulfonyl chlorides are also used but are generally more reactive and less selective.[1]
The fundamental reaction mechanism of an NHS ester with a primary amine is a nucleophilic acyl substitution.[4] The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a transient tetrahedral intermediate, which then collapses, releasing N-hydroxysuccinimide (NHS) as a leaving group and forming a stable amide bond.[4]
A significant competing reaction is the hydrolysis of the NHS ester, where water acts as a nucleophile.[4] This reaction produces an unreactive carboxylic acid and NHS, which reduces the efficiency of the desired conjugation.[4] The rates of both aminolysis (reaction with the amine) and hydrolysis are highly dependent on the pH of the reaction medium.[4]
The Critical Role of pH
The pH of the reaction buffer is the most crucial parameter in NHS ester chemistry.[4] It directly influences the nucleophilicity of the target amino groups and the stability of the NHS ester itself.[4]
-
Low pH: At acidic pH, primary amines are predominantly protonated (-NH₃⁺), rendering them non-nucleophilic and unreactive towards NHS esters.[4]
-
High pH: As the pH increases, the deprotonation of primary amines increases, enhancing their nucleophilicity. However, the rate of hydrolysis of the NHS ester also increases significantly at higher pH.[3][4]
-
Optimal pH: The generally accepted optimal pH range for NHS ester reactions is between 7.2 and 9.0.[3][6][7] A pH of 8.3-8.5 is often recommended for the modification of proteins and peptides to ensure that the primary amines are sufficiently deprotonated and reactive.[4][8][9]
Key Factors Influencing Labeling Efficiency
Successful and reproducible fluorescent labeling depends on several factors beyond pH:
-
Buffer Composition: Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target molecule for reaction with the dye.[3][6] Phosphate-buffered saline (PBS), sodium bicarbonate, or borate (B1201080) buffers are commonly used.[3][6]
-
Protein Concentration: For optimal results, the concentration of the protein should be at least 2 mg/mL.[5] In concentrated protein solutions, the acylation reaction is favored over the hydrolysis of the NHS ester.[3]
-
Dye-to-Protein Molar Ratio: The molar ratio of dye to protein will affect the degree of labeling (DOL). A typical starting point for antibodies is a 10:1 to 20:1 molar excess of dye.[3] However, this should be optimized for each specific protein and application to avoid over-labeling, which can lead to protein aggregation and loss of biological activity.
-
Temperature and Incubation Time: Labeling reactions are typically carried out at room temperature for 1-2 hours or at 4°C overnight.[5][10]
-
Purity of Reagents: The protein solution must be free of extraneous amine-containing compounds. The reactive dye should be of high purity and protected from moisture to prevent hydrolysis.[1][11][12]
Quantitative Data of Common Amine-Reactive Fluorescent Dyes
The selection of a fluorescent dye depends on the specific application, available excitation sources, and desired emission wavelengths. The following table summarizes the key spectral properties of a selection of widely used amine-reactive fluorescent dyes.
| Fluorophore | Reactive Group | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield |
| Fluorescein (FITC) | Isothiocyanate | ~494 | ~518 | ~75,000 | ~0.92 |
| NHS-Fluorescein | NHS Ester | ~494 | ~518 | ~83,000 | ~0.92 |
| Tetramethylrhodamine (TRITC) | Isothiocyanate | ~550 | ~575 | ~95,000 | ~0.28 |
| Alexa Fluor™ 488 | NHS Ester | ~495 | ~519 | ~73,000 | ~0.92 |
| Alexa Fluor™ 594 | NHS Ester | ~590 | ~617 | ~92,000 | ~0.66 |
| Cy®3 | NHS Ester | ~550 | ~570 | ~150,000 | ~0.15 |
| Cy®5 | NHS Ester | ~649 | ~670 | ~250,000 | ~0.20 |
Note: These values are approximate and can vary depending on the solvent and conjugation state.
Experimental Protocols
General Protocol for Protein Labeling with an NHS-Ester Dye
This protocol provides a general workflow for the conjugation of an amine-reactive fluorescent dye to a protein, such as an IgG antibody. Optimization may be required for specific proteins and dyes.[1][5]
1. Reagent Preparation:
-
Protein Solution: Dissolve the protein to be labeled (e.g., IgG antibody) in an amine-free buffer, such as 0.1 M sodium bicarbonate, pH 8.3, to a concentration of 2-10 mg/mL.[5] Ensure the protein solution is free of any stabilizers like BSA or gelatin.
-
Dye Stock Solution: Immediately before use, dissolve the amine-reactive dye (e.g., NHS ester) in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mg/mL.[3][5]
2. Labeling Reaction:
-
Slowly add the calculated amount of the dye stock solution to the stirring protein solution. A 10- to 20-fold molar excess of the dye is a good starting point for antibodies.[3]
-
Incubate the reaction for 1 hour at room temperature or overnight at 4°C, protected from light.[5][10]
3. Quenching the Reaction (Optional):
-
To stop the reaction, add a final concentration of 50-100 mM Tris-HCl or glycine, pH 7.4, and incubate for 10-15 minutes at room temperature.
4. Purification of the Conjugate:
-
Remove the unreacted dye by passing the reaction mixture over a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable buffer, such as phosphate-buffered saline (PBS).[1] The first colored fractions will contain the labeled protein.
5. Determination of the Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of the dye (A_max).
-
Calculate the protein concentration using the following formula, which corrects for the dye's absorbance at 280 nm:
-
Protein Concentration (M) = [A₂₈₀ - (A_max × Correction Factor)] / ε_protein
-
The Correction Factor is the ratio of the dye's absorbance at 280 nm to its absorbance at its A_max.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).
-
-
Calculate the dye concentration:
-
Dye Concentration (M) = A_max / ε_dye
-
-
Calculate the DOL:
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
Visualizations
Caption: Reaction mechanism of an NHS-ester dye with a primary amine.
Caption: Experimental workflow for protein labeling.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine Reactive Dyes and Probes for Conjugation | AAT Bioquest [aatbio.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Fluorescent Amine-reactive Alexa Fluor Dye Labeling of IgM Antibodies | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Labeling Small Peptides with Amine-Reactive Dyes in Organic Solvents—Note 9.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
A Technical Guide to Water-Soluble vs. Non-Sulfonated Cy7 NHS Esters for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of near-infrared (NIR) fluorescence imaging and bioconjugation, Cyanine7 (Cy7) dyes are indispensable tools. Their emission profile in the NIR spectrum (~750-800 nm) allows for deep tissue penetration with minimal autofluorescence, making them ideal for in vivo imaging and other sensitive applications.[1][2] A critical decision for researchers is the choice between water-soluble (sulfonated) and non-sulfonated Cy7 N-hydroxysuccinimide (NHS) esters. This in-depth technical guide provides a comprehensive comparison of these two variants, detailing their core properties, experimental protocols, and key applications to inform your selection process.
Core Principles: The Impact of Sulfonation
The fundamental difference between these two types of Cy7 NHS esters lies in their chemical structure and, consequently, their solubility.[3][4]
-
Non-Sulfonated Cy7 NHS Ester: This conventional form is inherently hydrophobic.[5] As a result, it requires dissolution in an organic co-solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), before being introduced to an aqueous solution containing the biomolecule to be labeled.[3][4][]
-
Water-Soluble (Sulfonated) this compound: This variant is chemically modified through the addition of one or more sulfonate groups (SO₃⁻).[4][7] These negatively charged groups dramatically increase the dye's hydrophilicity, allowing it to be dissolved directly in aqueous buffers.[3][8][9] This enhanced water solubility also reduces the tendency of the dye molecules to aggregate, both in solution and on the surface of a labeled protein.[3][4][]
This key distinction in solubility has significant implications for experimental workflows, purification strategies, and the behavior of the final conjugate.[3][10]
Quantitative Data Summary
The choice between sulfonated and non-sulfonated Cy7 NHS esters often comes down to a trade-off between handling convenience and specific experimental requirements. The following tables summarize the key quantitative differences to aid in this decision.
Table 1: Physicochemical and Spectral Properties
| Property | Water-Soluble (Sulfonated) this compound | Non-Sulfonated this compound | Notes |
| Solubility | Good solubility in water, DMF, and DMSO.[9][11] | Low solubility in water; soluble in organic solvents like DMF and DMSO.[12] | The primary distinction between the two dye types. Water-soluble variants eliminate the need for organic co-solvents in the labeling reaction.[3][8] |
| Excitation Max (λex) | ~750 nm[5][9][11] | ~750 nm[5] | The core chromophore structure is nearly identical, resulting in very similar spectral properties.[3][5] |
| Emission Max (λem) | ~773 nm[9][11] | ~773 nm | Minimal difference in emission maxima between the two forms. |
| Molar Extinction Coefficient (ε) | ~240,600 - 250,000 M⁻¹cm⁻¹[9][10][11] | ~199,000 - 270,000 M⁻¹cm⁻¹[10][13] | Both variants exhibit very high extinction coefficients, indicative of their strong light-absorbing capabilities. |
| Fluorescence Quantum Yield (Φ) | ~0.12[10] | ~0.2 - 0.3[10][14] | Quantum yield can be influenced by environmental factors and conjugation. Some sources suggest non-sulfonated versions may have a slightly higher quantum yield.[10] |
| Correction Factor (CF₂₈₀) | ~0.04[9] | Not consistently reported, but expected to be low. | This factor is used to calculate the degree of labeling by accounting for the dye's absorbance at 280 nm. |
Table 2: Bioconjugation Reaction Parameters
| Parameter | Recommended Range/Value | Notes |
| Target Functional Group | Primary amines (-NH₂)[1][15] | Reacts with the N-terminus of polypeptide chains and the side chains of lysine (B10760008) residues.[1] |
| Reaction pH | 8.0 - 9.0 (Optimal ~8.5)[1][16] | Slightly alkaline conditions deprotonate primary amines, increasing their nucleophilicity for efficient reaction with the NHS ester.[1] |
| Reaction Buffer | Amine-free buffers (e.g., PBS, Sodium Bicarbonate, Borate)[17] | Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for the dye, reducing labeling efficiency.[17] |
| Protein Concentration | 2 - 10 mg/mL[1][16] | Higher protein concentrations generally improve labeling efficiency.[1] |
| Dye:Protein Molar Ratio | 5:1 to 20:1[1][16] | This is a critical parameter that should be optimized empirically for each protein. Over-labeling can lead to protein aggregation and fluorescence quenching.[1] |
| Reaction Time | 1 - 3 hours at room temperature[1] | Longer incubation times are possible, but may not significantly increase labeling and can increase the risk of hydrolysis.[1][17] |
| Organic Co-solvent (for non-sulfonated Cy7) | <10-15% of total reaction volume[3][5] | High concentrations of DMSO or DMF can denature proteins.[5][17] |
Mandatory Visualizations
NHS Ester Reaction with Primary Amines
The core of the bioconjugation process is the reaction of the this compound with primary amines on a biomolecule. This is a nucleophilic acyl substitution reaction that results in a stable amide bond.[15][17]
Experimental Workflow: Antibody Labeling
The following diagram outlines a typical workflow for labeling an antibody with a this compound. The key difference between the water-soluble and non-sulfonated versions lies in the dye preparation step.
Experimental Protocols
This section provides a detailed methodology for labeling an IgG antibody with both water-soluble and non-sulfonated Cy7 NHS esters.
Materials
-
Antibody: Purified IgG at 2-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).[1][16]
-
This compound: Water-soluble (sulfonated) or non-sulfonated form.
-
Anhydrous DMSO or DMF: Required only for non-sulfonated this compound.[1][16]
-
Labeling Buffer: 1 M Sodium Bicarbonate, pH 8.5.[1]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.[1]
-
Purification Column: Size-exclusion chromatography column (e.g., Sephadex G-25).[1][16]
-
Storage Buffer: PBS, pH 7.4, optionally with a cryoprotectant like glycerol (B35011) for long-term storage.[1]
Protocol: Antibody Labeling
-
Antibody Preparation:
-
pH Adjustment:
-
Add 1/10th the volume of 1 M Sodium Bicarbonate (pH 8.5) to the antibody solution to raise the pH to the optimal range for conjugation (8.0-9.0).[1]
-
-
This compound Preparation (Choose one):
-
For Water-Soluble (Sulfonated) Cy7: Immediately before use, dissolve the Sulfo-Cy7 NHS ester directly in deionized water or the labeling buffer to a concentration of 10 mg/mL.[5]
-
For Non-Sulfonated Cy7: Immediately before use, dissolve the non-sulfonated this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[1][16] Vortex briefly to ensure it is fully dissolved.[16]
-
-
Conjugation Reaction:
-
Calculate the required volume of the this compound solution. A molar ratio of 10:1 (dye:antibody) is a good starting point for IgG.[1][16] This ratio should be optimized for your specific application.
-
Add the calculated volume of the Cy7 solution to the antibody solution while gently vortexing. For non-sulfonated Cy7, ensure the final volume of organic solvent is less than 10% of the total reaction volume.[5][17]
-
Incubate the reaction mixture for 1-3 hours at room temperature, protected from light, with continuous stirring or rotation.[1]
-
-
Quenching (Optional but Recommended):
-
Purification of the Labeled Antibody:
-
Separate the Cy7-labeled antibody from unreacted dye and byproducts using a size-exclusion desalting column (e.g., Sephadex G-25) equilibrated with PBS.[1][16]
-
The labeled antibody will elute first as a colored fraction. The smaller, free dye molecules will move more slowly through the column.[1]
-
For conjugates made with water-soluble Cy7, dialysis against an aqueous buffer is also an effective purification method.[3][10]
-
-
Characterization and Storage:
-
Determine the Degree of Labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~750 nm (for Cy7).[1] The DOL is the molar ratio of the dye to the protein.
-
The formula for DOL is: DOL = (A_max * ε_protein) / [(A_280 - (A_max * CF)) * ε_dye][16] Where:
-
A_max is the absorbance at the maximum wavelength of Cy7 (~750 nm).
-
A_280 is the absorbance at 280 nm.
-
ε_protein is the molar extinction coefficient of the antibody at 280 nm (~210,000 M⁻¹cm⁻¹ for IgG).
-
ε_dye is the molar extinction coefficient of Cy7 at its A_max.
-
CF is the correction factor for the dye's absorbance at 280 nm.
-
-
Store the labeled antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant and store at -20°C or -80°C.[1]
-
Conclusion: Selecting the Right Dye for Your Application
The choice between water-soluble and non-sulfonated Cy7 NHS esters is dictated by the specific needs of the experiment.
Choose Water-Soluble (Sulfonated) this compound when:
-
Your biomolecule is sensitive to organic solvents.[]
-
A simplified, purely aqueous labeling protocol is desired.[4]
-
You want to minimize the risk of dye-induced aggregation of the final conjugate.[3][4][]
Choose Non-Sulfonated this compound when:
-
Working with labeling systems where organic co-solvents are already established.
-
The biomolecule is known to be stable in the presence of small amounts of DMSO or DMF.
-
Potentially higher quantum yields are a priority, though this can be system-dependent.[10]
Both variants are powerful tools for NIR imaging and detection.[18] By understanding their fundamental properties and the nuances of their respective labeling protocols, researchers can make an informed decision to achieve optimal results in their drug development and scientific research endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cyanine dyes explained: non-sulfonated cyanines, and sulfonated cyanines - The International NanoScience Community - Nanopaprika.eu [nanopaprika.eu]
- 4. lumiprobe.com [lumiprobe.com]
- 5. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Sulfo-Cyanine 7 NHS ester (A270313) | Antibodies.com [antibodies.com]
- 10. stratech.co.uk [stratech.co.uk]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. apexbt.com [apexbt.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. benchchem.com [benchchem.com]
- 15. glenresearch.com [glenresearch.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Heptamethine Cyanine–Based Application for Cancer Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Photophysical Properties of Cyanine 7 (Cy7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanine (B1664457) 7 (Cy7) is a near-infrared (NIR) fluorescent dye that belongs to the cyanine family of fluorophores.[1] Its exceptional spectral properties in the NIR region (approximately 700-900 nm) make it an invaluable tool for a wide range of biomedical research and drug development applications.[1] This spectral window is particularly advantageous for biological studies because it coincides with the "near-infrared window" of biological tissues, where light absorption by endogenous chromophores like hemoglobin and water is minimal.[1][2] This characteristic, combined with reduced autofluorescence from biological samples in this region, allows for deep tissue penetration and a high signal-to-background ratio, making Cy7 exceptionally well-suited for in vivo imaging.[1][2]
This guide provides a comprehensive overview of the core photophysical properties of Cy7—specifically its quantum yield and molar extinction coefficient—and presents detailed experimental protocols for their determination.
Core Photophysical Properties: Quantum Yield and Extinction Coefficient
The utility of a fluorophore is largely defined by two key photophysical parameters: the molar extinction coefficient (ε) and the fluorescence quantum yield (Φ).
-
Molar Extinction Coefficient (ε): This value represents a molecule's ability to absorb light at a specific wavelength.[3] A high molar extinction coefficient indicates that the dye can be efficiently excited, which translates to a strong fluorescent signal.[2][3] It is a measure of how much light a 1 M solution of the dye absorbs in a 1 cm path length.
-
Fluorescence Quantum Yield (Φ): This is a measure of the efficiency of the fluorescence process.[3] It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[3] A higher quantum yield signifies a brighter fluorophore, as a larger fraction of the absorbed energy is converted into fluorescent light.[3] The quantum yield of cyanine dyes is influenced by their molecular structure and local environment, including solvent viscosity, temperature, and conjugation to biomolecules.[4]
Quantitative Data: Photophysical Properties of Cy7 and Related Dyes
The following tables summarize the key photophysical properties of Cy7 and provide a comparative look at other cyanine and far-red dyes. These values can vary slightly depending on the solvent, conjugation state, and specific experimental conditions.[1][4][5]
Table 1: Photophysical Properties of Cy7
| Property | Value | References |
| Excitation Maximum (λex) | ~750 - 770 nm | [1][2] |
| Emission Maximum (λem) | ~775 - 800 nm | [1][2] |
| Molar Extinction Coefficient (ε) | ~199,000 - 250,000 M⁻¹cm⁻¹ | [1] |
| Quantum Yield (Φ) | ~0.1 - 0.3 | [1][4][6] |
Table 2: Comparative Photophysical Properties of Common Cyanine and Far-Red Dyes
| Dye | Excitation Max. (nm) | Emission Max. (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| Cy3 | 550 | 570 | - | 0.15 |
| Cy5 | 650 | 670 | - | 0.20 - 0.27 |
| Cy5.5 | 675 | 694 | - | 0.28 |
| Cy7 | ~750 | ~773 | ~250,000 | ~0.30 |
| Alexa Fluor 750 | 749 | 775 | 290,000 | 0.12 |
| IRDye 800CW | 775 | 796 | 242,000 | 0.09 - 0.12 |
| DyLight 755 | 754 | 776 | 220,000 | 0.119 |
Data compiled from multiple sources.[4][5] Note that values can be influenced by environmental factors.
Experimental Protocols
Accurate determination of the quantum yield and molar extinction coefficient is crucial for the quantitative application of fluorescent dyes.
Protocol for Relative Quantum Yield Determination
The relative method is most commonly used for determining the fluorescence quantum yield.[4] It involves comparing the fluorescence of the sample to a standard with a known quantum yield (Φ_R).[4]
A. Materials and Equipment:
-
UV-Vis Spectrophotometer
-
Spectrofluorometer
-
Spectroscopic grade solvent
-
Cy7 dye (sample)
-
Reference standard with a known quantum yield in a similar spectral region (e.g., another characterized cyanine dye)[4]
B. Procedure:
-
Selection of Reference Standard: Choose a reference standard that absorbs and emits in a similar spectral region to Cy7 and has a well-documented quantum yield.[4]
-
Solvent Selection: Use a spectroscopic grade solvent that dissolves both the sample and the reference standard and is free from fluorescent impurities.[4]
-
Preparation of Solutions:
-
Absorbance Measurement:
-
Fluorescence Measurement:
-
Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurement.[4]
-
C. Data Analysis:
-
Integrate the area under the fluorescence emission curve for each spectrum to obtain the integrated fluorescence intensity (I).[4]
-
Plot the integrated fluorescence intensity (I) versus the absorbance (A) for both the Cy7 sample and the reference standard. The resulting plots should be linear.[4]
-
The quantum yield of the sample (Φ_S) is calculated using the following equation:[4] Φ_S = Φ_R × (Grad_S / Grad_R) × (n_S² / n_R²)
-
Where:
-
Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance.
-
n is the refractive index of the solvent.
-
Subscripts S and R denote the sample and reference, respectively.[4]
-
-
Protocol for Molar Extinction Coefficient Determination
The molar extinction coefficient is determined by applying the Beer-Lambert law.[8]
A. Materials and Equipment:
-
UV-Vis Spectrophotometer
-
Analytical balance
-
Volumetric flasks
-
Spectroscopic grade solvent
B. Procedure:
-
Prepare a Stock Solution: Accurately weigh a small amount of the Cy7 dye and dissolve it in a precise volume of a suitable solvent to create a stock solution of known concentration (c).
-
Prepare Dilutions: Prepare a series of dilutions from the stock solution.
-
Measure Absorbance:
-
Using a UV-Vis spectrophotometer, measure the absorbance (A) of each dilution at the wavelength of maximum absorbance (λ_max).
-
Use the pure solvent as a blank.
-
C. Data Analysis:
-
According to the Beer-Lambert law, A = εcl , where:
-
A is the absorbance (unitless).
-
ε is the molar extinction coefficient (in M⁻¹cm⁻¹).
-
c is the molar concentration of the dye (in M).
-
l is the path length of the cuvette (typically 1 cm).
-
-
Plot absorbance (A) versus concentration (c). The plot should be a straight line passing through the origin.
-
The molar extinction coefficient (ε) is the slope of this line, divided by the path length (l).
Visualized Mechanisms and Workflows
Mechanism of Fluorescence
The fluorescence of Cy7, like other fluorophores, can be described by a Jablonski diagram. The process involves the absorption of a photon, which elevates an electron to an excited singlet state (S₁), followed by vibrational relaxation and subsequent emission of a lower-energy photon as the electron returns to the ground state (S₀).[3]
Caption: Simplified Jablonski diagram illustrating the process of Cy7 fluorescence.
Experimental Workflow: Protein Conjugation with Cy7
Cy7 is frequently used to label biomolecules, such as antibodies, for tracking and imaging. The most common method involves using an amine-reactive Cy7 N-hydroxysuccinimide (NHS) ester.[3]
Caption: Workflow for labeling proteins with amine-reactive this compound.
Conclusion
Cy7 is a powerful and versatile near-infrared dye for researchers and drug development professionals.[1][2] Its high molar extinction coefficient and respectable quantum yield in the NIR window enable sensitive, high-resolution imaging with deep tissue penetration.[1][2] A thorough understanding of its photophysical properties and the protocols for their measurement is essential for leveraging the full potential of Cy7 in advanced applications, particularly in the realm of in vivo imaging and diagnostics.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | AAT Bioquest [aatbio.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. How to Measure the Extinction Coefficient of a Fluorescent Protein | MtoZ Biolabs [mtoz-biolabs.com]
An In-depth Technical Guide to the Core Principles of Bioconjugation Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction to Bioconjugation: Bridging Biology and Chemistry
Bioconjugation is the chemical process of covalently linking two or more molecules, where at least one is a biomolecule such as a protein, peptide, nucleic acid, or carbohydrate.[1][2][3] This powerful technique creates novel molecular entities, or "bioconjugates," that combine the distinct properties of their components.[1][4] The applications of bioconjugation are vast and have revolutionized numerous fields, from fundamental research to clinical medicine.[5][6] Key applications include:
-
Targeted Drug Delivery: The development of antibody-drug conjugates (ADCs) allows for the specific delivery of potent cytotoxic drugs to cancer cells, thereby increasing efficacy and reducing off-target toxicity.[1][7][8]
-
In Vivo Imaging and Diagnostics: Attaching imaging agents (e.g., fluorescent dyes, radioisotopes) to biomolecules enables the visualization and tracking of biological processes and the detection of disease biomarkers.[3][5]
-
Therapeutic Enhancement: Modifying therapeutic proteins with polymers like polyethylene (B3416737) glycol (PEG) can improve their stability, solubility, and circulation half-life.[5]
-
Fundamental Research: Labeling biomolecules is essential for studying their interactions, localization, and function within complex biological systems.[2]
-
Biomaterials Science: Immobilizing biomolecules onto surfaces is crucial for creating biocompatible implants, biosensors, and tissue engineering scaffolds.[1][5]
The success of any bioconjugation strategy depends on the formation of a stable covalent bond under mild, aqueous conditions that preserve the biological activity of the biomolecule.[1]
Core Principles: Functional Groups and Reaction Chemistries
The foundation of bioconjugation lies in the selective reaction between specific functional groups on the biomolecule and a modifying agent.[4][9] Proteins are the most common biomolecules used in bioconjugation due to the variety of reactive functional groups present in their amino acid side chains.[10][11]
Targeting Functional Groups on Biomolecules
The choice of target functional group is critical for controlling the site and number of conjugations. Common targets include:
-
Amines (–NH₂): Found on the side chain of lysine (B10760008) residues and at the N-terminus of proteins.[1][11] Lysine residues are often abundant on the surface of proteins, making them readily accessible.[2]
-
Thiols (–SH): Present in the side chain of cysteine residues.[11] The low natural abundance of free thiols on protein surfaces makes cysteine a prime target for site-specific modifications.[2] Disulfide bonds between cysteine residues can be reduced to generate reactive thiol groups.[12][13]
-
Carboxylic Acids (–COOH): Located on the side chains of aspartic acid and glutamic acid, and at the C-terminus of proteins.[1][11]
-
Hydroxyls (–OH): Found on serine, threonine, and tyrosine residues.[11]
-
Aldehydes and Ketones (–CHO, –C=O): Can be introduced into biomolecules through the oxidation of carbohydrates (glycans) or N-terminal serine/threonine residues, enabling bioorthogonal reactions.[10][12]
Nucleic acids and polysaccharides can also be chemically modified to introduce reactive functional groups for conjugation.[11]
Common Bioconjugation Chemistries
Several classes of chemical reactions are routinely employed for bioconjugation. The choice of reaction is dictated by the target functional group, the desired stability of the linkage, and the need to preserve the biomolecule's function.[1][5]
-
N-Hydroxysuccinimide (NHS) Esters: NHS esters react with primary amines to form stable amide bonds.[1][14] This is one of the most widely used bioconjugation reactions due to its simplicity and robustness.[1] The reaction is typically performed at a slightly alkaline pH (7.2-8.5) to ensure the amine is deprotonated and nucleophilic.[2][14]
-
Isothiocyanates: These reagents also react with primary amines to form stable thiourea (B124793) linkages.[1]
-
Reductive Amination: This reaction forms a Schiff base between an aldehyde or ketone and a primary amine, which is then reduced by a mild reducing agent (e.g., sodium cyanoborohydride) to a stable secondary amine bond.[14]
-
Maleimides: Maleimides react specifically with sulfhydryl groups via a Michael addition to form a stable thioether bond.[14][15] This reaction is highly efficient and proceeds rapidly at physiological pH (6.5-7.5).[16] The reaction is approximately 1,000 times faster with thiols than with amines at neutral pH, ensuring high selectivity.[16]
-
Haloacetyls (Iodo- and Bromoacetamides): These reagents react with thiols through SN2 nucleophilic substitution to form a stable thioether linkage.[3]
-
Carbodiimides (EDC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) is a zero-length crosslinker that activates carboxyl groups to form a reactive O-acylisourea intermediate.[1][13] This intermediate can then react with a primary amine to form a stable amide bond.[1] This reaction is often used to couple proteins or immobilize them onto surfaces.[13]
Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[10] These reactions typically involve pairs of mutually reactive functional groups that are absent in biological systems.[2]
-
Click Chemistry: This term describes a class of reactions that are highly specific, efficient, and biocompatible.[17]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A [3+2] cycloaddition between a terminal alkyne and an azide (B81097), catalyzed by copper(I), to form a stable triazole ring.[1][18] While highly efficient, the copper catalyst can be toxic to cells, limiting its in vivo applications.[1]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction occurs between an azide and a strained cyclooctyne (B158145) (e.g., DBCO) without the need for a metal catalyst.[1][19] The relief of ring strain drives the reaction forward, making it truly bioorthogonal and suitable for in vivo applications.[1]
-
-
Staudinger Ligation: An amide bond-forming reaction between an azide and a phosphine.[1]
-
Oxime/Hydrazone Formation: The reaction between an aldehyde or ketone and an aminooxy or hydrazine (B178648) group to form a stable oxime or hydrazone linkage, respectively.[1][10]
Quantitative Data on Bioconjugation Reactions
The efficiency and rate of bioconjugation reactions are influenced by several factors, including pH, temperature, and the molar ratio of reactants.[16]
| Reaction Type | Target Functional Group | Reactive Partner | Optimal pH Range | Typical Molar Excess of Reagent | Reported Efficiency | Reference(s) |
| NHS Ester Coupling | Amine | NHS Ester | 7.2 - 8.5 | 5-20 fold | High | [2][14] |
| Maleimide-Thiol Ligation | Thiol | Maleimide (B117702) | 6.5 - 7.5 | 10-20 fold | 58 ± 12% to 84 ± 4% | [16][20] |
| EDC Coupling | Carboxyl | Amine (with EDC) | 4.5 - 7.5 | Variable | Moderate to High | [1] |
| CuAAC Click Chemistry | Azide | Terminal Alkyne | 4 - 11 | Near Stoichiometric | Very High (>95%) | [18][21] |
| SPAAC Click Chemistry | Azide | Cyclooctyne (DBCO) | Physiological | 2-10 fold | High | [19] |
| Reductive Amination | Amine | Aldehyde/Ketone | 6 - 8 | Variable | Moderate to High | [14] |
Experimental Protocols for Key Bioconjugation Reactions
Detailed methodologies are crucial for reproducible and successful bioconjugation. The following are generalized protocols for common bioconjugation reactions.
Protocol 1: NHS Ester Labeling of Protein Amines
Objective: To conjugate an NHS ester-activated molecule (e.g., a fluorescent dye) to the primary amines of a protein.
Materials:
-
Protein solution (1-10 mg/mL) in amine-free buffer (e.g., PBS, HEPES), pH 7.2-8.5
-
NHS ester-activated molecule
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Methodology:
-
Prepare Protein: Dissolve or buffer exchange the protein into the reaction buffer at the desired concentration.
-
Prepare NHS Ester: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMSO or DMF to create a 10-20 mM stock solution.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the NHS ester stock solution to the protein solution while gently stirring.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming unreacted NHS ester. Incubate for 30 minutes.
-
Purification: Remove excess, unreacted reagent and quenching buffer from the protein conjugate using size-exclusion chromatography or dialysis against a suitable storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) using spectrophotometry or mass spectrometry.
Protocol 2: Maleimide Labeling of Protein Thiols
Objective: To conjugate a maleimide-activated molecule to the free thiols of a protein.
Materials:
-
Protein solution (1-10 mg/mL) in a degassed buffer (e.g., PBS, HEPES), pH 6.5-7.5
-
Reducing agent (optional): TCEP (Tris(2-carboxyethyl)phosphine)
-
Maleimide-activated molecule
-
Anhydrous DMSO or DMF
-
Purification system
Methodology:
-
Prepare Protein: Dissolve or buffer exchange the protein into the degassed reaction buffer.
-
(Optional) Reduction of Disulfides: If targeting cysteines involved in disulfide bonds, add a 10- to 100-fold molar excess of TCEP to the protein solution.[16] Incubate for 20-30 minutes at room temperature under an inert gas (e.g., argon or nitrogen).[16]
-
Prepare Maleimide: Immediately before use, dissolve the maleimide-activated molecule in anhydrous DMSO or DMF to create a 10 mM stock solution.[22]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide stock solution to the (reduced) protein solution while gently stirring.[16]
-
Incubation: Flush the reaction vial with inert gas, seal, and incubate for 2 hours at room temperature or overnight at 4°C.[16] If using a fluorescent maleimide, protect the reaction from light.[16]
-
Purification: Purify the protein conjugate using size-exclusion chromatography, dialysis, or HPLC to remove excess maleimide and reducing agent.[16]
-
Characterization: Analyze the conjugate by SDS-PAGE and mass spectrometry to confirm conjugation and purity.
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Objective: To conjugate an alkyne-modified biomolecule to an azide-containing molecule.
Materials:
-
Alkyne-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide-functionalized molecule
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)[17]
-
Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)[17]
-
Reducing agent: Sodium ascorbate (B8700270) stock solution (freshly prepared, e.g., 100 mM in water)[17]
-
Degassing equipment (e.g., vacuum line or argon/nitrogen gas)
-
Purification system
Methodology:
-
Prepare Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified biomolecule with the azide-functionalized molecule (typically in a 5- to 20-fold molar excess).[17]
-
Prepare Catalyst: In a separate tube, mix CuSO₄ and THPTA in a 1:2 to 1:5 molar ratio to form the Cu(I) complex.[23]
-
Degassing: Degas the biomolecule-azide mixture to remove oxygen, which can oxidize the Cu(I) catalyst.[17][18]
-
Initiate Reaction: Add the Cu(I)/ligand complex to the reaction mixture. Then, add the freshly prepared sodium ascorbate to initiate the reaction.[23]
-
Incubation: Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C.
-
Purification: Purify the conjugate to remove the copper catalyst, excess reagents, and byproducts. This can be achieved using size-exclusion chromatography, dialysis, or affinity chromatography if a tag is present.
-
Characterization: Confirm the formation of the conjugate using techniques like SDS-PAGE, mass spectrometry, or HPLC.
Visualization of Bioconjugation Concepts
Diagrams are essential for visualizing complex biological and chemical processes.
Caption: A generalized workflow for a typical bioconjugation experiment.
Caption: The reaction mechanism of maleimide-thiol ligation.
Caption: The mechanism of action for an Antibody-Drug Conjugate (ADC).
Challenges and Future Directions
Despite significant advancements, bioconjugation still faces challenges, including:
-
Heterogeneity: Traditional methods targeting abundant functional groups can lead to a mixture of conjugates with varying degrees of labeling and conjugation sites, impacting reproducibility and efficacy.[1]
-
Stability: The stability of the linker is crucial, especially for ADCs, to prevent premature drug release in circulation.[24]
-
Site-Specificity: Achieving precise, single-site conjugation is a major goal to produce homogeneous bioconjugates with optimal function.[1]
The future of bioconjugation is focused on developing next-generation site-specific conjugation techniques, such as enzymatic methods and the incorporation of unnatural amino acids, as well as novel bioorthogonal chemistries.[1] These advancements will enable the creation of more precise, potent, and safer bioconjugates for a wide range of therapeutic and diagnostic applications.[25]
References
- 1. chempep.com [chempep.com]
- 2. Bioconjugation - Wikipedia [en.wikipedia.org]
- 3. clinicallab.com [clinicallab.com]
- 4. benchchem.com [benchchem.com]
- 5. Bioconjugation: A Powerful Link Between Biology and Chemistry | Blog | Biosynth [biosynth.com]
- 6. susupport.com [susupport.com]
- 7. The Chemistry Behind ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmiweb.com [pharmiweb.com]
- 9. Functional group modification for conjugation [biosyn.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. cellmosaic.com [cellmosaic.com]
- 12. cellmosaic.com [cellmosaic.com]
- 13. Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules [biosyn.com]
- 14. benchchem.com [benchchem.com]
- 15. lumiprobe.com [lumiprobe.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. interchim.fr [interchim.fr]
- 19. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 20. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 21. lumiprobe.com [lumiprobe.com]
- 22. biotium.com [biotium.com]
- 23. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 24. Antibody–drug conjugate - Wikipedia [en.wikipedia.org]
- 25. How bioconjugation is unlocking new drug development [pharmaceutical-technology.com]
Methodological & Application
Application Notes and Protocols for Labeling Antibodies with Cy7 NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanine 7 (Cy7) is a near-infrared (NIR) fluorescent dye widely utilized in biological imaging and diagnostic assays. Its emission spectrum in the NIR region (approximately 750-800 nm) provides significant advantages, including deeper tissue penetration and reduced autofluorescence from biological samples. The N-hydroxysuccinimide (NHS) ester functional group of Cy7 allows for a straightforward and efficient conjugation to primary amines, such as the lysine (B10760008) residues present on antibodies, forming stable amide bonds.
These application notes provide a comprehensive guide to successfully labeling antibodies with Cy7 NHS ester, covering the entire workflow from antibody preparation to the characterization and storage of the final conjugate.
Chemical Principle of Conjugation
The labeling reaction is based on the nucleophilic attack of a primary amine from the antibody on the carbonyl carbon of the NHS ester group of the Cy7 molecule. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide. The reaction is most efficient at a slightly alkaline pH (8.0-9.0), which deprotonates the primary amines, increasing their nucleophilicity.
Experimental Protocols
Antibody Preparation
It is critical to ensure the antibody is in a suitable buffer and at an appropriate concentration before initiating the conjugation reaction.[1]
-
Buffer Requirements: The antibody must be in an amine-free buffer, as primary amines will compete with the antibody for reaction with the this compound.[2] Suitable buffers include phosphate-buffered saline (PBS) or borate (B1201080) buffer. If the antibody is in a buffer containing Tris or glycine, a buffer exchange must be performed.[3]
-
Purity and Concentration: The antibody should have a purity of >95% and be at a concentration of 2-10 mg/mL.[1] Impurities such as bovine serum albumin (BSA) or gelatin will interfere with the labeling and should be removed.[2]
-
Buffer Exchange Protocol (if necessary):
-
Select a dialysis membrane with an appropriate molecular weight cutoff (e.g., 10 kDa).
-
Dialyze the antibody solution against 1X PBS (pH 7.2-7.4) at 4°C for at least 4 hours, with at least two buffer changes.[4]
-
Preparation of this compound Stock Solution
This compound is moisture-sensitive and should be dissolved immediately before use.
-
Bring the vial of this compound to room temperature before opening to prevent condensation.
-
Dissolve the this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a concentration of 10 mg/mL.[1][5]
-
Vortex briefly to ensure the dye is fully dissolved. The stock solution should be used promptly, as the NHS ester can hydrolyze over time.[3][5]
Antibody Labeling Procedure
The following protocol is a general guideline. The optimal dye-to-antibody molar ratio may need to be determined empirically for each specific antibody. A starting molar excess of 10:1 (dye:antibody) is often recommended.[2][3][6]
-
pH Adjustment: Adjust the pH of the antibody solution to 8.5-9.0 using a 1 M sodium bicarbonate solution.[1][3] Typically, adding 1/10th volume of 1 M sodium bicarbonate to the antibody solution will achieve the desired pH.
-
Calculate the Volume of this compound:
-
Volume of Cy7 (µL) = (Molar excess of dye * Antibody concentration (mg/mL) * Antibody volume (mL) * Cy7 MW ( g/mol )) / (Antibody MW ( g/mol ) * Cy7 concentration (mg/mL))
-
Note: The molecular weight of IgG is approximately 150,000 g/mol , and the molecular weight of this compound is approximately 828 g/mol .
-
-
Reaction: Slowly add the calculated volume of the this compound stock solution to the pH-adjusted antibody solution while gently vortexing.[1] Ensure the volume of DMSO or DMF added does not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[2]
Purification of the Labeled Antibody
Purification is essential to remove unconjugated Cy7 dye, which can cause high background in downstream applications.[7] Size-exclusion chromatography is the most common method.
-
Column Preparation: Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions.[2][7] Equilibrate the column with PBS (pH 7.2-7.4).
-
Sample Loading: Carefully load the reaction mixture onto the column.
-
Elution: Elute the labeled antibody with PBS. The first colored fraction to elute will be the Cy7-labeled antibody, as it is larger and passes through the column more quickly.[2] The smaller, unconjugated dye molecules will elute later.
-
Fraction Collection: Collect the fractions containing the labeled antibody. The success of the separation can often be visually monitored.
Characterization of the Cy7-Labeled Antibody
Degree of Labeling (DOL) Calculation
The Degree of Labeling (DOL), or the average number of dye molecules conjugated to each antibody molecule, is a critical quality control parameter.[6][8] An optimal DOL for antibodies is typically between 2 and 10.[3][6] The DOL can be determined spectrophotometrically.[6]
-
Spectrophotometric Measurement: Measure the absorbance of the purified conjugate at 280 nm (A280) and at the maximum absorbance of Cy7 (~750 nm, Amax).[6]
-
DOL Calculation Formula: DOL = (Amax * ε_protein) / [(A280 - (Amax * CF)) * ε_dye][1]
-
Amax: Absorbance of the conjugate at the maximum absorption wavelength of Cy7.
-
A280: Absorbance of the conjugate at 280 nm.
-
ε_protein: Molar extinction coefficient of the antibody at 280 nm (for IgG, ~210,000 M⁻¹cm⁻¹).[1]
-
ε_dye: Molar extinction coefficient of Cy7 at its Amax (e.g., ~250,000 M⁻¹cm⁻¹).[1]
-
CF: Correction factor for the dye's absorbance at 280 nm (typically provided by the dye manufacturer).[1]
-
Data Presentation
| Parameter | Symbol | Typical Value |
| Antibody Molar Extinction Coefficient at 280 nm | ε_protein | ~210,000 M⁻¹cm⁻¹ (for IgG) |
| Cy7 Molar Extinction Coefficient at ~750 nm | ε_dye | ~250,000 M⁻¹cm⁻¹ |
| Cy7 Absorbance Maximum | λmax | ~750 nm |
| Recommended Molar Ratio (Dye:Antibody) | - | 5:1 to 20:1[2] |
| Optimal Degree of Labeling (DOL) | DOL | 2 - 10[3][6] |
Storage and Stability of Labeled Antibodies
Proper storage is crucial to maintain the functionality of the fluorescently labeled antibody.
-
Short-term Storage: Store the conjugate at 4°C in the dark for up to two months.[2] The addition of a carrier protein (e.g., 0.1% BSA) and a preservative (e.g., 0.02% sodium azide) can enhance stability.[1]
-
Long-term Storage: For long-term storage, aliquot the conjugate into single-use volumes and store at -20°C or -80°C.[9][10] Avoid repeated freeze-thaw cycles.[9][11] Fluorescently conjugated antibodies should be protected from light.[9][12]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Degree of Labeling | - Inactive this compound- Incorrect buffer pH- Presence of primary amines in the antibody buffer | - Use freshly prepared this compound solution.- Ensure the reaction buffer pH is between 8.0 and 9.0.[1]- Perform buffer exchange to remove any primary amines. |
| Low Fluorescence Signal | - Low DOL- Self-quenching due to high DOL- Photobleaching | - Optimize the labeling reaction to increase the DOL.- Reduce the molar excess of the dye in the labeling reaction.- Protect the conjugate from light during storage and experiments.[9][12] |
| High Background in Assays | - Incomplete removal of unconjugated dye- Non-specific binding of the antibody | - Ensure thorough purification of the conjugate.- Titrate the antibody to find the optimal concentration.- Use appropriate blocking agents in your assay.[13] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. Conjugation of Fluorochromes to Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genecopoeia.com [genecopoeia.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Degree of labeling (DOL) step by step [abberior.rocks]
- 9. Antibody Storage and Antibody Shelf Life [labome.com]
- 10. sysy.com [sysy.com]
- 11. Antibodies Support—Getting Started | Thermo Fisher Scientific - US [thermofisher.com]
- 12. abcam.cn [abcam.cn]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Calculating Dye-to-Protein Ratio for Cy7 Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The determination of the dye-to-protein ratio, also known as the Degree of Labeling (DOL), is a critical step in the characterization of fluorescently labeled proteins.[1][2] This ratio represents the average number of dye molecules covalently attached to a single protein molecule.[3] Accurate DOL calculation is essential for ensuring experimental reproducibility and optimizing the performance of protein conjugates in various applications, including in vivo imaging, flow cytometry, and fluorescence microscopy.[4][5] An optimal DOL provides a strong fluorescent signal without causing adverse effects such as protein aggregation, loss of biological activity, or fluorescence quenching due to over-labeling.[1][3] For most antibodies, an ideal DOL is typically between 2 and 10.[2][6]
This document provides detailed protocols for calculating the DOL for proteins labeled with Cyanine7 (Cy7), a near-infrared (NIR) fluorescent dye. The most widely used method for determining DOL is UV-Vis absorption spectrophotometry, which is based on the Beer-Lambert law.[2][7] This technique involves measuring the absorbance of the purified conjugate at two specific wavelengths: 280 nm for the protein and the maximum absorbance wavelength (λmax) for the dye (approximately 750 nm for Cy7).[6][8] A correction factor is necessary to account for the dye's absorbance at 280 nm, which would otherwise lead to an overestimation of the protein concentration.[7][9]
Quantitative Data Summary
Accurate calculation of the dye-to-protein ratio relies on precise spectrophotometric measurements and the specific molar extinction coefficients of the protein and the dye. The following tables summarize the key quantitative data required for these calculations.
Table 1: Physicochemical Properties of Cy7 and a Typical IgG Antibody
| Parameter | Cy7 Dye | Immunoglobulin G (IgG) | Notes |
| Excitation Maximum (λex) | ~750-756 nm[8][10] | N/A | The exact λex can vary slightly depending on the buffer conditions.[1] |
| Emission Maximum (λem) | ~773-779 nm[8][10] | N/A | |
| Molar Extinction Coefficient at λmax (ε_dye) | ~199,000 - 250,000 M⁻¹cm⁻¹[8][10] | N/A | This value is provided by the dye manufacturer. |
| Molar Extinction Coefficient at 280 nm (ε_prot) | N/A | ~210,000 M⁻¹cm⁻¹[7] | This value is specific to the protein being labeled. |
| Correction Factor at 280 nm (CF₂₈₀) | ~0.05[10] | N/A | This is the ratio of the dye's absorbance at 280 nm to its absorbance at its λmax.[9] |
Table 2: Recommended Reaction Conditions for Cy7 Labeling of Proteins
| Parameter | Recommended Range | Notes |
| Protein Concentration | 2 - 10 mg/mL[4] | Higher concentrations can improve labeling efficiency. |
| pH of Reaction Buffer | 8.0 - 9.0[4] | A pH of 8.5 is often optimal for the reaction between NHS esters and primary amines.[4] |
| Molar Ratio of Cy7 to Protein | 5:1 to 20:1[4] | The optimal ratio should be determined empirically for each protein to avoid over-labeling.[1] |
| Incubation Time | 1 - 3 hours[4] | Longer incubation times may not significantly increase labeling efficiency.[4] |
| Incubation Temperature | Room Temperature (20-25°C)[4] | Gentle shaking or rotation during incubation is recommended.[4] |
Experimental Protocols
This protocol is a general guideline for labeling proteins with a Cy7 NHS ester.[4] The most common chemistry targets primary amines on the N-terminus and lysine (B10760008) residues.[4]
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4)[11]
-
This compound[4]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[4]
-
Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.5[4]
-
Quenching Reagent: 1 M Tris-HCl, pH 8.0 or 1.5 M Hydroxylamine[4]
-
Purification system (e.g., size-exclusion chromatography column like Sephadex G-25)[12]
Procedure:
-
Protein Preparation: Dissolve the protein in the Labeling Buffer to a concentration of 2-10 mg/mL.[4] If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be dialyzed against an amine-free buffer.[11]
-
Dye Preparation: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[4][12]
-
Conjugation Reaction: Add a 5:1 to 20:1 molar excess of the this compound solution to the protein solution.[4] Incubate for 1-3 hours at room temperature in the dark, with gentle stirring or rotation.[4]
-
Quenching Reaction: Stop the reaction by adding the quenching reagent to consume any unreacted this compound.[4]
-
Purification: Remove the unconjugated dye from the labeled protein using a size-exclusion chromatography column.[12] Collect the first colored fraction, which contains the Cy7-protein conjugate.[12]
This protocol details the steps to calculate the DOL using absorbance measurements.
Materials:
-
Purified Cy7-labeled protein conjugate
-
Spectrophotometer
-
Cuvettes with a 1 cm pathlength[9]
-
Purification buffer (for blanking)[7]
Procedure:
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the measurement wavelengths to 280 nm and the λmax of Cy7 (approximately 750 nm).[6]
-
Blanking: Use the purification buffer to zero the spectrophotometer at both wavelengths.[7]
-
Absorbance Measurement: Measure the absorbance of the purified Cy7-protein conjugate at 280 nm (A₂₈₀) and at the λmax of Cy7 (A_max).[1][9] If the absorbance is greater than 2.0, dilute the sample with a known volume of buffer and re-measure, making sure to account for the dilution factor in the calculations.[3][7]
-
Calculations: Use the following formulas to determine the protein concentration and the DOL:[6][12]
-
Corrected Protein Absorbance at 280 nm:
-
Corrected A₂₈₀ = A₂₈₀ - (A_max × CF₂₈₀)
-
-
Protein Concentration (M):
-
Protein Concentration (M) = Corrected A₂₈₀ / ε_prot
-
-
Dye Concentration (M):
-
Dye Concentration (M) = A_max / ε_dye
-
-
Degree of Labeling (DOL):
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
-
Visualizations
Caption: Experimental workflow for Cy7 labeling and DOL determination.
Caption: Logical relationship for calculating the dye-to-protein ratio.
References
- 1. support.nanotempertech.com [support.nanotempertech.com]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. This compound | AAT Bioquest [aatbio.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Cy7 NHS Ester: A Comprehensive Guide for Flow Cytometry Applications
Introduction
Cyanine7 (Cy7) N-hydroxysuccinimide (NHS) ester is a near-infrared (NIR) fluorescent dye that has become an indispensable tool for researchers and scientists in various fields, including immunology, oncology, and drug development.[1] Its emission in the NIR spectrum (typically around 776 nm) offers significant advantages for flow cytometry applications, including reduced autofluorescence from biological samples and deeper tissue penetration, making it particularly valuable for in vivo imaging and the analysis of rare cell populations.[1][2] This document provides detailed application notes and experimental protocols for the successful use of Cy7 NHS ester in flow cytometry, from antibody conjugation to cell staining and analysis.
Key Properties of this compound
This compound is an amine-reactive dye that readily forms stable covalent bonds with primary amines on proteins, such as the lysine (B10760008) residues of antibodies.[1] The key characteristics of Cy7 and its tandem dyes commonly used in flow cytometry are summarized below.
| Parameter | Recommended Value/Range | Notes |
| Excitation Maximum (nm) | ~750 - 756 | [1][3] |
| Emission Maximum (nm) | ~776 - 779 | [1][3] |
| Common Laser Line(s) (nm) | 633, 640 | [4] |
| Molecular Weight | ~627 g/mol | [3] |
| Reactive Group | N-hydroxysuccinimide (NHS) ester | Reacts with primary amines.[1] |
| Solubility | Soluble in organic solvents (DMSO, DMF) |
Table 1: Spectroscopic and Chemical Properties of this compound. This table provides a summary of the key characteristics of this compound relevant to its use in flow cytometry.
Tandem Dyes for Multicolor Flow Cytometry
Cy7 is frequently used as an acceptor fluorophore in tandem dyes, such as PE-Cy7 and APC-Cy7. In these conjugates, the donor molecule (PE or APC) is excited by a laser and transfers its energy to Cy7 via Förster Resonance Energy Transfer (FRET), which then emits light at its characteristic longer wavelength.[4] This large Stokes shift is a significant advantage in designing complex multicolor flow cytometry panels.[4]
| Fluorochrome | Excitation Max (nm) | Emission Max (nm) | Common Laser Line(s) (nm) | Relative Brightness |
| PE-Cy7 | 565 | ~774 - 785 | 488, 532, 561 | Very Bright (4) |
| APC-Cy7 | 650 | ~785 | 633, 640 | Bright (2) |
Table 2: Spectroscopic Properties of Common Cy7 Tandem Dyes. This table outlines the spectral properties of commonly used Cy7 tandem conjugates in flow cytometry.[4]
Experimental Protocols
Protocol 1: Antibody Labeling with this compound
This protocol describes the conjugation of this compound to a purified antibody. It is crucial to start with an antibody in an amine-free buffer.
Materials:
-
Purified antibody (2-10 mg/mL in amine-free buffer, e.g., PBS)[1]
-
This compound[5]
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[5]
-
Reaction Buffer (1 M Sodium Bicarbonate, pH 8.5-9.0)[5]
-
Purification Column (e.g., Sephadex G-25)[5]
-
Storage Buffer (PBS with 0.1% BSA and 0.02-0.05% sodium azide)[5]
Procedure:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer (e.g., PBS, pH 7.2-7.4).[5] If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange using dialysis or a spin column.[5] The antibody concentration should be between 2-10 mg/mL.[1]
-
Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[6]
-
Labeling Reaction:
-
Adjust the pH of the antibody solution to 8.5-9.0 by adding the reaction buffer (typically 1/10th of the antibody solution volume).[1]
-
Add the this compound stock solution to the antibody solution. A molar ratio of 10:1 (dye:antibody) is a common starting point.[6]
-
Incubate the reaction for 1 hour at room temperature with continuous stirring, protected from light.[6]
-
-
Purification of the Conjugate:
-
Storage: Store the purified Cy7-conjugated antibody at 4°C for short-term storage or at -20°C for long-term storage, protected from light.[8]
Protocol 2: Cell Staining for Flow Cytometry
This protocol provides a general procedure for staining cell surface markers using a Cy7-conjugated antibody.
Materials:
-
Single-cell suspension (e.g., PBMCs)
-
Cy7-conjugated primary antibody
-
Isotype control for the Cy7-conjugated antibody[4]
-
Flow Cytometry Staining Buffer (e.g., PBS with 1-2% FBS and 0.05% sodium azide)[4]
-
Fc Receptor Blocking Solution (optional but recommended)[4]
-
Viability Dye (with a different emission spectrum, optional)[4]
-
Fixation Buffer (e.g., 1-4% PFA in PBS, if required)[4]
Procedure:
-
Cell Preparation: Start with a single-cell suspension. Wash the cells once with cold Flow Cytometry Staining Buffer.[9]
-
Fc Receptor Blocking (Optional): If your cells express Fc receptors, incubate them with an Fc blocking solution for 10-15 minutes at 2-8°C to reduce non-specific antibody binding.[9]
-
Antibody Staining:
-
Add the predetermined optimal concentration of the Cy7-conjugated antibody to the cells.
-
Incubate for 20-30 minutes at 2-8°C, protected from light.[9]
-
-
Washing: Wash the cells twice with 1-2 mL of cold Flow Cytometry Staining Buffer to remove unbound antibodies. Centrifuge at 300-400 x g for 5 minutes between washes.[9]
-
Viability Staining (Optional): If a viability dye is used, follow the manufacturer's protocol for staining.
-
Fixation (Optional): If cells need to be fixed, resuspend them in a fixation buffer and incubate according to the recommended protocol.
-
Data Acquisition: Resuspend the cells in an appropriate volume of Flow Cytometry Staining Buffer and acquire the samples on a flow cytometer equipped with the necessary lasers and filters for Cy7 detection.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | CAS:1432019-64-1 | AxisPharm [axispharm.com]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. NHS ester protocol for labeling proteins [abberior.rocks]
- 9. benchchem.com [benchchem.com]
Using Cy7 Labeled Antibodies for Western Blot: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to Near-Infrared (NIR) Western Blotting with Cy7
Near-infrared (NIR) fluorescent Western blotting is a powerful technique for the detection and quantification of proteins. Utilizing secondary antibodies conjugated to NIR fluorophores, such as Cyanine7 (Cy7), offers significant advantages over traditional chemiluminescent or visible fluorescence detection methods. The emission spectrum of Cy7 falls within the NIR range (typically around 775-800 nm), a region where biological samples and blotting membranes exhibit minimal autofluorescence. This leads to a significantly higher signal-to-noise ratio, enabling more sensitive and accurate protein quantification.
Advantages of Using Cy7 Labeled Antibodies
-
High Signal-to-Noise Ratio: The low background autofluorescence in the NIR spectrum results in clearer bands and more sensitive detection, even for low-abundance proteins.
-
Quantitative Accuracy: Fluorescent signals are stable and directly proportional to the amount of target protein over a wide range of concentrations, making it ideal for quantitative analysis. This is a significant advantage over enzyme-based chemiluminescent detection, where the signal is dynamic and can be prone to saturation.
-
Wide Linear Dynamic Range: NIR detection offers a broader linear dynamic range compared to chemiluminescence, allowing for the simultaneous and accurate quantification of both weakly and strongly expressed proteins on the same blot.[1][2][3][4]
-
Multiplexing Capabilities: The distinct spectral properties of different NIR dyes allow for the simultaneous detection of multiple target proteins on the same blot. This saves time and sample, and improves the accuracy of comparisons between proteins (e.g., a target protein and a loading control).
-
Signal Stability: The fluorescent signal from Cy7-labeled antibodies is stable for an extended period, allowing for the blot to be archived and re-imaged if necessary.
Data Presentation
The following table summarizes a comparison of typical performance characteristics between Cy7, other common NIR dyes, and a standard Enhanced Chemiluminescence (ECL) detection system for Western blotting.
| Feature | Cy7 | Alexa Fluor 790 | IRDye 800CW | Standard ECL |
| Excitation Max (nm) | ~750 | ~783 | ~774 | N/A |
| Emission Max (nm) | ~776 | ~805 | ~789 | N/A (light emission) |
| Relative Brightness | High | Very High | Very High | N/A |
| Photostability | Moderate | High | High | N/A |
| Limit of Detection | Low picogram (pg) range[5] | Low picogram (pg) range | Low picogram (pg) range | Low to mid picogram (pg) range[1] |
| Linear Dynamic Range | >3 orders of magnitude | >3 orders of magnitude | >4 orders of magnitude[4] | 1-2 orders of magnitude[2][4] |
| Signal-to-Noise Ratio | High | Very High | Very High | Moderate to High |
| Multiplexing | Yes | Yes | Yes | No[4] |
Note: The values presented are typical and can vary depending on the specific experimental conditions, antibody quality, and imaging instrumentation.
Experimental Workflow Overview
The general workflow for a Western blot using Cy7-labeled secondary antibodies is similar to a traditional protocol but with specific considerations for fluorescent detection.
Caption: General workflow for Western blotting with Cy7-labeled antibodies.
Protocols
Detailed Protocol: Quantitative Western Blotting with Cy7-Labeled Secondary Antibodies
This protocol provides a step-by-step guide for performing a quantitative Western blot using a Cy7-labeled secondary antibody.
Materials:
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay Reagent: BCA Protein Assay Kit or similar.
-
SDS-PAGE Gels and Buffers: Precast or hand-cast polyacrylamide gels, running buffer.
-
Transfer Membrane: Low-fluorescence PVDF or nitrocellulose membrane.
-
Transfer Buffer: Standard Tris-glycine transfer buffer.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as a blocking agent as it can cause high background fluorescence.[6]
-
Primary Antibody: Specific for the protein of interest.
-
Secondary Antibody: Cy7-conjugated anti-species IgG.
-
Wash Buffer: TBST.
-
Imaging System: A digital imager capable of detecting near-infrared fluorescence (e.g., with excitation and emission filters appropriate for Cy7).
Procedure:
-
Sample Preparation: a. Lyse cells or tissues in ice-cold lysis buffer.[7][8][9] b. Determine protein concentration using a BCA assay.[7][8][9][10] c. Prepare protein samples by adding Laemmli sample buffer and heating at 95°C for 5 minutes.[7][9]
-
SDS-PAGE: a. Load 10-30 µg of protein per lane into an SDS-PAGE gel.[7][9] b. Run the gel at a constant voltage until the dye front reaches the bottom.[7]
-
Protein Transfer: a. Transfer proteins to a low-fluorescence PVDF or nitrocellulose membrane according to the transfer system manufacturer's instructions.[10] b. After transfer, briefly rinse the membrane with deionized water.
-
Membrane Blocking: a. Block the membrane in 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[10]
-
Primary Antibody Incubation: a. Dilute the primary antibody in 5% BSA in TBST to the recommended concentration.[10] b. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[7][10]
-
Washing: a. Wash the membrane three times for 5-10 minutes each with TBST at room temperature.[10]
-
Secondary Antibody Incubation: a. Dilute the Cy7-labeled secondary antibody in 5% BSA in TBST to the recommended concentration. b. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Final Washes: a. Wash the membrane three times for 10 minutes each with TBST at room temperature, protected from light.[7][10] b. Briefly rinse the membrane with TBS (without Tween-20) to remove residual detergent.
-
Imaging and Analysis: a. Image the blot using a NIR-capable digital imaging system with the appropriate filters for Cy7. b. Quantify the band intensities using image analysis software. Normalize the signal of the target protein to a loading control.[7][8][10]
Application Example: Analysis of EGF-Induced EGFR and ERK Phosphorylation
This protocol describes the use of Cy7-labeled antibodies to analyze the activation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.
Signaling Pathway Diagram:
Caption: Simplified EGFR signaling pathway leading to ERK activation.
Experimental Protocol:
-
Cell Culture and Treatment: a. Culture A431 cells (or another appropriate cell line) to 70-80% confluency.[10] b. Serum-starve the cells overnight.[8] c. Treat the cells with 100 ng/mL of EGF for various time points (e.g., 0, 5, 15, 30 minutes).[8][9]
-
Protein Extraction and Quantification: a. Lyse the cells at each time point with ice-cold RIPA buffer containing phosphatase and protease inhibitors.[7][8][9] b. Determine the protein concentration of each lysate using a BCA assay.[7][8][9][10]
-
Western Blotting: a. Perform SDS-PAGE and protein transfer as described in the general protocol. b. Block the membrane with 5% BSA in TBST.[10] c. For multiplex detection, incubate the membrane with a mixture of primary antibodies:
- Rabbit anti-phospho-EGFR (Tyr1068)[10]
- Mouse anti-total EGFR[8][10][11]
- Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)[11][12]
- Mouse anti-total ERK1/2[11][12]
- (Alternatively, use a housekeeping protein antibody like GAPDH or β-actin from a different host species). d. Wash the membrane with TBST. e. Incubate with a mixture of spectrally distinct NIR-labeled secondary antibodies, for example:
- Cy7-conjugated goat anti-rabbit IgG
- A second NIR dye (e.g., Cy5 or Alexa Fluor 680)-conjugated goat anti-mouse IgG f. Perform final washes and image the blot using a multiplex-capable NIR imager.
-
Data Analysis: a. Quantify the band intensities for each protein at each time point.[7][10] b. Normalize the phosphorylated protein signal to the corresponding total protein signal to determine the relative phosphorylation level.[7][8][10] This provides a more accurate measure of protein activation.
References
- 1. licorbio.com [licorbio.com]
- 2. researchgate.net [researchgate.net]
- 3. licorbio.com [licorbio.com]
- 4. biocompare.com [biocompare.com]
- 5. researchgate.net [researchgate.net]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Labeling Amine-Modified Oligonucleotides with Cy7
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent labeling of oligonucleotides with fluorescent dyes is a fundamental technique in molecular biology, enabling a wide range of applications from in vivo imaging to fluorescence resonance energy transfer (FRET) studies.[1][2] Cyanine 7 (Cy7), a near-infrared (NIR) fluorescent dye, is particularly valuable for in vivo imaging due to the increased transparency of biological tissues in this spectral region.[1] This document provides a detailed protocol for the conjugation of Cy7 N-hydroxysuccinimide (NHS) ester to amine-modified oligonucleotides. The underlying chemistry involves the reaction of the primary aliphatic amine on the oligonucleotide with the NHS ester of Cy7, forming a stable amide bond.[3][4] This method is highly selective for primary amines under slightly basic pH conditions.[5][6]
Core Principles of the NHS Ester Reaction
The labeling reaction is based on the nucleophilic attack of the unprotonated primary amine of the modified oligonucleotide on the carbonyl carbon of the Cy7-NHS ester.[3][5] This results in the formation of a stable amide linkage and the release of N-hydroxysuccinimide (NHS) as a byproduct.[3][4] The reaction is highly dependent on the pH of the reaction buffer, with an optimal range of pH 8.0-9.0 to ensure the primary amine is in its reactive, unprotonated state while minimizing the competing hydrolysis of the NHS ester.[5][7]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the labeling reaction and characterization of the final product.
Table 1: Recommended Reagent Concentrations and Ratios
| Parameter | Recommended Value | Notes |
| Amine-Modified Oligonucleotide Concentration | 0.3 - 1.0 mM | Higher concentrations can improve reaction efficiency. |
| Cy7-NHS Ester Molar Excess | 5-20 fold over oligonucleotide[3][5] | A higher excess may be needed for dilute oligo solutions. |
| Cy7-NHS Ester Stock Solution | 10 mg/mL or ~14 mM in anhydrous DMSO/DMF[8] | Prepare fresh immediately before use as NHS esters are moisture sensitive.[5] |
| Reaction Buffer | 0.05 - 0.1 M Sodium Bicarbonate or Sodium Borate[9] | pH should be between 8.0 and 9.0.[8] Amine-containing buffers (e.g., Tris) are not suitable.[9] |
Table 2: Spectroscopic Properties for Quantification
| Molecule | Absorbance Maximum (λmax) | Molar Extinction Coefficient (ε) |
| DNA (Oligonucleotide) | ~260 nm | Varies by sequence |
| Cy7 Dye | ~747 nm[1][10] | ~250,000 cm⁻¹M⁻¹ |
Experimental Protocol
This protocol outlines the steps for labeling an amine-modified oligonucleotide with Cy7-NHS ester, followed by purification.
Materials and Reagents
-
Amine-modified oligonucleotide
-
Cy7-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
0.1 M Sodium Bicarbonate buffer (pH 8.5)
-
Nuclease-free water
-
Purification supplies (e.g., desalting columns or HPLC system)
Pre-Labeling Preparation
-
Oligonucleotide Preparation : Dissolve the amine-modified oligonucleotide in nuclease-free water to a final concentration of 1 mM.[11] If the oligonucleotide is stored in a buffer containing primary amines (e.g., Tris), it must be desalted or precipitated to remove the interfering amines.[9]
-
Buffer Preparation : Prepare 0.1 M sodium bicarbonate buffer by dissolving sodium bicarbonate in nuclease-free water and adjusting the pH to 8.5 with HCl or NaOH. Filter-sterilize the buffer.
Labeling Reaction Workflow
Detailed Procedure
-
Reaction Setup : In a microcentrifuge tube, combine the amine-modified oligonucleotide solution with the 0.1 M sodium bicarbonate buffer (pH 8.5). For a typical reaction with 20-30 nmol of oligonucleotide, dissolve it in 200 µL of the buffer.[9]
-
Dye Preparation : Immediately before use, prepare a 10 mg/mL solution of Cy7-NHS ester in anhydrous DMSO.[8]
-
Conjugation : Add a 5- to 20-fold molar excess of the dissolved Cy7-NHS ester solution to the oligonucleotide solution.[3][5] The volume of DMSO should not exceed 10% of the total reaction volume.[5]
-
Incubation : Vortex the reaction mixture gently and incubate for 1-3 hours at room temperature (approximately 25°C), protected from light.[9] For convenience, overnight incubation is also possible.[8]
Purification of the Labeled Oligonucleotide
The removal of unreacted Cy7 dye is crucial for accurate quantification and to reduce background in downstream applications.[12]
-
Size-Exclusion Chromatography (Recommended for initial cleanup) : Use a desalting column (e.g., Glen Gel-Pak™ or equivalent) to separate the labeled oligonucleotide from excess dye and salts.[3][8] This method is rapid and effective for removing the bulk of unconjugated dye.
-
Ethanol (B145695) Precipitation : This method can be used to concentrate the labeled oligonucleotide and remove some of the unreacted label.[4][9]
-
Add 1/10th volume of 3 M sodium acetate (B1210297) (pH 5.2) and 3 volumes of cold 100% ethanol to the reaction mixture.[4]
-
Incubate at -20°C for at least 30 minutes.[4]
-
Centrifuge at high speed (e.g., 13,000 x g) for 20-30 minutes.[9]
-
Carefully remove the supernatant, wash the pellet with cold 70% ethanol, and centrifuge again.
-
Air-dry the pellet and resuspend in a suitable buffer.
-
-
High-Performance Liquid Chromatography (HPLC) (For highest purity) : Reversed-phase HPLC (RP-HPLC) is the most effective method for separating the labeled oligonucleotide from the unlabeled oligonucleotide and free dye.[9][13] A C18 column with a gradient of acetonitrile (B52724) in a buffer such as triethylammonium (B8662869) acetate (TEAA) is typically used.[4][9] Dual HPLC purification is highly recommended for applications requiring high purity.[1][14]
Characterization and Quantification
The concentration and degree of labeling (DOL) of the purified Cy7-oligonucleotide conjugate can be determined spectrophotometrically.
-
Measure Absorbance : Measure the absorbance of the purified conjugate solution at 260 nm (A260) and 747 nm (A747).
-
Calculate Oligonucleotide Concentration :
-
First, correct the A260 reading for the contribution of the Cy7 dye. A correction factor (CF) for Cy7 at 260 nm is required (typically provided by the dye manufacturer, often around 0.05-0.09).
-
Corrected A260 = A260 - (A747 x CF)
-
Oligonucleotide Concentration (M) = Corrected A260 / ε₂₆₀ (oligo)
-
-
Calculate Dye Concentration :
-
Cy7 Concentration (M) = A747 / ε₇₄₇ (Cy7)
-
-
Calculate Degree of Labeling (DOL) :
-
DOL = (Cy7 Concentration) / (Oligonucleotide Concentration)
-
Troubleshooting
Table 3: Common Issues and Solutions
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Labeling Efficiency | 1. Hydrolyzed/inactive NHS ester.[4] 2. Incorrect reaction pH.[5] 3. Presence of primary amines in the oligo buffer (e.g., Tris).[9] | 1. Use anhydrous DMSO/DMF and prepare the Cy7-NHS ester solution immediately before use.[5] 2. Ensure the reaction buffer pH is between 8.3 and 8.5.[7][15] 3. Desalt or precipitate the oligonucleotide to remove amine-containing buffers.[9] |
| Multiple Products or Smearing on Gel | 1. Multiple amine groups on the oligonucleotide. 2. Degradation of the oligonucleotide or dye. | 1. If a single label is desired, use an oligonucleotide with a single amine modification. 2. Ensure proper storage and handling of all reagents. Protect the Cy7 dye from light.[6] |
By following these detailed protocols and considering the key parameters, researchers can achieve high labeling efficiencies and produce high-quality Cy7-labeled oligonucleotides for their specific applications.
References
- 1. Cy7 Oligo Labeling [biosyn.com]
- 2. stratech.co.uk [stratech.co.uk]
- 3. glenresearch.com [glenresearch.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. glenresearch.com [glenresearch.com]
- 9. Labeling of Amino-Modified Oligonucleotides with Dye NHS Esters | AAT Bioquest [aatbio.com]
- 10. genecopoeia.com [genecopoeia.com]
- 11. Protocol for DNA Modification — Center on Probes for Molecular Mechanotechnology [mechanotechnology.org]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Cyanine Dye Oligo Labeling - Bio-Synthesis, Inc. [biosyn.com]
- 15. interchim.fr [interchim.fr]
Application Notes and Protocols for Cy7 NHS Ester in Live-Animal Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction to Cy7 NHS Ester for In Vivo Imaging
Cyanine 7 (Cy7) N-hydroxysuccinimide (NHS) ester is a near-infrared (NIR) fluorescent dye widely utilized for in vivo imaging applications.[1][2] Its spectral properties, with excitation and emission maxima typically falling within the 750-780 nm range, are situated in the NIR window (approximately 700-900 nm).[3][4] This spectral region is particularly advantageous for animal studies as it minimizes interference from endogenous tissue absorption and autofluorescence, allowing for deeper tissue penetration and a higher signal-to-noise ratio.[4][5] The NHS ester functional group readily reacts with primary amines, such as those found on lysine (B10760008) residues of proteins, to form stable amide bonds, making it a versatile tool for labeling antibodies, peptides, and other biomolecules for in vivo tracking and quantification.[3][6]
Physicochemical and Spectroscopic Properties of Cy7
A thorough understanding of the physicochemical properties of the Cy7 dye is crucial for proper experimental design and data interpretation. The following table summarizes the key characteristics of Cy7. It is important to note that these values can be influenced by environmental factors such as solvent polarity and conjugation to biomolecules.
| Property | Value | References |
| Maximum Excitation Wavelength (λex) | ~750 - 756 nm | [4][7] |
| Maximum Emission Wavelength (λem) | ~776 - 779 nm | [4][7] |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | [4] |
| Quantum Yield (Φ) | ~0.3 | [4][8] |
| Molecular Weight | ~682.85 g/mol | [4] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involving this compound for in vivo imaging, from antibody labeling to the final imaging procedure.
Protocol 1: Labeling of Antibodies with this compound
This protocol describes the conjugation of this compound to an antibody, a common strategy for in vivo targeting.
Materials:
-
Purified antibody (2-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)[3][9]
-
This compound, stored desiccated at -20°C[3]
-
Anhydrous Dimethyl Sulfoxide (DMSO)[4]
-
Reaction Buffer (e.g., 1 M Sodium Bicarbonate, pH 8.5-9.0)[3]
-
Quenching Reagent (optional, e.g., 1 M Tris-HCl, pH 8.0)[4]
-
Size-Exclusion Chromatography Column (e.g., Sephadex G-25) for purification[2][10]
-
Storage Buffer (e.g., PBS with 0.1% BSA and 0.02-0.05% sodium azide)[3]
Procedure:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), the antibody must be dialyzed against PBS.[3][4] The antibody concentration should ideally be between 2-10 mg/mL.[9]
-
This compound Stock Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL.[2][4]
-
Reaction Setup:
-
Adjust the pH of the antibody solution to 8.0-9.0 using the reaction buffer. A pH of 8.5 is often optimal.[2][9]
-
Slowly add the calculated volume of the this compound stock solution to the pH-adjusted antibody solution while gently vortexing.[3] A starting dye-to-antibody molar ratio of 10:1 to 20:1 is recommended, though this may need to be optimized.[9]
-
-
Incubation: Incubate the reaction mixture for 1-3 hours at room temperature (20-25°C), protected from light, with gentle stirring.[4][9]
-
Quenching (Optional): To stop the reaction, add a quenching solution, such as 1 M Tris-HCl, to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.[4]
-
Purification of the Conjugate: Separate the Cy7-labeled antibody from unconjugated dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS. The labeled antibody will elute first due to its larger size.[2][4]
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and at the absorbance maximum of Cy7 (~750 nm).[4] The optimal DOL is typically between 2 and 10.[9]
The following diagram illustrates the chemical reaction between this compound and a primary amine on a protein.
Caption: Covalent labeling of a protein with this compound.
Protocol 2: In Vivo Imaging of a Tumor-Bearing Mouse
This protocol provides a general procedure for in vivo imaging of a tumor-bearing mouse injected with a Cy7-labeled targeting agent.
Materials:
-
Tumor-bearing mouse model (e.g., SPF BALB/c nude mice)[1]
-
Anesthetic (e.g., isoflurane (B1672236) or 2% sodium pentobarbital)[2][11]
-
Cy7-labeled probe (e.g., antibody) diluted in sterile PBS[2]
-
In vivo imaging system equipped with appropriate NIR filters[1]
Procedure:
-
Animal Preparation:
-
Anesthetize the animal using a calibrated vaporizer with isoflurane or by intraperitoneal injection of an anesthetic like 2% sodium pentobarbital (B6593769) (e.g., 215 mg/kg).[2][11]
-
Acquire a baseline image before probe injection to assess autofluorescence.[4]
-
-
Probe Administration:
-
In Vivo Imaging:
-
Data Analysis:
-
Ex Vivo Organ Imaging (Optional but Recommended):
The following diagram outlines the general workflow for an in vivo imaging experiment.
Caption: General workflow for in vivo imaging with a Cy7-labeled probe.
Data Presentation
The following tables summarize key quantitative data and experimental parameters for the use of this compound in live-animal imaging.
Table 1: Key Experimental Parameters for Antibody Labeling
| Parameter | Recommended Range/Value | Notes |
| Antibody Concentration | 2 - 10 mg/mL | Higher concentrations generally lead to better labeling efficiency.[9] |
| Reaction Buffer pH | 8.0 - 9.0 (Optimal: 8.5 ± 0.5) | The reaction is pH-dependent; lower pH will result in protonation of the amino groups and reduced reactivity.[9] |
| Dye-to-Antibody Molar Ratio | 5:1 to 20:1 (Starting point: 10:1) | This ratio should be optimized to achieve the desired degree of labeling (DOL).[4][9] |
| Reaction Time | 1 - 3 hours | Incubation time can be adjusted to control the extent of labeling.[9] |
| Reaction Temperature | Room Temperature (20-25°C) | The reaction is typically performed at room temperature.[4][9] |
| Degree of Labeling (DOL) | 2 - 10 | The optimal DOL depends on the specific antibody and its application.[9] |
Table 2: In Vivo Imaging Parameters
| Parameter | Recommended Setting | References |
| Animal Model | SPF BALB/c nude mice | [1] |
| Anesthesia | Isoflurane or 2% sodium pentobarbital | [2][11] |
| Probe Administration | Intravenous (tail vein) | [1][4] |
| Typical Antibody Dose | 50 µg | [2] |
| Excitation Wavelength | 700-770 nm bandpass | [1][2] |
| Emission Wavelength | 790 nm longpass | [1][2] |
| Exposure Time | 500 ms (adjustable) | [1][2] |
Biodistribution and Clearance
The biodistribution of Cy7-labeled probes is dependent on the properties of the targeting molecule. However, some general trends have been observed. For instance, free Cy7 dye is rapidly cleared through the kidneys.[13][14] When conjugated to larger molecules like antibodies or nanoparticles, the biodistribution pattern changes, with accumulation often observed in tumors for targeted probes, as well as in organs of the reticuloendothelial system such as the liver and spleen.[13] The choice of fluorophore and the labeling chemistry can significantly impact the in vivo properties and biodistribution of the bioconjugate.[15][16]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Labeling Efficiency (DOL) | - Low antibody concentration- Incorrect buffer pH- Inactive this compound | - Concentrate the antibody to >2 mg/mL[3]- Ensure reaction buffer pH is between 8.0 and 9.0[3]- Use freshly prepared this compound stock solution[3] |
| High Background in Assays | Incomplete removal of unconjugated dye | Ensure thorough purification of the conjugate using size-exclusion chromatography.[3] |
| No Signal Detected in Vivo | - Incorrect excitation/emission filter set- Probe degradation- Low labeling efficiency (DOL) | - Verify instrument settings[2]- Ensure proper storage and handling of the Cy7-labeled probe[2]- Characterize the conjugate to confirm successful labeling[2] |
| Variability Between Animals | - Inconsistent injection volume or location- Differences in animal physiology | - Ensure accurate and consistent administration of the probe- Use age- and sex-matched animals[2] |
This document provides a comprehensive guide for the use of this compound in live-animal imaging. For specific applications, further optimization of these protocols may be necessary.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. optolongfilter.com [optolongfilter.com]
- 6. abpbio.com [abpbio.com]
- 7. This compound | AAT Bioquest [aatbio.com]
- 8. Cyanine 7 NHS ester (A270191) | Antibodies.com [antibodies.com]
- 9. benchchem.com [benchchem.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Near-infrared fluorescent molecular probes with cetuximab in the in vivo fluorescence imaging for epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. apexbt.com [apexbt.com]
- 15. mdpi.com [mdpi.com]
- 16. Not So Innocent: Impact of Fluorophore Chemistry on the In Vivo Properties of Bioconjugates - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of Cy7 NHS Ester Stock Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines and protocols for the preparation of stock solutions of Cyanine7 (Cy7) N-hydroxysuccinimide (NHS) ester, a near-infrared fluorescent dye widely used for labeling biomolecules in research and drug development. Proper preparation of the dye stock solution is critical for successful and reproducible conjugation reactions.
Introduction
Cy7 NHS ester is an amine-reactive fluorescent dye commonly used to label proteins, antibodies, peptides, and amine-modified oligonucleotides.[1] Its fluorescence in the near-infrared (NIR) spectrum (excitation/emission maxima around 750/773 nm) is advantageous for in vivo imaging due to reduced tissue autofluorescence and deeper tissue penetration.[2] The NHS ester group reacts with primary amines on target molecules in a pH-dependent manner to form stable amide bonds.[3] Achieving optimal labeling efficiency begins with the correct preparation of a concentrated stock solution of the dye.
Key Considerations for Stock Solution Preparation
Several factors must be carefully controlled when preparing this compound stock solutions to ensure the reactivity and stability of the dye.
-
Solvent Choice: this compound has low solubility in water and requires an organic co-solvent for dissolution. Anhydrous (water-free) dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) are the recommended solvents.[1][2][3][4] The presence of water can lead to hydrolysis of the NHS ester, rendering it inactive.
-
Moisture Prevention: this compound is moisture-sensitive.[5] It is crucial to allow the vial of the lyophilized dye to equilibrate to room temperature before opening to prevent condensation.[3]
-
Concentration: A stock solution of 10 mM or 10 mg/mL is commonly prepared.[1][5][6] This high concentration allows for the addition of a small volume of the dye solution to the reaction mixture, minimizing the impact of the organic solvent on the protein or biomolecule being labeled.
-
Stability and Storage: Once dissolved, the reactivity of the this compound decreases over time.[1][6] Stock solutions should be used promptly after preparation.[3][6] For short-term storage, the solution can be kept at -20°C for up to two weeks, protected from light and moisture.[3][7] It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[6]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the preparation and storage of this compound stock solutions.
| Parameter | Recommended Value/Solvent | Source(s) |
| Primary Solvents | Anhydrous Dimethyl Sulfoxide (DMSO), Anhydrous Dimethylformamide (DMF) | [1][2][3][4] |
| Other Solvents | Dichloromethane (DCM), Ethanol, Acetone | [2][8] |
| Recommended Stock Concentration | 10 mM or 10 mg/mL | [1][5][6] |
| Storage Temperature (Solid) | -20°C, desiccated, protected from light | [5][7] |
| Storage Temperature (Solution) | -20°C | [3][6] |
| Short-Term Solution Stability | Up to two weeks | [3][6] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in anhydrous DMSO.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
Procedure:
-
Equilibrate the Dye: Remove the vial of lyophilized this compound from storage at -20°C and allow it to warm to room temperature for 15-20 minutes before opening. This is a critical step to prevent moisture from condensing inside the vial, which can hydrolyze the NHS ester.[3]
-
Calculate Required Solvent Volume: Determine the amount of anhydrous DMSO needed to achieve a 10 mM concentration. The molecular weight of this compound is approximately 682.29 g/mol .[5] For example, to prepare a 10 mM stock solution from 1 mg of the dye:
-
Moles of dye = 0.001 g / 682.29 g/mol ≈ 1.465 x 10⁻⁶ mol
-
Volume of DMSO = 1.465 x 10⁻⁶ mol / 0.010 mol/L = 1.465 x 10⁻⁴ L = 146.5 µL
-
-
Dissolve the Dye: Carefully open the vial and add the calculated volume of anhydrous DMSO directly to the lyophilized powder.[5][6]
-
Ensure Complete Dissolution: Close the vial tightly and vortex briefly to ensure the dye is fully dissolved.[3][5] The solution should be a clear, dark green color.
-
Use and Storage:
-
The freshly prepared stock solution should be used immediately for the best labeling results.[6]
-
If immediate use is not possible, divide the stock solution into single-use aliquots in microcentrifuge tubes.
-
Store the aliquots at -20°C, protected from light, for no longer than two weeks.[3] Avoid repeated freeze-thaw cycles.[6]
-
Signaling Pathways and Experimental Workflows
The following diagram illustrates the workflow for preparing a this compound stock solution.
Caption: Workflow for preparing a this compound stock solution.
References
- 1. genecopoeia.com [genecopoeia.com]
- 2. This compound, 1432019-64-1 | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | AAT Bioquest [aatbio.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. help.lumiprobe.com [help.lumiprobe.com]
reaction time for Cy7 NHS ester conjugation
Answering the user's request based on the gathered information.## Application Notes: Reaction Time and Protocols for Cy7 NHS Ester Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanine7 (Cy7) is a near-infrared (NIR) fluorescent dye widely utilized in biological imaging and diagnostic applications. Its excitation and emission properties in the NIR spectrum (~750 nm / 776 nm) are advantageous for in vivo imaging, offering deeper tissue penetration and reduced autofluorescence from biological samples.[1] The N-hydroxysuccinimide (NHS) ester of Cy7 is an amine-reactive derivative that facilitates the covalent labeling of biomolecules.[1] It reacts efficiently with primary amines (-NH₂), such as those on the N-terminus of proteins or the ε-amino group of lysine (B10760008) residues, to form a highly stable amide bond.[1][2]
Optimizing the reaction time is a critical parameter for controlling the extent of labeling, expressed as the Degree of Labeling (DOL), and ensuring the biological activity of the conjugated protein is preserved. This document provides detailed application notes and protocols concerning the reaction time and other key parameters for successful this compound conjugation.
Core Principles of this compound Conjugation
The conjugation reaction is a nucleophilic acyl substitution where the primary amine on the biomolecule attacks the carbonyl carbon of the NHS ester, leading to the formation of an amide bond and the release of N-hydroxysuccinimide.[2][3] The efficiency and rate of this reaction are governed by several key factors:
-
pH: This is the most critical factor. The reaction is highly pH-dependent, with an optimal range of pH 8.0-9.0 .[1][4][5] Below this range, primary amines are protonated (-NH₃⁺) and non-nucleophilic, which slows or prevents the reaction.[2][5] Above this range, the competing hydrolysis of the NHS ester accelerates, reducing conjugation efficiency.[2][6]
-
Temperature: Reactions are typically performed at room temperature (20-25°C) or 4°C.[2] Higher temperatures can increase the reaction rate but may also lead to the degradation of sensitive proteins.[1] Room temperature reactions are generally faster (e.g., 30-120 minutes), while reactions at 4°C are slower and can be performed overnight to minimize hydrolysis and preserve protein integrity.[2][6]
-
Molar Ratio (Dye:Protein): The molar ratio of this compound to the protein influences the DOL. A starting ratio of 5:1 to 20:1 is commonly recommended.[1][4][7] This ratio should be optimized empirically for each specific protein, as excessive labeling can lead to protein precipitation or loss of function.[8]
-
Concentration: Higher protein concentrations (typically 2-10 mg/mL ) lead to better labeling efficiency.[1][4][9] Low protein concentrations can reduce the reaction rate and favor the competing hydrolysis of the NHS ester.[6]
-
Buffers and Solvents: Amine-free buffers such as phosphate, bicarbonate, or borate (B1201080) are essential to prevent competition with the target biomolecule.[5][7] Buffers containing primary amines like Tris or glycine (B1666218) must be avoided.[7][9] The this compound is typically dissolved in a small amount of an anhydrous organic solvent like DMSO or DMF before being added to the aqueous reaction mixture; this organic solvent should constitute less than 10% of the total reaction volume.[4][10]
Experimental Protocols
The following are generalized protocols for labeling an IgG antibody. These should be optimized for specific proteins and applications.
Protocol 1: Standard Reaction (1-2 hours at Room Temperature)
-
Protein Preparation:
-
This compound Preparation:
-
Conjugation Reaction:
-
Calculate the volume of this compound stock solution needed to achieve the desired molar excess (e.g., 10:1 dye-to-protein).
-
Slowly add the dye solution to the protein solution while gently stirring or vortexing.[9][10]
-
Incubate the reaction for 1-2 hours at room temperature (20-25°C) , protected from light.[1][8][9]
-
-
Purification:
Protocol 2: Overnight Reaction (4°C)
This protocol is recommended for proteins that may be sensitive to incubation at room temperature.
-
Preparation: Follow steps 1 and 2 from Protocol 1.
-
Conjugation Reaction:
-
Add the calculated volume of this compound stock solution to the protein solution.
-
Incubate the reaction mixture for 12-18 hours (overnight) at 4°C with gentle stirring, protected from light.[12]
-
-
Purification: Follow step 4 from Protocol 1.
Data Presentation
The table below summarizes typical starting parameters for this compound conjugation.
| Parameter | Recommended Range | Typical Starting Point | Notes |
| Reaction Time | 30 min - 18 hours | 1-2 hours at Room Temp | Shorter times for RT, longer for 4°C.[1][4][12] |
| Reaction Temperature | 4°C or Room Temp (20-25°C) | Room Temperature | 4°C may be used for sensitive proteins.[1][2] |
| pH | 8.0 - 9.0 | 8.5 | Critical for deprotonation of amines.[4][5] |
| Dye:Protein Molar Ratio | 5:1 to 20:1 | 10:1 | Must be optimized for each protein.[1][4][7] |
| Protein Concentration | 2 - 10 mg/mL | 5 mg/mL | Higher concentrations improve efficiency.[1][4][9] |
| Expected DOL | 2 - 10 | 3 - 8 | Application-dependent; over-labeling can cause issues.[1][7] |
Visualizations
Caption: General experimental workflow for this compound conjugation.
Caption: Reaction of this compound with a protein's primary amine.
Caption: Conceptual use of a Cy7-conjugate in cell signaling studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. glenresearch.com [glenresearch.com]
- 4. benchchem.com [benchchem.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. benchchem.com [benchchem.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. genecopoeia.com [genecopoeia.com]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
Application Notes and Protocols for Cy7 Antibody Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of antibodies with near-infrared (NIR) fluorescent dyes, such as Cyanine 7 (Cy7), is a critical process for a variety of applications in research and drug development, including in vivo imaging, flow cytometry, and immunohistochemistry. Cy7, with its excitation and emission maxima in the NIR spectrum (approximately 747 nm and 776 nm, respectively), offers significant advantages, including deeper tissue penetration and reduced autofluorescence from biological samples.[1]
This document provides a detailed guide to the materials, protocols, and critical parameters for the successful conjugation of Cy7 to antibodies. The primary method described herein utilizes the N-hydroxysuccinimide (NHS) ester chemistry, which facilitates the formation of a stable amide bond between the Cy7 dye and primary amines (e.g., lysine (B10760008) residues) on the antibody.[2][3]
Materials Required
A successful Cy7 antibody conjugation requires careful selection of reagents, buffers, and equipment. The following tables summarize the necessary materials.
Reagents and Consumables
| Material | Supplier Examples | Key Specifications |
| Cy7 NHS Ester | AAT Bioquest, ABP Biosciences, MedChemExpress | Amine-reactive succinimidyl ester of Cyanine 7. Must be stored desiccated and protected from light.[1][4] |
| Antibody | User-provided | Purified antibody at a concentration of 1-10 mg/mL.[5] Should be in an amine-free buffer. |
| Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) | Various | For dissolving the this compound.[5] |
| Conjugation Buffer | User-prepared | Amine-free buffer, pH 8.3-9.3. Examples include 0.1 M sodium bicarbonate, sodium borate, or phosphate (B84403) buffer.[5][6] |
| Quenching Reagent | User-prepared or included in kits | 1 M Tris-HCl, pH 8.0, or hydroxylamine (B1172632) to stop the conjugation reaction.[2][6] |
| Purification Resin | Amersham (PD-10, NAP5), Sephadex G-25 | For size exclusion chromatography to separate the conjugated antibody from free dye.[7][8] |
| Storage Buffer | User-prepared | Phosphate-buffered saline (PBS) with a protein stabilizer like BSA (optional) and a preservative like sodium azide (B81097) (optional). |
Equipment
| Equipment | Purpose |
| Spectrophotometer | To determine antibody concentration and degree of labeling (DOL). |
| pH Meter | To accurately prepare buffers. |
| Vortexer and/or Magnetic Stirrer | For mixing solutions. |
| Pipettes (various volumes) | For accurate liquid handling. |
| Centrifuge | For sample clarification and spin column purification. |
| Chromatography Columns or Spin Columns | For purification of the conjugated antibody.[7] |
| Reaction Tubes (e.g., microcentrifuge tubes) | To perform the conjugation reaction. |
Experimental Protocols
I. Antibody Preparation
Prior to conjugation, it is crucial to ensure the antibody is in a suitable buffer.
-
Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris) or other interfering substances like sodium azide, it must be exchanged into an amine-free conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5). This can be achieved through dialysis or by using a desalting column (e.g., Sephadex G-25).[9][10]
-
Concentration Adjustment: The antibody concentration should ideally be between 1-10 mg/mL for optimal conjugation efficiency.[5] If necessary, concentrate the antibody using an appropriate method.
-
Purity: The antibody should be purified, with a purity of >95% being preferable for optimal results.
II. This compound Preparation
This compound is moisture-sensitive and should be handled accordingly.
-
Equilibration: Allow the vial of this compound to warm to room temperature before opening to prevent condensation.[2]
-
Dissolution: Add anhydrous DMSO or DMF to the vial to prepare a stock solution of 10 mg/mL.[5] Vortex briefly to ensure complete dissolution. This stock solution should be used immediately.[5]
III. Conjugation Reaction
The following protocol is a general guideline. The optimal dye-to-antibody molar ratio may need to be determined empirically.
-
Molar Ratio Calculation: A common starting molar ratio of this compound to antibody is 10:1 to 20:1.[2] The optimal ratio can vary depending on the antibody and the desired degree of labeling (DOL). A DOL of 2-10 is generally recommended for antibodies.[4]
-
Reaction Setup: While gently stirring, add the calculated volume of the this compound stock solution to the prepared antibody solution.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[2] Some protocols may suggest longer incubation times.
IV. Quenching the Reaction
-
Addition of Quenching Reagent: To stop the conjugation reaction, add a quenching reagent such as 1 M Tris-HCl, pH 8.0 or hydroxylamine.[2][6] Incubate for an additional 15-30 minutes at room temperature.
V. Purification of the Cy7-Antibody Conjugate
Purification is essential to remove unconjugated Cy7 dye, which can lead to high background in downstream applications.
-
Column Equilibration: Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with PBS or your desired storage buffer.[8]
-
Sample Loading: Load the quenched reaction mixture onto the column.
-
Elution: Elute the conjugate with the equilibration buffer. The first colored band to elute is the Cy7-antibody conjugate. The unconjugated dye will elute as a second, slower-moving band.[5]
-
Fraction Collection: Collect the fractions containing the purified conjugate.
VI. Characterization of the Conjugate
-
Spectrophotometric Analysis: Measure the absorbance of the purified conjugate at 280 nm (for the antibody) and at the absorbance maximum of Cy7 (approximately 747 nm).
-
Degree of Labeling (DOL) Calculation: The DOL, which is the average number of dye molecules per antibody molecule, can be calculated using the following formula:
-
Corrected A280 = A280_measured - (Amax_measured × CF)
-
[Dye] = Amax_measured / ε_dye
-
[Protein] = Corrected A280 / ε_prot
-
DOL = [Dye] / [Protein]
Where:
-
A280_measured is the absorbance at 280 nm.
-
Amax_measured is the absorbance at the dye's maximum wavelength.
-
CF is the correction factor for the dye's absorbance at 280 nm (provided by the dye manufacturer).
-
ε_dye is the molar extinction coefficient of the dye at its maximum absorbance.
-
ε_prot is the molar extinction coefficient of the antibody at 280 nm (typically ~210,000 M⁻¹cm⁻¹ for IgG).[2]
-
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| Antibody Concentration | 1 - 10 mg/mL[5] | Higher concentrations generally improve labeling efficiency. |
| Conjugation Buffer pH | 8.3 - 9.3[5] | Optimal for the reaction between NHS esters and primary amines. |
| Dye to Antibody Molar Ratio | 5:1 to 20:1[2][4] | The optimal ratio should be determined empirically for each antibody. |
| Reaction Time | 1 hour to overnight[5] | Typically 1 hour at room temperature is sufficient. |
| Optimal Degree of Labeling (DOL) | 2 - 10[4] | A higher DOL can lead to antibody precipitation and reduced fluorescence.[5] |
Experimental Workflow Diagram
Caption: Workflow for Cy7 antibody conjugation.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low DOL | - Low antibody concentration- Inactive dye- Interfering substances in buffer | - Concentrate antibody- Use fresh dye stock- Perform buffer exchange |
| Antibody Precipitation | - High DOL- Reaction pH close to antibody pI | - Reduce dye-to-antibody molar ratio- Adjust buffer pH |
| High Background in Assay | - Incomplete removal of free dye | - Repeat or optimize the purification step |
Conclusion
The successful conjugation of Cy7 to antibodies is a multi-step process that requires careful attention to detail. By following the protocols outlined in these application notes and optimizing the key parameters, researchers can generate high-quality Cy7-antibody conjugates for a wide range of sensitive and specific applications. For tandem dyes like RPE-Cy7 or APC-Cy7, specialized kits and protocols are often used.[11][12][13] Always refer to the manufacturer's instructions for specific reagents and kits.[14]
References
- 1. abpbio.com [abpbio.com]
- 2. benchchem.com [benchchem.com]
- 3. Antibody Conjugation Techniques | FluoroFinder [fluorofinder.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. benchchem.com [benchchem.com]
- 6. Conjugation of Fluorochromes to Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drmr.com [drmr.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. stjohnslabs.com [stjohnslabs.com]
- 10. Antibody Purification Methods | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. APC/Cy7® Conjugation Kit - Lightning-Link® | Easy APC/Cy7 Labelling (ab102859) | Lightning-Link® | Abcam [abcam.com]
- 13. PE/Cy7® Conjugation Kit - Lightning-Link® | Easy PE/Cy7 Labelling (ab102903) | Lightning-Link® | Abcam [abcam.com]
- 14. lumiprobe.com [lumiprobe.com]
Application Notes and Protocols for Size-Exclusion Chromatography Cleanup
For Researchers, Scientists, and Drug Development Professionals
Introduction to Size-Exclusion Chromatography (SEC) for Cleanup
Size-Exclusion Chromatography (SEC), also known as gel filtration, is a chromatographic technique that separates molecules based on their size or hydrodynamic volume.[1][2] Unlike other chromatography methods that rely on interactions between the analyte and the stationary phase, SEC is a non-interactive method, making it a gentle option for purifying sensitive biomolecules.[3] This characteristic makes it an invaluable tool in various cleanup applications, including protein purification, desalting, buffer exchange, and polymer analysis.[1][4] In SEC, a column is packed with porous beads. Larger molecules that cannot enter the pores of the beads travel a shorter path and elute first, while smaller molecules that can penetrate the pores have a longer path and elute later.[2]
This document provides detailed application notes and protocols for utilizing SEC as a cleanup step in research and drug development.
Key Applications in Sample Cleanup
SEC is a versatile technique with several key applications in sample cleanup:
-
Protein Purification (Polishing Step): SEC is often employed as a final "polishing" step in a protein purification workflow to remove aggregates, trace impurities, and molecules of different sizes.[5] It is particularly effective in separating monomers from dimers and higher-order aggregates, which is a critical quality attribute for therapeutic proteins.[6]
-
Desalting and Buffer Exchange: This is a common application where SEC is used to remove salts and other small molecules from a sample or to transfer a sample into a different buffer system.[7][8] This is crucial for preparing samples for downstream applications such as mass spectrometry, lyophilization, or storage.[9]
-
Polymer Analysis: In polymer chemistry, SEC (often referred to as Gel Permeation Chromatography or GPC) is used to determine the molecular weight distribution of polymers and to remove residual monomers, oligomers, and additives from a polymer sample.[1][10]
-
Small Molecule Cleanup: SEC can be used to separate small molecule analytes from larger matrix components, such as proteins in biological samples.[11]
Experimental Protocols
I. Protein Purification: Aggregate and Impurity Removal
This protocol outlines the use of preparative SEC as a final polishing step to remove aggregates and other impurities from a partially purified protein sample.
Materials:
-
SEC column with an appropriate fractionation range for the target protein.
-
Chromatography system (e.g., ÄKTA pure or similar).
-
Mobile phase (buffer) appropriate for the protein's stability (e.g., Phosphate Buffered Saline (PBS) or Tris-HCl with 150 mM NaCl).
-
Sample: Partially purified protein, filtered through a 0.22 µm filter.[11]
-
Fraction collection tubes or plate.
Protocol:
-
Column Selection: Choose an SEC column with a fractionation range that provides optimal separation between the monomeric protein and its aggregates. The molecular weight of the target protein should fall within the middle of the column's specified range.[12]
-
System and Column Equilibration:
-
Thoroughly degas the mobile phase to prevent bubble formation in the column.[11]
-
Equilibrate the SEC column with at least two column volumes (CVs) of the mobile phase at the desired flow rate until a stable baseline is achieved.
-
-
Sample Preparation:
-
Ensure the protein sample is clear and free of particulate matter by centrifugation (10,000 x g for 15 minutes) and/or filtration (0.22 µm filter).
-
The sample should ideally be in the same buffer as the mobile phase. If not, a buffer exchange step may be necessary prior to SEC.
-
-
Sample Injection:
-
Elution and Fraction Collection:
-
Elute the sample isocratically with the mobile phase.
-
Monitor the elution profile using UV absorbance at 280 nm.
-
Collect fractions corresponding to the different peaks. Typically, aggregates will elute first, followed by the monomer, and then smaller impurities.
-
-
Analysis of Fractions:
-
Analyze the collected fractions using SDS-PAGE or analytical SEC to confirm the purity and identity of the separated components.
-
Flow Rate Optimization: Lower flow rates generally improve resolution, especially for large molecules, as it allows more time for diffusion into and out of the pores.[14][15] However, this increases the run time. The optimal flow rate should be determined empirically to achieve the desired resolution in a reasonable timeframe.[16]
II. Desalting and Buffer Exchange
This protocol describes a rapid group separation method for removing small molecules like salts or for transferring a protein into a new buffer.
Materials:
-
Desalting column (e.g., prepacked columns with Sephadex G-25).[17]
-
Equilibration buffer (the desired final buffer for the sample).
-
Sample containing the macromolecule and small molecules to be removed.
-
Collection tubes.
Protocol:
-
Column Equilibration:
-
Remove the storage solution from the desalting column.
-
Equilibrate the column with 3-5 column volumes of the desired final buffer.
-
-
Sample Application:
-
Apply the sample to the top of the column. For desalting, the sample volume can be up to 30% of the total column volume.[18]
-
-
Elution and Collection:
-
Allow the sample to enter the column bed.
-
Add the equilibration buffer to the top of the column and begin collecting the eluate.
-
The larger macromolecules will pass through the column in the void volume and are collected first. The smaller salt molecules are retained in the pores and elute later.
-
-
Spin Column Protocol (Alternative):
-
For small sample volumes, spin desalting columns can be used.
-
Equilibrate the column by centrifugation with the desired buffer.
-
Load the sample and centrifuge to collect the desalted sample.[19]
-
Data Presentation
Table 1: Typical Operating Parameters for SEC Cleanup Applications
| Parameter | Preparative SEC (Protein Polishing) | Desalting/Buffer Exchange |
| Column Type | High-resolution SEC columns (e.g., Superdex, TSKgel) | Desalting columns (e.g., Sephadex G-25, Bio-Gel P-6) |
| Particle Size | Smaller particles for higher resolution | Larger particles for higher flow rates |
| Column Length | 30 cm or longer for high resolution[9] | Shorter columns (e.g., 5-10 cm) |
| Sample Volume | 0.5% - 4% of column volume[9] | Up to 30% of column volume[18] |
| Flow Rate | Lower flow rates (e.g., 0.1-0.5 mL/min for analytical scale)[16] | Higher flow rates for rapid processing |
| Typical Recovery | >90% | >95%[9] |
| Processing Time | Longer (dependent on column length and flow rate) | Short (< 5 minutes per sample) |
Table 2: Guide to Selecting SEC Resins for Cleanup
| Application | Target Molecule Size | Recommended Resin Type | Key Features |
| Protein Monomer/Aggregate Separation | 10 - 600 kDa | Silica-based or cross-linked agarose/dextran (B179266) | High resolution, good mechanical strength |
| Peptide Purification | 0.1 - 7 kDa | Cross-linked dextran (e.g., Sephadex G-10, G-25) | Good for separating small molecules |
| Large Protein/Virus Cleanup | > 600 kDa | Agarose-based | Large pore sizes |
| Polymer Molecular Weight Distribution | Varies | Polystyrene-divinylbenzene | Compatible with organic solvents |
Mandatory Visualization
Caption: General workflow for size-exclusion chromatography cleanup.
Caption: Workflow for desalting and buffer exchange using SEC.
Column Care and Maintenance
Proper column care is crucial for maintaining performance and extending the lifespan of your SEC column.
-
First-time Use: Before the first use, wash the column with degassed buffer to remove the storage solution (often 20% ethanol).[20]
-
Sample and Buffer Preparation: Always filter (0.22 µm) and degas all buffers and samples before use to prevent column clogging and bubble formation.[11][12]
-
Cleaning-in-Place (CIP): Regularly clean the column to remove any adsorbed contaminants. A common procedure involves washing with 0.5 M NaOH followed by water and then re-equilibration with the mobile phase.[20] The frequency of cleaning depends on the sample type and number of runs.
-
Storage: For short-term storage, keep the column in the mobile phase. For long-term storage, flush the column with water and then store it in a 20% ethanol (B145695) solution to prevent microbial growth.[20] Always follow the manufacturer's specific storage recommendations.
-
Avoid Backpressure: Do not exceed the maximum recommended pressure for the column. High backpressure can indicate a clog or a compressed column bed.[20]
Troubleshooting Common Issues
Table 3: Troubleshooting Guide for SEC Cleanup
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Resolution/Peak Broadening | - Sample volume too large- Flow rate too high- Column deterioration | - Reduce sample volume- Decrease flow rate- Test column performance and replace if necessary |
| Delayed Peak Elution | - Non-specific ionic interactions with the matrix | - Increase the ionic strength of the mobile phase (e.g., add 150 mM NaCl)[11] |
| High Backpressure | - Clogged column inlet frit- Particulate matter in the sample- Column bed compression | - Reverse flow to flush the frit (check manufacturer's instructions)- Ensure proper sample filtration- Repack or replace the column |
| Ghost Peaks | - Carryover from previous injections- Leachables from sample tubes or mobile phase containers | - Implement a thorough cleaning protocol between runs- Use high-quality, compatible consumables |
| Low Recovery | - Non-specific adsorption to the column matrix- Protein precipitation on the column | - Modify mobile phase (e.g., change pH, add detergents)- Ensure sample is fully solubilized before injection |
References
- 1. Size-exclusion chromatography - Wikipedia [en.wikipedia.org]
- 2. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. contractlaboratory.com [contractlaboratory.com]
- 5. goldbio.com [goldbio.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Overview of Buffer Exchange Techniques - Creative Proteomics [creative-proteomics.com]
- 8. Overview of dialysis, desalting, buffer exchange and protein concentration | Thermo Fisher Scientific - US [thermofisher.com]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. waters.com [waters.com]
- 11. Protein purification by size exclusion chromatography (SEC) [vlabs.iitkgp.ac.in]
- 12. The Essential SEC Column Selection Guide: Practical Chemistry for Biopharma Analysts | Separation Science [sepscience.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 17. Desalting/Buffer Exchange and Concentration for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
- 18. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 19. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 20. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
Determining the Degree of Labeling (DOL) for Cy7 Conjugates: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of fluorescent dyes to biomolecules, such as antibodies and proteins, is a cornerstone of modern biological research and therapeutic development. Cyanine 7 (Cy7), a near-infrared (NIR) fluorescent dye, offers significant advantages for in vivo imaging due to reduced tissue autofluorescence and deep tissue penetration.[1][] The degree of labeling (DOL), defined as the average number of dye molecules conjugated to a single protein molecule, is a critical quality attribute that dictates the performance of the conjugate.[3][4] An optimal DOL is essential for achieving a strong fluorescent signal while avoiding issues such as self-quenching and potential alteration of the biomolecule's biological activity.[5][6] For antibodies, a DOL between 2 and 10 is often considered ideal.[3][7] This application note provides a detailed protocol for determining the DOL of Cy7-protein conjugates using the widely accepted spectrophotometric method.
Principle of the Method
The determination of DOL is based on the Beer-Lambert law, which correlates absorbance with concentration.[8] By measuring the absorbance of the purified Cy7-protein conjugate at two specific wavelengths, the concentrations of the protein and the dye can be determined, and from these, the molar ratio (DOL) can be calculated.[5][9]
The two key wavelengths for measurement are:
-
~750 nm: The maximum absorbance wavelength (λmax) of Cy7, where the dye has strong absorbance and the protein has negligible absorbance.[1]
-
280 nm: The wavelength at which most proteins absorb maximally due to the presence of aromatic amino acids (tryptophan and tyrosine).[3]
A critical consideration is that Cy7 dye also exhibits some absorbance at 280 nm, which would lead to an overestimation of the protein concentration.[3] To address this, a correction factor (CF) is applied to subtract the dye's contribution to the absorbance at 280 nm.[8][9]
Experimental Workflow
The following diagram illustrates the key steps in determining the DOL of a Cy7 conjugate.
Caption: Workflow for Determining the Degree of Labeling (DOL).
Key Quantitative Data for DOL Calculation
A summary of the essential parameters required for the DOL calculation is presented in the table below.
| Parameter | Symbol | Typical Value for Cy7 |
| Maximum Absorbance Wavelength of Cy7 | λmax | ~750 nm[1] |
| Molar Extinction Coefficient of Cy7 at λmax | ε_dye_ | 250,000 M⁻¹cm⁻¹[1] |
| Molar Extinction Coefficient of Protein at 280 nm | ε_protein_ | Varies by protein (e.g., IgG ≈ 210,000 M⁻¹cm⁻¹)[8] |
| Correction Factor for Cy7 at 280 nm | CF | ~0.05 - 0.08 (experimentally determined or from supplier) |
| Pathlength of Cuvette | l | 1 cm |
Detailed Experimental Protocol
1. Materials and Reagents
-
Purified Cy7-protein conjugate
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm pathlength)
2. Procedure
-
Purification of the Conjugate: It is crucial to remove all non-conjugated Cy7 dye from the conjugate solution. This is typically achieved by size exclusion chromatography or extensive dialysis.[5] The presence of free dye will lead to an overestimation of the DOL.
-
Sample Preparation:
-
Allow the purified Cy7-protein conjugate solution to equilibrate to room temperature.
-
If the solution is highly concentrated, dilute it with PBS to ensure that the absorbance readings are within the linear range of the spectrophotometer (typically below 2.0).[5] Record the dilution factor if applicable.
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to measure absorbance at 280 nm and the λmax of Cy7 (~750 nm).
-
Blank the spectrophotometer using the same buffer (e.g., PBS) in which the conjugate is dissolved.
-
Place the cuvette with the conjugate solution in the spectrophotometer and record the absorbance at 280 nm (A₂₈₀) and ~750 nm (A_max_).
-
Data Analysis and DOL Calculation
The Degree of Labeling is calculated using the following formulas:
Step 1: Calculate the Molar Concentration of Cy7 Dye
[Dye] (M) = A_max_ / (ε_dye_ × l)
-
A_max_ : Absorbance of the conjugate at the λmax of Cy7 (~750 nm).
-
ε_dye_ : Molar extinction coefficient of Cy7 at its λmax (250,000 M⁻¹cm⁻¹).[1]
-
l : Pathlength of the cuvette in cm (typically 1 cm).
Step 2: Calculate the Corrected Absorbance of the Protein at 280 nm
A_protein_ = A₂₈₀ - (A_max_ × CF)
-
A₂₈₀ : Absorbance of the conjugate at 280 nm.
-
A_max_ : Absorbance of the conjugate at the λmax of Cy7.
-
CF : Correction factor for Cy7's absorbance at 280 nm (A₂₈₀ of dye / A_max_ of dye).
Step 3: Calculate the Molar Concentration of the Protein
[Protein] (M) = A_protein_ / (ε_protein_ × l)
-
A_protein_ : Corrected absorbance of the protein at 280 nm.
-
ε_protein_ : Molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).
-
l : Pathlength of the cuvette in cm (typically 1 cm).
Step 4: Calculate the Degree of Labeling (DOL)
DOL = [Dye] (M) / [Protein] (M)
Remember to multiply the final concentrations by the dilution factor if the sample was diluted prior to measurement.
Sample Data and Calculation
Below is an example calculation for a Cy7-labeled IgG antibody.
| Measurement / Parameter | Value |
| A₂₈₀ | 1.50 |
| A_max_ at 750 nm | 0.95 |
| ε_protein_ (IgG) | 210,000 M⁻¹cm⁻¹ |
| ε_dye_ (Cy7) | 250,000 M⁻¹cm⁻¹ |
| Correction Factor (CF) | 0.07 |
| Pathlength (l) | 1 cm |
Calculations:
-
[Dye]: 0.95 / (250,000 M⁻¹cm⁻¹ × 1 cm) = 3.8 x 10⁻⁶ M
-
A_protein_: 1.50 - (0.95 × 0.07) = 1.50 - 0.0665 = 1.4335
-
[Protein]: 1.4335 / (210,000 M⁻¹cm⁻¹ × 1 cm) = 6.83 x 10⁻⁶ M
-
DOL: (3.8 x 10⁻⁶ M) / (6.83 x 10⁻⁶ M) ≈ 5.6
In this example, the Degree of Labeling is approximately 5.6, indicating that on average, there are about 5.6 molecules of Cy7 for every molecule of IgG.
Conclusion
Accurate determination of the Degree of Labeling is a critical step in the development and quality control of fluorescently labeled conjugates.[7] The spectrophotometric method described in this application note provides a rapid, accessible, and reliable means of calculating the DOL for Cy7-protein conjugates. By following this protocol, researchers, scientists, and drug development professionals can ensure the consistency and optimal performance of their Cy7-labeled biomolecules for various applications, particularly in the field of in vivo imaging.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. support.nanotempertech.com [support.nanotempertech.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 7. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 8. benchchem.com [benchchem.com]
- 9. spectra.arizona.edu [spectra.arizona.edu]
Troubleshooting & Optimization
Technical Support Center: Cy7 NHS Ester Labeling
Welcome to the technical support center for Cy7 NHS ester labeling. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during bioconjugation experiments.
Troubleshooting Guide: Low Labeling Efficiency
Low or no labeling efficiency is a frequent issue when conjugating this compound to proteins and other biomolecules. The following guide details potential causes and recommended actions to improve your conjugation results.
Issue: Low or No Labeling Efficiency
This is the most common problem encountered during protein labeling with NHS esters. Below are the potential causes and recommended actions.
| Potential Cause | Recommended Action |
| Incorrect Buffer pH | Verify that the reaction buffer pH is within the optimal range of 7.2-8.5.[1][2] A pH that is too low results in protonated, unreactive amines, while a pH that is too high accelerates the hydrolysis of the NHS ester.[1][3] An optimal pH of 8.3-8.5 is often recommended.[3][4][5] |
| Presence of Competing Amines | Ensure the protein solution is free from amine-containing buffers (e.g., Tris, glycine) and other substances with primary amines (e.g., ammonium (B1175870) salts).[1][3][6] If necessary, perform a buffer exchange via dialysis or gel filtration.[3][7] |
| Hydrolyzed this compound | Use a fresh stock solution of this compound for each labeling reaction.[1] The dye should be dissolved in a high-quality, anhydrous organic solvent such as DMSO or DMF immediately before use.[3][8] |
| Low Protein Concentration | The efficiency of the labeling reaction is dependent on the concentration of the reactants. Protein concentrations below 1-2 mg/mL can lead to significantly reduced labeling efficiency.[3] A protein concentration of 2-10 mg/mL is recommended for better efficiency.[9][10][11] |
| Inappropriate Dye-to-Protein Molar Ratio | An insufficient molar excess of the NHS ester will result in a low Degree of Labeling (DOL). A common starting point is a 5:1 to 20:1 molar excess of the dye over the protein.[9][12] This ratio may need to be optimized for your specific protein.[9] |
| Inappropriate Reaction Time/Temperature | Labeling is typically performed for 1-4 hours at room temperature or overnight at 4°C.[3][4] If labeling efficiency is low, consider extending the incubation time, especially if the reaction is carried out at a lower temperature or a suboptimal pH.[3][13] |
| Poor Solubility of this compound | Ensure the this compound is completely dissolved in the organic solvent before adding it to the protein solution.[3] The final concentration of the organic solvent in the reaction mixture should typically be less than 10%.[3] For proteins prone to denaturation, a water-soluble version of this compound may be a better choice.[14][15] |
| Low Number of Available Primary Amines | The labeling reaction targets the N-terminus and lysine (B10760008) residues. If your protein has a low number of accessible primary amines, the labeling efficiency will be inherently low.[3] |
| Protein Precipitation | Over-labeling can lead to protein aggregation and precipitation.[9][16] This is because the addition of the hydrophobic dye molecules can make the protein less soluble.[16] If you observe precipitation, try reducing the dye-to-protein molar ratio. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound labeling?
The optimal pH for reacting NHS esters with primary amines on proteins is between 7.2 and 8.5.[1][2] A pH of 8.3-8.5 is often recommended to balance the reactivity of the primary amines and the stability of the NHS ester.[3][4][5] At a lower pH, the amine groups are protonated and less reactive, while at a higher pH (above 8.5-9.0), the hydrolysis of the NHS ester increases significantly, which can reduce labeling efficiency.[1][4]
Q2: Which buffers are recommended for the labeling reaction?
Amine-free buffers are essential for successful NHS ester conjugation. Recommended buffers include:
-
Phosphate-buffered saline (PBS)[1]
-
Sodium borate (B1201080) buffer[1][6]
A buffer concentration of 0.1 M is generally recommended.[1][4]
Q3: Which buffers and substances should be avoided in the labeling reaction?
It is crucial to avoid buffers containing primary amines, as they will compete with the target protein for reaction with the NHS ester.[1] Buffers and substances to avoid include:
-
Ammonium salts[6]
-
High concentrations of sodium azide (B81097) (greater than 3 mM)[1][2]
-
High concentrations of glycerol[1]
If your protein of interest is in an incompatible buffer, a buffer exchange step using methods like dialysis or gel filtration is necessary before starting the conjugation reaction.[1][3]
Q4: What is the main competing reaction that reduces labeling efficiency?
The primary side reaction that competes with the desired protein labeling is the hydrolysis of the NHS ester by water.[2][3] This reaction forms an unreactive carboxylic acid and releases N-hydroxysuccinimide (NHS), thus reducing the amount of active ester available to react with the protein.[3] The rate of hydrolysis is highly dependent on the pH, increasing significantly at higher pH values.[2][3][17]
Q5: How should I store and handle this compound?
This compound is sensitive to moisture and light.[14] It should be stored desiccated at -20°C.[14][15] Before use, allow the vial to equilibrate to room temperature to prevent condensation.[3] It is recommended to dissolve the NHS ester in a dry, amine-free organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[1][9]
Q6: What is a typical Degree of Labeling (DOL) for an antibody?
The Degree of Labeling (DOL) is the average number of dye molecules conjugated to a single protein molecule.[18] For most antibody applications, a DOL in the range of 2 to 10 is often considered optimal.[3][18] However, the ideal DOL can vary depending on the specific application and the dye used. Over-labeling can lead to fluorescence quenching and may affect the protein's biological activity or solubility, while under-labeling will result in a weak signal.[3]
Experimental Protocols
Standard Protocol for Labeling an Antibody with this compound
This protocol provides a general guideline for labeling an antibody with this compound. The optimal dye-to-protein molar ratio should be determined experimentally, but a starting point of 10:1 is often recommended.[18]
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4).
-
This compound dissolved in anhydrous DMSO to a concentration of 10 mg/mL.[9][18]
-
1 M Sodium Bicarbonate solution.[18]
-
Purification column (e.g., Sephadex G-25) for removing excess dye.[10]
Procedure:
-
Prepare the Antibody:
-
Prepare the this compound Solution:
-
Conjugation Reaction:
-
Purification:
-
Remove the unreacted dye and byproducts by passing the reaction mixture through a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS.[10]
-
Collect the fractions containing the labeled antibody.
-
Determining the Degree of Labeling (DOL)
The most common method for determining the DOL relies on measuring the absorbance of the conjugate solution at two wavelengths: 280 nm (for the protein) and the maximum absorbance wavelength of the dye (around 750 nm for Cy7).[18]
Procedure:
-
Measure the absorbance of the purified Cy7-protein conjugate at 280 nm (A₂₈₀) and 750 nm (A₇₅₀) using a spectrophotometer.[18]
-
Calculate the protein concentration, correcting for the absorbance of the dye at 280 nm:
-
Protein Concentration (M) = [A₂₈₀ - (A₇₅₀ × CF)] / ε_protein
-
Where:
-
A₂₈₀ is the absorbance of the conjugate at 280 nm.
-
A₇₅₀ is the absorbance of the conjugate at 750 nm.
-
CF is the correction factor for the dye at 280 nm (A₂₈₀/A₇₅₀ of the free dye).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.[18]
-
-
-
Calculate the Degree of Labeling (DOL):
Visualizations
Caption: Troubleshooting workflow for low this compound labeling efficiency.
Caption: Reaction of this compound with a primary amine on a protein.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. interchim.fr [interchim.fr]
- 6. benchchem.com [benchchem.com]
- 7. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 8. apexbt.com [apexbt.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. genecopoeia.com [genecopoeia.com]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. pdf.dutscher.com [pdf.dutscher.com]
- 14. lumiprobe.com [lumiprobe.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. researchgate.net [researchgate.net]
- 17. help.lumiprobe.com [help.lumiprobe.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Weak Fluorescence of Cy7 Conjugates
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving issues related to weak or absent fluorescence signals when using Cy7 conjugates in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the fluorescence signal from my Cy7-conjugated antibody weak or completely absent?
A weak or absent signal can stem from several factors, ranging from the experimental setup to the reagents themselves. Here are the primary aspects to investigate:
-
Improper Storage and Handling: Cy7 conjugates are sensitive to light.[1] Prolonged exposure during storage or the staining procedure can lead to photobleaching, resulting in a diminished signal.[2] Always protect your conjugates from light by using amber vials or wrapping tubes in foil and store them at the recommended temperature, typically -20°C or colder, to prevent degradation.[1] Repeated freeze-thaw cycles should also be avoided by aliquoting the conjugate into smaller, single-use volumes.[1]
-
Suboptimal Antibody Concentration: The concentration of the Cy7-conjugated antibody may be too low for effective detection. It is crucial to perform a titration to determine the optimal concentration for your specific cell or tissue type and experimental conditions.[2][3]
-
Low Target Antigen Expression: The target protein may have low expression levels in your sample.[2][3] Confirm the expected expression level by consulting scientific literature or protein databases. For targets with low abundance, signal amplification strategies might be necessary.[2]
-
Incorrect Instrument Settings: The settings on your imaging instrument are critical for optimal signal detection.[2] Ensure you are using the correct laser and filter combination for Cy7, which has an excitation maximum of around 750 nm and an emission maximum of approximately 776 nm.[1][2] Also, verify that the lasers are properly aligned and the detector gain is set appropriately.[2]
-
Issues with Tandem Dyes (e.g., PE-Cy7, APC-Cy7): Tandem dyes like PE-Cy7 and APC-Cy7 are susceptible to degradation, where the bond between the donor and acceptor fluorophore breaks.[4][5] This decoupling leads to a loss of Förster Resonance Energy Transfer (FRET), resulting in a reduced Cy7 signal and potentially increased signal from the donor fluorophore (e.g., PE or APC).[2][6] This degradation can be caused by exposure to light, fixation agents, and improper storage.[4][7]
Q2: My Cy7 signal is present but much lower than expected. What could be causing this reduction in intensity?
Several factors can lead to a reduction in fluorescence intensity even when a signal is detectable:
-
Fluorescence Quenching: High labeling densities, meaning a high ratio of fluorophore to protein, can lead to self-quenching.[2] In this phenomenon, adjacent Cy7 molecules interact and dissipate energy non-radiatively, leading to a decrease in the overall fluorescence signal.[8] This is a common issue if the conjugation reaction is not optimized.[2]
-
Conjugate Aggregation: Cy7 is a hydrophobic molecule, which can lead to the formation of aggregates.[9] These aggregates are often associated with quenched fluorescence. Aggregation can be influenced by a high dye-to-protein ratio, high salt concentrations in the buffer, and the inherent properties of the protein being labeled.[1]
-
Environmental Effects: The fluorescence quantum yield of cyanine (B1664457) dyes like Cy7 can be influenced by their immediate environment.[2] Factors such as the polarity of the solvent and interactions with other molecules in the sample can affect the intensity of the fluorescence.[2]
-
Sample Preparation Issues: The fixation and permeabilization protocol used can impact the fluorescence signal. Some fixation agents can diminish the signal, and prolonged exposure should be avoided.[2] Inadequate permeabilization can also restrict the access of the conjugated antibody to intracellular targets.[2]
-
Buffer pH: While Cy7 fluorescence is generally stable over a broad pH range (pH 3-10), extreme pH values can potentially affect its stability and fluorescence.[1] For optimal performance, it is best to work within a physiological pH range (7.2-8.5).[1]
Q3: I am observing high background fluorescence, which is making it difficult to resolve my Cy7 signal. How can I reduce the background?
High background fluorescence can mask a specific signal. Here are some common causes and solutions:
-
Excessive Antibody Concentration: Using too high a concentration of the Cy7-conjugated antibody is a frequent cause of non-specific binding and high background.[9] Titrating your antibody to find the concentration that provides the best signal-to-noise ratio is essential.[9]
-
Inadequate Blocking: Insufficient or improper blocking of non-specific binding sites on the sample can lead to the conjugate adhering to unintended targets.[9]
-
Ineffective Washing: Failure to thoroughly wash away unbound or weakly bound conjugates will result in an elevated background signal.[9] Increasing the number and duration of wash steps can help.[9]
-
Hydrophobic Interactions: The hydrophobic nature of Cy7 can lead to its non-specific adsorption to cellular and tissue components.[9] Incorporating a non-ionic detergent like Tween-20 in your wash buffer can help reduce these interactions.[9]
-
Autofluorescence: Some cells and tissues naturally exhibit autofluorescence in the near-infrared spectrum.[9] It is important to include an unstained control sample to assess the level of autofluorescence.[9]
Troubleshooting Workflows
Workflow for Weak or Absent Cy7 Signal
Caption: Troubleshooting workflow for a weak or absent Cy7 signal.
Workflow for High Background Signal
Caption: Troubleshooting workflow for high background fluorescence.
Quantitative Data Summary
| Parameter | Condition | Effect on Cy7 Fluorescence | Reference |
| pH Stability | pH 3-10 | Generally stable fluorescence intensity. | [1] |
| Extreme pH values | Potential for dye degradation. | [1] | |
| Storage Temperature | Room temperature | Degradation over time. | [1] |
| -20°C or colder | Recommended for long-term stability. | [1] | |
| Photostability | Continuous light exposure | Prone to photobleaching. | [1][10] |
| PE-Cy7 Degradation | Long-term storage with extra light protection | Degradation rate decreased from 0.9%/month to 0.3%/month. | [5] |
Key Experimental Protocols
Protocol 1: Antibody Titration for Optimal Concentration
Objective: To determine the optimal concentration of a Cy7-conjugated antibody that provides the best signal-to-noise ratio.
Materials:
-
Cy7-conjugated antibody
-
Your cells or tissue samples
-
Blocking buffer (e.g., PBS with 1-5% BSA)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Mounting medium (for microscopy)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Prepare a series of dilutions of your Cy7-conjugated antibody in blocking buffer. A typical range would be 1:50, 1:100, 1:200, 1:400, and 1:800, but this may need to be adjusted based on the manufacturer's recommendations.
-
Prepare your cells or tissue sections according to your standard protocol, including fixation and permeabilization if required.
-
Block non-specific binding by incubating the samples in blocking buffer for 30-60 minutes.[2]
-
Incubate separate samples with each dilution of the Cy7-conjugated antibody for 1 hour at room temperature or overnight at 4°C, protected from light.[2]
-
Include a negative control sample that is incubated with blocking buffer only (no primary antibody) to assess background fluorescence.
-
Wash the samples three to five times with wash buffer to remove unbound antibody.[9]
-
For microscopy, mount the coverslips using an anti-fade mounting medium.[2]
-
Acquire images or flow cytometry data using consistent instrument settings for all samples.[2]
-
Analyze the mean fluorescence intensity (MFI) of the positive signal and the background for each dilution.
-
The optimal concentration is the one that provides the highest signal-to-noise ratio.
Protocol 2: Assessment of Cy7 Conjugate Aggregation
Objective: To determine if aggregation of the Cy7 conjugate is contributing to a weak fluorescence signal.
Materials:
-
Cy7-conjugated antibody stock solution
-
Phosphate-buffered saline (PBS)
-
Spectrophotometer or Nanodrop
-
Microcentrifuge
Procedure:
-
Visual Inspection: Visually inspect the Cy7 conjugate solution for any signs of precipitation or cloudiness.
-
Spectrophotometry:
-
Measure the absorbance spectrum of the Cy7 conjugate solution from 600 nm to 800 nm.
-
Cy7 monomers have a characteristic absorption peak around 750 nm.
-
The presence of a significant shoulder or a distinct peak at a shorter wavelength (around 680-700 nm) can indicate the formation of H-aggregates, which are often less fluorescent.
-
-
Centrifugation:
-
Centrifuge a small aliquot of the Cy7 conjugate stock solution at high speed (e.g., >14,000 x g) for 10-15 minutes at 4°C.[9]
-
Carefully collect the supernatant without disturbing any potential pellet.
-
Re-measure the absorbance of the supernatant. A significant decrease in absorbance at 750 nm after centrifugation suggests that a portion of the conjugate had aggregated and was pelleted.
-
You can also compare the staining performance of the supernatant versus the original, uncentrifuged solution to see if removing aggregates improves the signal-to-noise ratio.
-
Protocol 3: Standard Immunofluorescence Staining
Objective: A general protocol for immunofluorescent staining of cells or tissues with a Cy7 conjugate.
Materials:
-
Cells or tissue sections on slides
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS, for intracellular targets)
-
Blocking buffer (e.g., PBS with 1-5% BSA and 0.1% Tween-20)
-
Cy7-conjugated primary antibody
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Anti-fade mounting medium
-
Fluorescence or confocal microscope
Procedure:
-
Sample Preparation: Prepare cells or tissue sections on slides.
-
Fixation: Fix the samples in fixation buffer for 10-15 minutes at room temperature.
-
Washing: Wash the samples three times with PBS.[2]
-
Permeabilization (for intracellular targets): If your target is intracellular, permeabilize the cells with permeabilization buffer for 10-15 minutes.[2]
-
Blocking: Block non-specific binding by incubating the samples in blocking buffer for 30-60 minutes.[2]
-
Primary Antibody Incubation: Dilute the Cy7-conjugated primary antibody to its optimal concentration in the blocking buffer and incubate with the samples for 1 hour at room temperature or overnight at 4°C, protected from light.[2]
-
Washing: Wash the samples three times with the wash buffer.[2]
-
Mounting: Mount the coverslips using an anti-fade mounting medium.[2]
-
Imaging: Image the samples using a fluorescence or confocal microscope with the appropriate laser lines and emission filters for Cy7.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bosterbio.com [bosterbio.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Worry and FRET: ROS Production Leads to Fluorochrome Tandem Degradation and impairs Interpretation of Flow Cytometric Results - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PE-Cyanine7 Dye | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Cy7 NHS Ester Conjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the hydrolysis of Cy7 N-hydroxysuccinimide (NHS) ester and ensure successful bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is Cy7 NHS ester hydrolysis and why is it a problem?
A1: this compound hydrolysis is a chemical reaction where the NHS ester group reacts with water, converting it into a non-reactive carboxylic acid. This is a significant issue in bioconjugation because it directly competes with the desired reaction between the NHS ester and a primary amine on the target molecule (e.g., a protein).[1][2][3] This competing reaction reduces the efficiency of the conjugation, leading to lower yields of the desired labeled product.[1][4]
Q2: What are the primary factors that influence the rate of this compound hydrolysis?
A2: The rate of NHS ester hydrolysis is primarily influenced by three key factors:
-
pH: The rate of hydrolysis significantly increases as the pH becomes more alkaline.[1][2][3]
-
Temperature: Higher temperatures accelerate the rate of all chemical reactions, including hydrolysis.[3][5]
-
Moisture: The presence of water is necessary for hydrolysis. Using anhydrous solvents and protecting the reaction from moisture is critical.[2][6][7]
Q3: What is the optimal pH for this compound coupling reactions to minimize hydrolysis?
A3: The optimal pH for NHS ester coupling is a compromise between maximizing the reactivity of the target amine and minimizing the rate of NHS ester hydrolysis.[1][3] For most protein and antibody labeling reactions, a pH range of 8.0 to 9.0 is recommended.[8] A commonly used pH is 8.3-8.5.[4][9] While a higher pH increases the nucleophilicity of the primary amine, it also dramatically accelerates the rate of NHS ester hydrolysis.[1]
Q4: Which buffers are recommended for this compound conjugation?
A4: Amine-free buffers are essential. Recommended buffers include 0.1 M sodium bicarbonate, 50 mM sodium borate, or 0.1 M phosphate (B84403) buffer, all adjusted to the optimal pH range of 8.3-8.5.[4][8][9] Buffers containing primary amines, such as Tris or glycine, should be avoided as they will compete with the target molecule for reaction with the NHS ester.[8]
Q5: How should I prepare and store my this compound?
A5: this compound should be stored desiccated at -20°C.[3][8] To prevent moisture condensation, allow the vial to equilibrate to room temperature before opening.[7] For creating a stock solution, use a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[2][5][8] Aqueous solutions of NHS esters are not stable and should be used immediately.[10] Stock solutions in anhydrous DMSO can be stored for a limited time at -20°C, but fresh preparations are always recommended.[10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Labeling Efficiency | Hydrolysis of this compound: The reagent may have been compromised by moisture or improper storage. | Store solid this compound desiccated at -20°C and allow it to warm to room temperature before opening.[3][7] Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[3][6] |
| Suboptimal pH: The reaction pH may be too low, leading to protonated, non-reactive amines, or too high, causing rapid hydrolysis. | Ensure the reaction buffer is within the optimal pH range of 8.3-8.5 using freshly prepared buffers like 0.1 M sodium bicarbonate.[1][4][9] | |
| Presence of competing amines: The buffer or sample may contain primary amines (e.g., Tris, glycine, ammonium (B1175870) ions) that compete with the target molecule. | Perform buffer exchange into an amine-free buffer such as PBS before adjusting the pH for the conjugation reaction.[8] | |
| Low protein concentration: Dilute protein solutions can decrease labeling efficiency. | For optimal results, use a protein concentration between 2-10 mg/mL.[8][11] | |
| Inconsistent Results | Inconsistent reagent quality: The this compound may be degrading over time due to repeated exposure to ambient moisture. | Aliquot the solid this compound upon receipt to minimize freeze-thaw cycles and moisture exposure. Always use freshly prepared stock solutions.[10] |
| pH drift during reaction: Hydrolysis of the NHS ester can lead to a decrease in the pH of the reaction mixture, especially in large-scale reactions. | Use a more concentrated buffer or monitor and adjust the pH during the reaction for large-scale labeling.[4] | |
| Protein Precipitation | High concentration of organic solvent: The final concentration of DMSO or DMF in the reaction mixture may be too high, causing protein denaturation. | The final concentration of the organic solvent should typically be kept below 10% of the total reaction volume.[3] |
Quantitative Data Summary
The stability of NHS esters is highly dependent on pH and temperature. The following table summarizes the approximate half-life of typical NHS esters in aqueous solutions.
| pH | Temperature | Approximate Half-life |
| 7.0 | 0°C | 4-5 hours[5][12] |
| 7.0 | Room Temperature | ~7 hours[12] |
| 8.0 | 4°C | ~1 hour[12] |
| 8.5 | Room Temperature | 125-180 minutes[12] |
| 8.6 | 4°C | 10 minutes[5][12] |
| 9.0 | Room Temperature | Minutes[12] |
Experimental Protocols
Protocol: General Protein Labeling with this compound
This protocol outlines the general procedure for labeling a purified antibody or protein with a this compound.
Materials:
-
Purified protein/antibody in an amine-free buffer (e.g., PBS)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification Column (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation:
-
This compound Preparation:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Prepare a stock solution of the this compound (e.g., 10 mg/mL) in anhydrous DMSO or DMF immediately before use.[8]
-
-
Conjugation Reaction:
-
Calculate the required volume of the this compound solution to achieve the desired molar excess (a starting point of a 10:1 to 20:1 molar ratio of dye to antibody is common).[8]
-
Slowly add the this compound stock solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light. Alternatively, the reaction can be carried out overnight at 4°C to slow down hydrolysis.[3]
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Separate the Cy7-labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis.[8]
-
Visualizations
Caption: Competing reactions of this compound: Aminolysis vs. Hydrolysis.
Caption: Troubleshooting workflow for low this compound labeling efficiency.
Caption: General experimental workflow for this compound conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. benchchem.com [benchchem.com]
- 6. NHS-酯修饰与氨基标记的寡核苷酸缀合的实验方案 [sigmaaldrich.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. interchim.fr [interchim.fr]
- 10. pdf.dutscher.com [pdf.dutscher.com]
- 11. genecopoeia.com [genecopoeia.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Impact of Amine-Containing Buffers on Labeling
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and frequently asked questions regarding the impact of amine-containing buffers, such as Tris, on labeling experiments.
Frequently Asked Questions (FAQs)
Q1: Why are amine-containing buffers like Tris generally not recommended for labeling reactions with NHS esters?
A1: Amine-containing buffers, most notably Tris (tris(hydroxymethyl)aminomethane), are generally incompatible with labeling reactions that utilize N-hydroxysuccinimide (NHS) esters.[1] The primary amine group within the Tris molecule is nucleophilic and competes with the primary amines on the target molecule (e.g., lysine (B10760008) residues on a protein) for reaction with the NHS ester.[2] This competition, often referred to as "quenching," consumes the labeling reagent, which can significantly reduce the labeling efficiency of your target molecule and lead to lower conjugation yields.[2]
Q2: What happens chemically when Tris buffer is used with an NHS ester labeling reagent?
A2: The primary amine on the Tris molecule acts as a nucleophile and attacks the carbonyl group of the NHS ester. This reaction forms a stable amide bond between Tris and the label, releasing N-hydroxysuccinimide as a byproduct. This side reaction consumes the NHS ester, making it unavailable to react with the intended target protein.
Q3: I accidentally used Tris buffer for my labeling reaction. Is the experiment ruined?
A3: Not necessarily, but the efficiency of your labeling reaction will likely be compromised.[1] The primary amine on the Tris molecule will have reacted with some of your NHS ester, reducing the amount available for labeling your target protein.[1] Some studies suggest that in specific applications like biotinylation, Tris may not cause significant interference.[3][4] However, for consistent and optimal results, it is best to avoid it.[1] The recommended course of action is to purify your sample thoroughly to remove any unreacted label and Tris-labeled molecules, and then assess the degree of labeling to determine if a sufficient amount of your target molecule was successfully modified.
Q4: Can Tris buffer ever be used in a labeling experiment?
A4: Yes, Tris or other primary amine-containing buffers like glycine (B1666218) can be used to intentionally stop or "quench" a labeling reaction.[2][5] Once the desired incubation time for your labeling reaction has passed, adding a quenching buffer with a final concentration of 20-50 mM Tris will cause any remaining unreacted NHS ester to react with the Tris, preventing further labeling of the target molecule.[6]
Q5: What are the recommended buffers for NHS ester labeling reactions?
A5: The ideal buffers for NHS ester reactions are those that are free of primary amines.[7] Commonly recommended buffers include Phosphate-Buffered Saline (PBS), Sodium Bicarbonate/Carbonate, HEPES, and Borate buffers.[1][5] The most critical factor for a successful labeling reaction is maintaining the optimal pH, which is typically between 7.2 and 8.5.[1][5]
Troubleshooting Guide
Issue: Low or No Labeling Efficiency
If you are experiencing poor labeling results, consider the following potential causes and solutions related to your buffer choice:
-
Presence of Primary Amines: Ensure that your reaction buffer is free of primary amines. Buffers like Tris and glycine will compete with your target molecule for the labeling reagent.[8]
-
Solution: If your protein is in an amine-containing buffer, you must perform a buffer exchange into a compatible, amine-free buffer before initiating the labeling reaction.[8]
-
-
Incorrect Buffer pH: The pH of the reaction is a critical factor.[2]
-
If the pH is too low (below 7.2): The primary amines on your target molecule will be protonated (-NH₃⁺), rendering them non-nucleophilic and unreactive.[2]
-
If the pH is too high (above 8.5): The rate of hydrolysis of the NHS ester increases significantly.[2] In this competing reaction, water attacks and inactivates the NHS ester, reducing the amount of active reagent available to react with your target molecule.[2]
-
Solution: Verify that your reaction buffer is within the optimal pH range of 7.2-8.5. For many proteins, a pH of 8.3-8.5 provides the highest efficiency.[2]
-
Data Presentation
Table 1: Buffer Compatibility for NHS Ester Labeling
| Buffer Type | Recommendation | Rationale |
| Compatible (Amine-Free) | ||
| Phosphate-Buffered Saline (PBS) | Highly Recommended | Amine-free and commonly used for biological applications.[1] |
| Sodium Bicarbonate/Carbonate | Highly Recommended | Effective at maintaining the optimal basic pH for the reaction.[1] |
| HEPES | Recommended | A good buffering agent in the physiological pH range.[1] |
| Borate | Recommended | Another suitable amine-free buffer option.[1] |
| Incompatible (Amine-Containing) | ||
| Tris | Not Recommended | Contains a primary amine that competes with the target molecule.[5] |
| Glycine | Not Recommended | Contains a primary amine that will quench the reaction.[2] |
| Ammonium Salts | Not Recommended | Contain primary amines that interfere with the labeling reaction.[8] |
Table 2: Effect of pH on NHS Ester Stability
| pH | Half-life of NHS Ester | Implication for Labeling Reaction |
| 7.0 (at 0°C) | 4-5 hours | Slower reaction with target amines, but also slower hydrolysis.[5] |
| 8.6 (at 4°C) | 10 minutes | Rapid hydrolysis competes significantly with the labeling reaction.[5] |
Experimental Protocols
Protocol 1: Buffer Exchange to Remove Amine-Containing Buffers
This protocol describes the removal of an interfering buffer like Tris from a protein solution using a desalting column (size-exclusion chromatography).
Materials:
-
Protein solution in an amine-containing buffer (e.g., Tris)
-
Amine-free labeling buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3)
-
Desalting column with an appropriate molecular weight cutoff (MWCO) for your protein
-
Collection tubes
Methodology:
-
Column Equilibration: Equilibrate the desalting column with the amine-free labeling buffer according to the manufacturer's instructions. This typically involves passing 3-5 column volumes of the new buffer through the column.
-
Sample Loading: Gently load your protein sample onto the center of the column bed.
-
Elution: Elute the protein with the amine-free labeling buffer. The larger protein molecules will pass through the column more quickly and elute first, while the smaller buffer molecules (like Tris) will be retained in the porous beads of the column and elute later.
-
Fraction Collection: Collect the fractions containing your purified protein. The protein-containing fractions can be identified by monitoring the absorbance at 280 nm.
-
Pooling and Concentration: Pool the fractions containing your protein. If necessary, concentrate the protein solution to the desired concentration for your labeling reaction.
Protocol 2: General Protocol for Protein Labeling with an NHS Ester
This protocol provides a general guideline for labeling a protein with an NHS ester-activated reagent.
Materials:
-
Protein in an amine-free buffer (e.g., from Protocol 1)
-
NHS ester labeling reagent
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., desalting column)
Methodology:
-
Reagent Preparation: Immediately before use, dissolve the NHS ester labeling reagent in anhydrous DMSO or DMF to create a stock solution.
-
Reaction Setup: Add the calculated amount of the NHS ester stock solution to your protein solution while gently vortexing. A common starting point is a 10- to 20-fold molar excess of the labeling reagent to the protein.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C. Protect light-sensitive reagents from light during incubation.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes.
-
Purification: Remove the unreacted NHS ester, byproducts, and quenching buffer from the labeled protein using a desalting column or another suitable purification method.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at the appropriate wavelengths for the protein and the label.
Visualizations
Caption: Workflow for removing Tris buffer via a desalting column.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Tris(hydroxymethyl)aminomethane Compatibility with N-Hydroxysuccinimide Ester Chemistry: Biotinylation of Peptides and Proteins in TRIS Buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Navigating Cy7 NHS Ester Reactions: A Technical Support Guide
For researchers, scientists, and drug development professionals leveraging the power of near-infrared (NIR) fluorescence with Cy7, optimizing the covalent labeling of biomolecules is paramount. This technical support center provides detailed guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure successful and reproducible conjugation of Cy7 NHS esters to proteins and other amine-containing molecules.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting Cy7 NHS ester with a protein?
The optimal pH for conjugating this compound to primary amines (e.g., lysine (B10760008) residues on a protein) is in the range of pH 8.0 to 9.0 . A pH of 8.3 to 8.5 is frequently recommended as an ideal starting point for most proteins.[1][2] This pH range provides the best balance between the reactivity of the target amine groups and the stability of the NHS ester.
Q2: How does pH fundamentally affect the labeling reaction?
The pH of the reaction buffer is a critical parameter that governs two competing reactions:
-
Amine Reactivity: For the labeling reaction to proceed, the primary amine groups on the protein must be in their deprotonated, nucleophilic state (-NH₂). At a pH below 8.0, a significant portion of these amines will be protonated (-NH₃⁺), making them unreactive toward the NHS ester.[3]
-
NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, a reaction with water that breaks down the ester, rendering the dye inactive for conjugation. The rate of this hydrolysis reaction increases significantly with pH.[3][4][5] Above pH 9.0, the hydrolysis can become so rapid that it outcompetes the desired labeling reaction, leading to low efficiency.[3]
Q3: What are the recommended buffers for this compound labeling reactions?
It is crucial to use an amine-free buffer for the labeling reaction. Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with the NHS ester, significantly reducing labeling efficiency.[1][6]
Recommended Buffers:
Q4: Does the fluorescence of the Cy7 dye itself change with pH?
The fluorescence intensity of Cy7 dye is generally stable across a broad pH range, typically from pH 3 to 10.[8][9] Therefore, any observed differences in the fluorescence signal during your experiment are almost certainly due to variations in labeling efficiency rather than changes in the dye's intrinsic fluorescent properties.
Data Presentation: pH and Reaction Efficiency
The efficiency of the this compound reaction is a balance between aminolysis (the desired labeling reaction) and hydrolysis (the competing inactivation of the dye). The following tables summarize the key quantitative data related to this process.
Table 1: Stability of NHS Esters as a Function of pH
This table illustrates the significant impact of pH on the hydrolytic stability of NHS esters. As the pH increases, the rate of hydrolysis accelerates, resulting in a shorter half-life for the reactive ester.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours |
| 8.0 | Room Temperature | ~1 hour |
| 8.5 | Room Temperature | ~30 minutes |
| 8.6 | 4 | 10 minutes |
| 9.0 | Room Temperature | < 10 minutes |
| (Data compiled from multiple sources describing general NHS ester chemistry.) |
Table 2: Recommended Reaction Conditions for this compound Labeling
This table provides a summary of the recommended starting conditions for a typical this compound labeling reaction with a protein like an IgG antibody.
| Parameter | Recommended Range | Optimal Starting Point | Notes |
| Reaction pH | 8.0 - 9.0 | 8.5 | Balances amine reactivity and NHS ester stability.[1][10] |
| Protein Concentration | 2 - 10 mg/mL | 5 mg/mL | Higher concentrations generally lead to better labeling efficiency.[1] |
| Dye:Protein Molar Ratio | 5:1 to 20:1 | 10:1 | The optimal ratio should be determined empirically for each protein.[11] |
| Reaction Time | 1 - 3 hours | 1 hour | Can be extended for reactions at lower temperatures. |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Room Temperature | Lower temperatures can slow hydrolysis but also the labeling reaction. |
Visualizing the Process
To better understand the chemical reactions and workflows, the following diagrams are provided.
Troubleshooting Guide
Encountering issues during your labeling experiment can be frustrating. This guide provides a logical approach to troubleshooting common problems.
Experimental Protocols
Detailed Protocol for Antibody Labeling with this compound
This protocol provides a general framework for labeling 1 mg of a typical IgG antibody. Optimization may be required for specific proteins and applications.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS).
-
This compound.
-
Anhydrous Dimethyl Sulfoxide (DMSO).
-
Labeling Buffer: 1 M Sodium Bicarbonate, pH 8.5.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Purification Column (e.g., Sephadex G-25).
-
Storage Buffer: PBS, pH 7.4.
Procedure:
-
Protein Preparation: Ensure the antibody solution is at a concentration between 2-10 mg/mL and is in an amine-free buffer. If necessary, perform a buffer exchange.
-
pH Adjustment: Add 1/10th volume of 1 M Sodium Bicarbonate (pH 8.5) to the antibody solution to raise the pH to the optimal range for conjugation.
-
This compound Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL. Vortex briefly to ensure it is fully dissolved.
-
Conjugation Reaction:
-
Calculate the required volume of this compound solution. A molar ratio of 10:1 (dye:antibody) is a good starting point for IgG.
-
Slowly add the calculated volume of the this compound solution to the antibody solution while gently vortexing.
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light. Gentle rotation during incubation is recommended.
-
-
Quenching the Reaction (Optional): Add 1/10th volume of 1 M Tris-HCl (pH 8.0) and incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.
-
Purification:
-
Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with PBS, pH 7.4.
-
Apply the reaction mixture to the column to separate the labeled antibody from the unreacted dye and quenching buffer components.
-
Collect the fractions containing the labeled antibody (these will be the first colored fractions to elute).
-
-
Characterization:
-
Measure the absorbance of the purified conjugate at 280 nm (for protein concentration) and ~750 nm (for Cy7 concentration).
-
Calculate the Degree of Labeling (DOL) using the following formula: DOL = (A_max * ε_protein) / [(A_280 - (A_max * CF)) * ε_dye]
-
A_max: Absorbance at the maximum wavelength of Cy7 (~750 nm).
-
A_280: Absorbance at 280 nm.
-
ε_protein: Molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).
-
ε_dye: Molar extinction coefficient of Cy7 at its A_max (e.g., ~199,000 M⁻¹cm⁻¹).[11]
-
CF: Correction factor for the dye's absorbance at 280 nm (typically provided by the dye manufacturer, often around 0.03-0.05).
-
-
-
Storage: Store the purified Cy7-labeled antibody in an appropriate buffer (e.g., PBS with a stabilizer like BSA and a preservative like sodium azide) at 4°C for short-term storage or at -20°C or -80°C for long-term storage. Protect from light.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. benchchem.com [benchchem.com]
- 4. help.lumiprobe.com [help.lumiprobe.com]
- 5. benchchem.com [benchchem.com]
- 6. bidmc.org [bidmc.org]
- 7. d3.cytivalifesciences.com [d3.cytivalifesciences.com]
- 8. benchchem.com [benchchem.com]
- 9. Assessing the Sensitivity of Commercially Available Fluorophores to the Intracellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.dutscher.com [pdf.dutscher.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Unconjugated Cy7 Dye Removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unconjugated Cy7 dye from their samples.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unconjugated Cy7 dye?
The presence of free Cy7 dye in your sample can lead to several issues that can compromise experimental results:
-
High Background Fluorescence: Unbound dye can non-specifically adsorb to surfaces like microplates or cells, resulting in high background signals that obscure the specific signal from the labeled conjugate.[1][2]
-
Inaccurate Degree of Labeling (DOL): Free dye will interfere with spectrophotometric measurements used to calculate the number of dye molecules attached to each protein, leading to an overestimation of labeling efficiency.[1]
-
Reduced Assay Sensitivity: Increased background noise lowers the signal-to-noise ratio, which can hinder the detection of low-abundance targets.[1]
Q2: What are the common methods for removing free Cy7 dye?
The most effective methods for purifying Cy7-labeled conjugates are based on the size difference between the large, labeled protein and the small, free dye molecule.[1] Widely used techniques include:
-
Size-Exclusion Chromatography (SEC): This technique separates molecules based on their size using a porous resin. Larger molecules (protein-dye conjugates) pass through the column more quickly, while smaller molecules (unconjugated dye) enter the pores and elute later.[1][][4]
-
Dialysis: This method utilizes a semi-permeable membrane with a specific molecular weight cut-off (MWCO) that retains the larger protein-dye conjugate while allowing the smaller, free dye molecules to diffuse into a surrounding buffer.[1][5]
-
Tangential Flow Filtration (TFF): TFF is a rapid and efficient method for separating molecules based on size and is particularly suitable for larger sample volumes. The sample is passed tangentially across a membrane, which allows smaller molecules like free dye to pass through while retaining the larger conjugate.[6][7][8]
-
Protein Precipitation: This technique involves adding a reagent, such as acetone (B3395972) or trichloroacetic acid (TCA), to cause the protein-dye conjugate to precipitate.[9][10] The soluble unconjugated dye is then removed with the supernatant after centrifugation.[1]
-
Ultrafiltration (Spin Columns): Centrifugal devices with membranes of a specific MWCO are used to concentrate the labeled protein while allowing the free dye to pass through into the filtrate.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High background fluorescence in downstream applications. | Incomplete removal of unconjugated Cy7 dye. | * Repeat the purification step. For SEC, using a second spin column may be necessary if the initial dye concentration was high. * Optimize washing steps in your experimental protocol to thoroughly remove any unbound conjugate.[11] * Consider switching to a different purification method. |
| Non-specific binding of the Cy7-conjugate. | * Titrate the antibody or protein concentration to find the optimal signal-to-noise ratio.[11] * Use appropriate blocking agents, such as BSA or serum, to prevent non-specific binding.[11] | |
| Low protein recovery after purification. | The chosen purification method is not optimal for the protein. | * For precipitation methods, the protein may not have been fully precipitated or may have been difficult to redissolve. Consider a different precipitation agent or switch to a non-precipitating method like SEC or dialysis. * For spin columns, the protein may be sticking to the membrane. Try altering the buffer conditions (e.g., adjusting salt concentration). |
| Protein aggregation. | Aggregated protein can trap free dye. Ensure your protein is stable and soluble in the chosen buffers.[1] | |
| Overestimation of the Degree of Labeling (DOL). | Presence of residual unconjugated dye. | The free dye absorbs light at the same wavelength as the conjugated dye, leading to an artificially high reading. Ensure complete removal of the free dye before measuring absorbance.[1] |
Comparison of Unconjugated Dye Removal Methods
| Method | Principle | Advantages | Disadvantages | Typical Protein Recovery |
| Size-Exclusion Chromatography (SEC) | Separation based on molecular size. | Fast, easy to use, and provides high recovery.[12] | Can lead to sample dilution. | >90%[12] |
| Dialysis | Diffusion of small molecules across a semi-permeable membrane.[5] | Gentle on proteins, suitable for large sample volumes. | Time-consuming (can take overnight), results in sample dilution.[13] | Variable, can have some protein loss due to adherence to the membrane.[14] |
| Tangential Flow Filtration (TFF) | Size-based separation by tangential flow across a membrane.[7] | Rapid, scalable, and can concentrate the sample.[6][8] | Requires specialized equipment. | High. |
| Protein Precipitation (Acetone/TCA) | Differential solubility causing protein to precipitate.[9] | Can concentrate the protein sample. | Can cause protein denaturation, may be difficult to fully redissolve the protein pellet.[9] | Can be lower than other methods, especially with acetone.[10] |
| Ultrafiltration (Spin Columns) | Size-based separation using centrifugal force and a membrane. | Fast and can concentrate the sample. | Potential for protein to stick to the membrane, leading to loss. | Generally high, but can be protein-dependent. |
Experimental Protocols
Protocol 1: Size-Exclusion Chromatography (Spin Column)
This protocol is suitable for small sample volumes (typically 50-200 µL).
Materials:
-
Spin desalting column (e.g., Zeba™ Spin Desalting Column, 7K MWCO)[1]
-
Microcentrifuge
-
1.5 mL collection tubes
-
Storage buffer (e.g., PBS, pH 7.4)
Procedure:
-
Remove the spin column's bottom closure and loosen the cap.
-
Place the column into a 1.5 mL collection tube.
-
Centrifuge at 1,500 x g for 1 minute to remove the storage solution.
-
Place the column in a new, clean collection tube.
-
Slowly apply the entire volume of your labeling reaction to the center of the compacted resin.
-
Centrifuge at 1,500 x g for 2 minutes.
-
The purified Cy7-protein conjugate is now in the collection tube. The unconjugated dye remains in the resin.
-
Store the purified conjugate at 4°C, protected from light.[1]
Protocol 2: Dialysis
This protocol is suitable for a wide range of sample volumes.
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 10K-20K for antibodies)
-
Large beaker (e.g., 1-2 L)
-
Dialysis buffer (e.g., PBS, pH 7.4)
-
Magnetic stir plate and stir bar
Procedure:
-
Prepare the dialysis membrane according to the manufacturer's instructions.
-
Load the sample into the dialysis tubing or cassette.
-
Place the sample into a beaker containing a large volume of dialysis buffer (at least 200 times the sample volume).
-
Place the beaker on a magnetic stir plate and stir gently at 4°C.
-
Allow dialysis to proceed for at least 4 hours, or preferably overnight.
-
Perform at least two buffer changes. A common schedule is to change the buffer after 2-4 hours, again after another 2-4 hours, and then leave it overnight.[1]
-
Carefully remove the cassette or tubing from the buffer and recover the purified conjugate.
-
Store the purified conjugate at 4°C, protected from light.[1]
Visualizations
Caption: Workflow from Cy7 conjugation to purification and characterization.
Caption: A logical guide to troubleshooting high background fluorescence.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. Dialysis (chemistry) - Wikipedia [en.wikipedia.org]
- 6. sterlitech.com [sterlitech.com]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. repligen.com [repligen.com]
- 9. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 10. interchim.fr [interchim.fr]
- 11. benchchem.com [benchchem.com]
- 12. Small Molecule and Biotin Removal | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. Azide Removal by Dialysis Protocol | Rockland [rockland.com]
Cy7 Labeled Antibody Technical Support Center
Here is a technical support center with troubleshooting guides and FAQs for Cy7 labeled antibody precipitation issues.
This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on common challenges encountered during experiments with Cy7 labeled antibodies, with a focus on preventing and resolving precipitation issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of Cy7 labeled antibody precipitation and aggregation?
A1: Aggregation of Cy7-labeled antibodies is a multifaceted issue stemming from the properties of both the dye and the antibody, as well as the experimental conditions. Key causes include:
-
Dye-Induced Hydrophobicity: Conventional Cy7 is an inherently hydrophobic molecule. Covalently attaching it to an antibody increases the overall hydrophobicity of the protein, which can lead to aggregation as the antibodies attempt to minimize contact with the aqueous buffer.[1][2] Longer wavelength dyes like Cy7 have larger ring systems that are more prone to aggregation.[3]
-
π-π Stacking Interactions: The structurally symmetric nature of conventional heptamethine cyanine (B1664457) dyes like Cy7 promotes self-assembly through π-π stacking interactions in aqueous solutions. This can lead to the formation of aggregates and subsequent fluorescence quenching.
-
High Dye-to-Protein Ratio: A high degree of labeling can introduce too many hydrophobic Cy7 molecules onto the antibody's surface, altering its properties and promoting non-specific interactions and aggregation. Excessive labeling can also lead to fluorescence quenching, where adjacent dye molecules interact and reduce the overall signal.
-
Suboptimal Buffer Conditions: The stability of an antibody is highly dependent on the pH, ionic strength, and composition of the buffer. Proteins are least soluble at their isoelectric point (pI). The conjugation process can alter the antibody's pI, causing it to precipitate if the new pI is close to the buffer's pH.[4]
-
High Protein Concentration: High concentrations of the antibody itself can increase the likelihood of aggregation and precipitation.[4]
-
Environmental Stress: Repeated freeze-thaw cycles can denature antibodies and cause localized changes in pH and protein concentration, leading to the formation of aggregates.
Q2: My Cy7 labeled antibody solution looks cloudy or has visible precipitates. What should I do first?
A2: The first step is to remove the existing aggregates. This can be done by centrifugation.
-
Protocol: Centrifuge the antibody solution at high speed (e.g., >10,000 x g) for 5-15 minutes at 4°C.[5] Carefully collect the supernatant, which contains the soluble antibody, leaving the pelleted aggregates behind. It is crucial to then address the underlying cause of the precipitation (e.g., buffer conditions, storage) to prevent it from recurring.
Q3: How does the choice of Cy7 dye affect solubility and aggregation?
A3: The specific structure of the cyanine dye plays a significant role.
-
Conventional Cy7: These dyes are hydrophobic and have low water solubility, often requiring the use of organic co-solvents like DMSO or DMF for dissolution before conjugation.[6][7][] This hydrophobicity is a primary driver of aggregation post-labeling.[2]
-
Water-Soluble Cy7: These are chemically modified variants, typically through the addition of sulfonate groups (e.g., Sulfo-Cy7).[6][] This modification significantly increases their solubility in aqueous buffers, eliminating the need for organic solvents and reducing the tendency for the labeled antibody to aggregate.[6][]
-
Unsymmetrical Cy7: Recent studies show that using unsymmetrical cyanine dyes can disrupt the π-π stacking interactions that lead to aggregation, without negatively impacting the dye's photophysical properties.
Q4: Can improper storage and handling cause my labeled antibody to precipitate?
A4: Yes, improper storage is a common cause of antibody aggregation.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a conjugated antibody solution can cause denaturation and aggregation.[9] It is best practice to prepare single-use aliquots (minimum 10 µL to avoid effects of evaporation and adsorption) to minimize freeze-thaw cycles.[9][10]
-
Storage Temperature: While -20°C is suitable for long-term storage of many antibodies, those conjugated to fluorophores are often best stored at 4°C, protected from light, to avoid damage to the dye.[11][10] Always consult the manufacturer's datasheet for specific recommendations.[11]
-
Concentration: Antibodies are generally more stable when stored at a higher concentration (e.g., >1 mg/mL).[10][12] Dilute solutions are less stable.
Troubleshooting Guides
Issue 1: Precipitation Occurs Immediately During the Labeling Reaction
| Potential Cause | Troubleshooting Solution |
| Organic Solvent Shock | When adding Cy7 dissolved in DMSO/DMF to the aqueous antibody solution, add the dye solution slowly while gently stirring or vortexing the protein solution to avoid localized high concentrations of organic solvent that can denature the protein.[2] |
| Incorrect Buffer pH | The labeling reaction with NHS esters is most efficient at a pH of 8.0-9.0.[6] However, if this pH is close to the antibody's isoelectric point (pI), it may precipitate. Confirm the pI of your antibody and adjust the labeling buffer pH accordingly, staying within the efficient range for the reaction. |
| Incompatible Buffer Components | The labeling buffer must be free of primary amines (e.g., Tris, glycine) and ammonium (B1175870) salts, as these will compete with the antibody to react with the NHS-ester dye.[2] Use an amine-free buffer like PBS or sodium bicarbonate.[2] |
Issue 2: Labeled Antibody Precipitates During Purification or Storage
| Potential Cause | Troubleshooting Solution |
| Increased Hydrophobicity | The newly conjugated Cy7 has made the antibody less soluble in the current buffer. Consider adding stabilizers like glycerol (B35011) (up to 50%) or a low concentration of a non-ionic detergent (e.g., 0.01-0.05% Tween-20) to the storage buffer to increase solubility.[13][14] |
| Suboptimal Buffer Conditions | The optimal buffer for the unlabeled antibody may not be suitable for the conjugate. Perform a buffer screen by dialyzing small aliquots of the labeled antibody into buffers with varying pH and ionic strengths (salt concentrations) to find the conditions that best maintain solubility.[4][15] |
| High Dye-to-Protein Ratio | Too many Cy7 molecules have been conjugated, leading to aggregation. Reduce the molar ratio of dye-to-protein in the labeling reaction. A typical starting point is a 5:1 to 20:1 molar ratio of dye to antibody.[2][6] Titrate this ratio to find the optimal balance of fluorescence and solubility.[3] |
| Aggregation Over Time | Even in a suitable buffer, aggregates can form slowly. Before each use, clarify the solution by centrifuging at >10,000 x g for 5-15 min at 4°C and use the supernatant.[1][5] |
Issue 3: High Background or Non-Specific Staining in Immunoassays
| Potential Cause | Troubleshooting Solution |
| Conjugate Aggregation | Aggregates are "sticky" and prone to non-specific binding, often appearing as punctate background staining.[1] Centrifuge the conjugate solution immediately before use to remove aggregates.[1] |
| Hydrophobic Interactions | The hydrophobicity of the Cy7 dye can cause non-specific adsorption to cellular or tissue components.[1] Increase the number and duration of wash steps.[1] Incorporate a non-ionic detergent (e.g., 0.05% Tween-20) in your wash buffer.[1] |
| Suboptimal Antibody Concentration | Using a concentration of the Cy7-conjugated antibody that is too high is a frequent cause of non-specific binding.[1] Perform a titration experiment to determine the optimal dilution that provides the highest signal-to-noise ratio.[1] |
| Inadequate Blocking | Insufficient blocking of non-specific binding sites on the sample can lead to the conjugate adhering to unintended targets.[1] Ensure you are using an appropriate blocking buffer (e.g., BSA, serum from the secondary antibody host species) for a sufficient amount of time. |
Experimental Protocols & Data
Protocol 1: Basic Cy7 NHS Ester Antibody Labeling
This is a starting-point protocol that may require optimization.
-
Antibody Preparation:
-
Dye Preparation:
-
Labeling Reaction:
-
Purification:
Table 1: Recommended Buffer Conditions for Labeling and Storage
| Parameter | Labeling Buffer (Amine-Reactive Dyes) | Storage Buffer | Rationale |
| Buffer Type | Bicarbonate, Borate, HEPES, Phosphate | PBS, Tris, HEPES | Labeling requires amine-free buffers to prevent reaction with the dye. Storage buffers are more flexible. |
| pH | 8.0 - 9.0 | 7.2 - 8.0 | Higher pH facilitates the reaction of NHS esters with primary amines.[6] Neutral to slightly basic pH is often optimal for antibody stability. |
| Additives | None | 0.1-1% BSA, 10-50% Glycerol, 0.02% Sodium Azide (B81097) | Additives can act as stabilizers or cryoprotectants and prevent microbial growth during storage.[10] Avoid azide for live-cell applications.[9] |
| Salt (NaCl) | 0 - 150 mM | 150 mM (Physiological) | Salt concentration can impact solubility; physiological ionic strength is a good starting point for storage.[4][13] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. bosterbio.com [bosterbio.com]
- 6. benchchem.com [benchchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Antibody basics training | Abcam [go.myabcam.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. drexel.edu [drexel.edu]
- 13. researchgate.net [researchgate.net]
- 14. Friendly antibody buffer to prevent precipitation? - Protein and Proteomics [protocol-online.org]
- 15. biology.stackexchange.com [biology.stackexchange.com]
Technical Support Center: Effects of Over-labeling Proteins with Cy7 Dye
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the effects of over-labeling proteins with Cy7 dye. Adherence to optimal labeling protocols is critical for maintaining protein function and achieving reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary consequences of over-labeling a protein with Cy7 dye?
A1: Over-labeling proteins with Cy7 can lead to several detrimental effects, including:
-
Protein Aggregation: The hydrophobic nature of the Cy7 dye can increase the overall hydrophobicity of the protein surface, leading to aggregation and precipitation.[1][2]
-
Fluorescence Quenching: At high labeling densities, Cy7 molecules can interact with each other, leading to self-quenching, which reduces the fluorescence signal despite a higher number of dye molecules.[2]
-
Altered Protein Function: Excessive labeling can interfere with the protein's native structure, potentially masking active sites or disrupting binding domains, thereby compromising its biological activity, such as enzyme kinetics or antibody-antigen binding.[2][3]
-
Reduced Solubility: The addition of multiple hydrophobic Cy7 molecules can decrease the overall solubility of the protein in aqueous buffers.[4]
-
Non-Specific Binding: Over-labeled proteins may exhibit increased non-specific binding in assays due to altered surface properties.[1]
Q2: What is the optimal Degree of Labeling (DOL) for a protein labeled with Cy7?
A2: The optimal Degree of Labeling (DOL), which is the average number of dye molecules per protein molecule, is highly dependent on the specific protein and its application. For antibodies, a DOL between 2 and 10 is often considered ideal.[5] However, it is crucial to empirically determine the optimal DOL for each specific protein and assay to achieve the best balance between signal intensity and retained biological function.[5]
Q3: How can I determine the Degree of Labeling (DOL) of my Cy7-labeled protein?
A3: The DOL is most commonly determined using spectrophotometry.[5] This method involves measuring the absorbance of the purified protein-dye conjugate at two wavelengths:
-
280 nm: The absorbance maximum for most proteins.
-
~750 nm: The absorbance maximum for the Cy7 dye.
A correction factor is necessary because the Cy7 dye also absorbs light at 280 nm.[5] The following formulas are used to calculate the protein concentration and the DOL:
-
Protein Concentration (M) = [A₂₈₀ - (A₇₅₀ × CF)] / ε_protein
-
Degree of Labeling (DOL) = A₇₅₀ / (ε_dye × Protein Concentration (M))
Where:
-
A₂₈₀ is the absorbance of the conjugate at 280 nm.
-
A₇₅₀ is the absorbance of the conjugate at ~750 nm.
-
CF is the correction factor for Cy7 absorbance at 280 nm (typically around 0.05).[6]
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye is the molar extinction coefficient of the Cy7 dye at ~750 nm.
Troubleshooting Guides
Issue 1: Low or No Fluorescence Signal from Labeled Protein
| Possible Cause | Suggested Solution |
| Over-labeling and Self-Quenching | Attaching too many Cy7 molecules can cause fluorescence quenching.[3] Reduce the molar ratio of dye to protein in the labeling reaction. |
| Protein Aggregation | Aggregated protein can lead to a decrease in the overall fluorescence of the solution. Address aggregation using the strategies outlined in the "Protein Precipitation or Aggregation" section below. |
| Photobleaching | Cy7 is sensitive to light. Protect the dye and the conjugate from light during storage and all experimental steps.[2] |
| Suboptimal Labeling Conditions | Ensure the labeling reaction is performed at the optimal pH (typically 8.3-9.3 for NHS esters) and that the buffer is free of primary amines (e.g., Tris).[3] |
| Inactive Dye | Use freshly prepared Cy7 NHS ester solution for labeling, as the reactive ester can hydrolyze over time.[7] |
Issue 2: Protein Precipitation or Aggregation After Labeling
| Possible Cause | Suggested Solution |
| High Degree of Labeling (DOL) | Over-labeling increases the hydrophobicity of the protein, leading to aggregation.[4] Reduce the dye-to-protein molar ratio in the conjugation reaction. A 1:1 stoichiometry can be a good starting point to minimize this issue.[4] |
| High Protein Concentration | Labeling at high protein concentrations increases the likelihood of intermolecular interactions and aggregation.[4] Reduce the protein concentration during the labeling reaction. |
| Suboptimal Buffer Conditions | The pH of the buffer being close to the protein's isoelectric point (pI) can minimize electrostatic repulsion and promote aggregation.[4] Adjust the buffer pH to be at least 1-1.5 units away from the protein's pI. |
| Inadequate Buffer Ionic Strength | The optimal salt concentration is protein-dependent. Test a range of salt concentrations (e.g., 50-500 mM NaCl) to improve solubility.[4] |
| Presence of Aggregates in Starting Material | Ensure the initial protein solution is free of aggregates by using techniques like size-exclusion chromatography (SEC) before labeling. |
Issue 3: Altered Protein Function (e.g., Reduced Binding Affinity or Enzyme Activity)
| Possible Cause | Suggested Solution |
| Steric Hindrance at Active/Binding Sites | The Cy7 dye may be conjugated to amino acid residues critical for the protein's function. Reduce the DOL to decrease the probability of labeling these critical sites. |
| Conformational Changes | Excessive labeling can induce conformational changes in the protein, altering its activity. Optimize the DOL to maintain the protein's native structure. |
| Non-specific Interactions | The increased hydrophobicity from over-labeling can lead to non-specific interactions that interfere with function. Ensure the DOL is within the optimal range for your protein. |
Data Presentation
Table 1: Recommended Reaction Conditions for this compound Labeling of Proteins
| Parameter | Recommended Range | Notes |
| Protein Concentration | 2 - 10 mg/mL | Higher concentrations generally improve labeling efficiency, but can also increase aggregation risk.[7] |
| pH of Reaction Buffer | 8.0 - 9.0 | A pH of 8.5 is often optimal for the reaction between NHS esters and primary amines.[7] |
| Molar Ratio of Cy7 to Protein | 5:1 to 20:1 | The optimal ratio should be determined empirically for each protein. A 10:1 ratio is a common starting point for antibodies.[7] |
| Incubation Time | 1 - 3 hours | Longer incubation times can be used but may not significantly increase the DOL.[7] |
| Incubation Temperature | Room Temperature (20-25°C) | Gentle rotation during incubation can improve conjugation efficiency.[7] |
Table 2: Qualitative Impact of Degree of Labeling (DOL) on Protein Properties
| Degree of Labeling (DOL) | Fluorescence Intensity | Protein Aggregation Risk | Risk of Altered Function |
| Low (e.g., < 2) | Suboptimal | Low | Low |
| Optimal (e.g., 2-10 for antibodies) | High | Moderate | Moderate |
| High (e.g., > 10) | Potentially Decreased (Quenching) | High | High |
Experimental Protocols
Protocol 1: Cy7 Labeling of an IgG Antibody
This protocol is a general guideline for labeling 1 mg of an IgG antibody using a this compound.
Materials:
-
IgG antibody (1 mg) at 2-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).
-
This compound.
-
Anhydrous Dimethyl Sulfoxide (DMSO).
-
Labeling Buffer: 1 M Sodium Bicarbonate, pH 8.5.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Purification column (e.g., Sephadex G-25).
-
Storage Buffer: PBS, pH 7.4.
Procedure:
-
Protein Preparation: Ensure the antibody solution is free of amine-containing substances. If necessary, perform a buffer exchange into PBS.
-
pH Adjustment: Add 1/10th volume of 1 M Sodium Bicarbonate (pH 8.5) to the antibody solution to raise the pH.
-
Dye Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction:
-
Calculate the required volume of this compound solution for a desired molar ratio (e.g., 10:1 dye-to-antibody).
-
Slowly add the dye solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 1-3 hours at room temperature, protected from light, with gentle rotation.[7]
-
-
Quenching: Add Quenching Buffer to stop the reaction by consuming unreacted this compound.
-
Purification: Remove unconjugated dye using a desalting column (e.g., Sephadex G-25) equilibrated with Storage Buffer. Collect the colored fractions containing the labeled antibody.[6][7]
-
Characterization: Determine the DOL using spectrophotometry as described in the FAQs.
Protocol 2: Determination of Degree of Labeling (DOL)
-
Purification: Ensure all non-conjugated dye has been removed from the labeled protein solution by using a desalting column or dialysis.[5]
-
Spectrophotometer Setup: Use a spectrophotometer capable of measuring absorbance at 280 nm and ~750 nm.
-
Absorbance Measurement:
-
Measure the absorbance of the purified Cy7-protein conjugate at 280 nm (A₂₈₀) and ~750 nm (A₇₅₀).
-
If the absorbance values are too high (typically > 2.0), dilute the conjugate solution with PBS and record the dilution factor.[5]
-
-
Calculation:
-
Calculate the molar concentration of the protein using the formula: Protein Concentration (M) = [A₂₈₀ - (A₇₅₀ × CF)] / ε_protein .
-
Calculate the DOL using the formula: DOL = A₇₅₀ / (ε_dye × Protein Concentration (M)) .
-
Mandatory Visualization
Caption: General workflow for Cy7 labeling of proteins.
References
Technical Support Center: Cy7 NHS Ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with Cy7 NHS ester, particularly concerning its dissolution and use in labeling experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving. What could be the problem?
A1: Difficulty in dissolving this compound is a common issue and can be attributed to several factors:
-
Incorrect Solvent: Standard this compound has low solubility in water and aqueous buffers.[1][2] It is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF).[2] For labeling reactions in aqueous solutions, a water-soluble variant like sulfo-Cy7 NHS ester is recommended.[3]
-
Solvent Quality: The recommended organic solvents (DMSO, DMF) must be anhydrous (water-free). The presence of moisture can cause the NHS ester to hydrolyze, reducing its reactivity and potentially affecting its solubility.
-
Temperature: Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.[4]
-
Old Product: Over time, especially if not stored correctly, the compound may degrade, which can affect its solubility. It is recommended to use the dissolved dye immediately.[5]
Q2: What are the recommended solvents and concentrations for preparing a this compound stock solution?
A2: It is highly recommended to prepare a stock solution of this compound in an anhydrous organic solvent.
| Solvent | Recommended Concentration | Reference |
| Anhydrous DMSO | 1-10 mg/mL | [4][5][6] |
| Anhydrous DMF | 10 mg/mL | [5][6] |
Note: Always prepare the stock solution fresh for each experiment as the reactive NHS ester is not very stable in solution.[5] If storage is necessary, aliquots in anhydrous DMSO may be stored at -20°C for up to two weeks, protected from light and moisture.[4][7]
Q3: Can I dissolve this compound directly in my aqueous reaction buffer?
A3: No, the non-sulfonated this compound has poor aqueous solubility.[1][8] It should first be dissolved in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution.[8] This stock solution is then added to your protein or biomolecule solution in an appropriate aqueous buffer. Ensure the final concentration of the organic solvent in the reaction mixture is low (typically less than 10%) to avoid denaturation of your protein.[9]
Q4: What are the optimal storage conditions for this compound?
A4: To maintain the reactivity of this compound, proper storage is crucial.
| Condition | Specification | Reference |
| Temperature | Freeze (<-15°C) | [10] |
| Light | Minimize light exposure (store in the dark) | [10][11] |
| Moisture | Store in a desiccated environment | [1][11] |
| Shelf Life (unopened) | 12-24 months at -20°C in the dark | [1][3][11] |
Troubleshooting Guides
Issue: Poor Dissolution of this compound
If you are experiencing difficulty dissolving your this compound, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for this compound dissolution issues.
Issue: Low Labeling Efficiency
If your conjugation reaction results in a low degree of labeling (DOL), consider the following potential causes and solutions:
-
Hydrolyzed Dye: The NHS ester is susceptible to hydrolysis, especially in the presence of moisture. Always use anhydrous solvents and prepare the dye stock solution immediately before use.[5]
-
Suboptimal pH: The reaction between the NHS ester and primary amines is pH-dependent. The optimal pH range is typically 8.3-9.0.[12][13] At lower pH, the amine groups are protonated and less reactive.
-
Presence of Primary Amines in Buffer: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the dye.[12][13] Use amine-free buffers like phosphate, bicarbonate, or borate.[12]
-
Low Protein Concentration: Higher protein concentrations (2-10 mg/mL) generally lead to better labeling efficiency.[4][5][13]
Caption: Decision tree for troubleshooting low labeling efficiency.
Experimental Protocols
Protocol: Preparation of this compound Stock Solution
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to create a 10 mg/mL stock solution.[4][14] For example, add 100 µL of anhydrous DMSO to 1 mg of this compound.[5]
-
Vortex the vial briefly to ensure the dye is fully dissolved.[4]
-
Use the stock solution immediately for the best results.[5]
Protocol: General Protein Labeling with this compound
-
Antibody Preparation: Ensure the antibody (or other protein) is in an amine-free buffer (e.g., PBS, pH 7.2-7.4) at a concentration of 2-10 mg/mL.[4] If the buffer contains primary amines (like Tris or glycine), it must be exchanged via dialysis or a spin column.[4][13]
-
pH Adjustment: Adjust the pH of the protein solution to 8.5-9.0 using a small volume of 1 M sodium bicarbonate.[4][13]
-
Prepare Dye Solution: Prepare a fresh 10 mg/mL stock solution of this compound in anhydrous DMSO as described above.[4]
-
Reaction: Slowly add the calculated volume of the this compound stock solution to the pH-adjusted antibody solution while gently vortexing. A common starting point for the dye-to-antibody molar ratio is between 5:1 and 20:1.[4]
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with continuous stirring, protected from light.[4][5]
-
Purification: Remove the unconjugated dye using a size-exclusion chromatography spin column (e.g., Sephadex G-25).[4] The first colored fraction to elute will be the labeled antibody.
Caption: Experimental workflow for protein labeling with this compound.
References
- 1. apexbt.com [apexbt.com]
- 2. help.lumiprobe.com [help.lumiprobe.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. benchchem.com [benchchem.com]
- 5. genecopoeia.com [genecopoeia.com]
- 6. interchim.fr [interchim.fr]
- 7. pdf.dutscher.com [pdf.dutscher.com]
- 8. apexbt.com [apexbt.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound | AAT Bioquest [aatbio.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. benchchem.com [benchchem.com]
- 13. docs.aatbio.com [docs.aatbio.com]
- 14. docs.aatbio.com [docs.aatbio.com]
Technical Support Center: Troubleshooting Nonspecific Binding of Cy7 Labeled Antibodies
This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions for nonspecific binding issues encountered when using Cy7 labeled antibodies.
Frequently Asked Questions (FAQs)
Q1: What is nonspecific binding and why can it be an issue with Cy7 labeled antibodies?
Nonspecific binding occurs when an antibody attaches to unintended targets, leading to high background signal and making it difficult to distinguish the true signal from noise.[1] Cy7, a near-infrared (NIR) dye, is favored because biological samples have low autofluorescence in this spectrum, which should improve the signal-to-noise ratio.[2] However, several factors can still cause nonspecific binding of Cy7 labeled antibodies:
-
Hydrophobic Interactions: Non-sulfonated Cy7 is a hydrophobic molecule and can bind nonspecifically to various cellular and tissue components.[3][4] Using a sulfonated version of Cy7 can reduce these interactions.[4]
-
Antibody Concentration: Using too high a concentration of the labeled antibody is a common cause of nonspecific binding.[3][5][6]
-
Fc Receptor Binding: The Fc region of an antibody can bind to Fc receptors on various immune cells (like macrophages and monocytes), causing false positive signals.[3][7][8]
-
Antibody Aggregates: Cyanine dyes and antibodies can form aggregates, which are prone to sticking nonspecifically to the sample.[3][5]
Q2: How can I determine if the signal I'm seeing is specific or a result of nonspecific binding?
A set of well-designed controls is crucial for validating that your staining pattern is specific.[9] You should include the following in your experiment:
-
Secondary Antibody Only Control: If using an indirect method, a sample incubated with only the Cy7-labeled secondary antibody will reveal any nonspecific binding from the secondary antibody itself.[10]
-
Isotype Control: An antibody of the same isotype, concentration, and fluorophore conjugation as your primary antibody, but with no specificity for the target antigen.[10] This helps identify background caused by the antibody structure itself, including Fc receptor binding.[7]
-
Unstained Control: A sample that goes through the entire process without the addition of any fluorescent antibody. This is essential for assessing the level of natural autofluorescence in your sample.[10]
-
Biological Controls: Whenever possible, use positive control cells/tissues (known to express the target) and negative control cells/tissues (known to not express the target) to confirm antibody specificity.[9]
Q3: My entire sample has high background fluorescence. What are the most likely causes?
Widespread high background is often due to issues in the staining protocol. The primary culprits include:
-
Excess Antibody Concentration: The antibody concentration is too high, leading to binding at low-affinity sites.[5][6][11]
-
Inadequate Blocking: The blocking step was insufficient or used an inappropriate blocking agent, leaving nonspecific sites exposed.[3][10]
-
Ineffective Washing: Unbound antibodies were not thoroughly washed away.[3][10] Increasing the number and duration of wash steps can help.[10]
-
Autofluorescence: Although minimized with NIR dyes, some tissues can still have endogenous fluorescence.[3][5]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common issues.
Problem 1: High Background Signal Across the Entire Sample
Symptoms: The entire field of view, including areas with no cells or tissue, appears bright, resulting in a poor signal-to-noise ratio.
Workflow:
Caption: Troubleshooting workflow for high background fluorescence.
Quantitative Data Summary: Antibody Titration
Optimizing antibody concentration is the most critical step to reduce background.[1] A titration experiment should be performed for every new antibody-fluorophore conjugate.
| Dilution | Signal Intensity (Target) | Background Intensity | Signal-to-Noise Ratio |
| 1:50 | High | Very High | Low |
| 1:100 | High | High | Moderate |
| 1:250 | Good | Low | Optimal |
| 1:500 | Moderate | Very Low | Moderate |
| 1:1000 | Low | Very Low | Low |
| Table reflects example data. The optimal dilution must be determined empirically. |
Problem 2: Nonspecific Binding to Cellular Structures
Symptoms: You observe staining in specific cell types or subcellular compartments where the target antigen is not expected, such as strong signal on monocytes or macrophages.[10]
Mechanisms & Solutions:
Caption: Mechanisms of nonspecific antibody binding and their solutions.
-
Fc Receptor Binding: Immune cells like monocytes, macrophages, and B cells express Fc receptors that bind the Fc region of antibodies.[7][8]
-
Hydrophobic & Ionic Interactions: The Cy7 dye itself can have hydrophobic interactions, while the antibody can have charge-based interactions with proteins in the sample.[3]
Quantitative Data Summary: Comparison of Blocking Agents
| Blocking Agent | Primary Mechanism | Best For | Notes |
| Normal Serum | Blocks Fc receptors and nonspecific protein sites | IHC/ICC with secondary antibodies | Use serum from the species the secondary antibody was raised in (e.g., goat serum for a goat anti-rabbit secondary).[12] |
| Protein Blockers (BSA, Casein) | Coats surfaces to prevent protein adsorption | General applications | Some commercial blockers are specifically formulated for NIR fluorescence to reduce background.[13][14] |
| Commercial Fc Block | Specifically saturates Fc receptors | Flow cytometry, tissues with high immune cell infiltration | Contains purified IgG or antibody fragments.[7] |
| Detergents (e.g., Tween-20) | Reduces hydrophobic interactions | Used as an additive to blocking/wash buffers | Titrate concentration; typically 0.05% is effective.[3] |
Problem 3: Bright, Punctate Staining (Aggregates)
Symptoms: The image contains bright, speckle-like spots that do not correspond to a specific biological structure.
Cause: This is often caused by aggregates of the Cy7-antibody conjugate.[3][5] Cyanine dyes can be prone to aggregation, especially at high concentrations or after freeze-thaw cycles.[5]
Solutions:
-
Centrifugation: Before use, centrifuge the antibody solution at high speed (e.g., >10,000 x g) for 5-10 minutes at 4°C and carefully pipette the supernatant, avoiding the pellet.[15]
-
Filtration: For persistent issues, the antibody solution can be passed through a low protein-binding syringe filter (e.g., 0.22 µm).[16]
Key Experimental Protocols
Protocol 1: Antibody Validation and Control Staining
This protocol outlines the essential controls for verifying the specificity of your Cy7 labeled antibody.
Materials:
-
Positive and negative control samples (cells or tissues).[9]
-
Cy7-labeled primary antibody.
-
Cy7-labeled isotype control antibody.[10]
-
(For indirect staining) Unlabeled primary antibody and Cy7-labeled secondary antibody.
-
Blocking Buffer (e.g., PBS + 5% Normal Goat Serum + 0.1% Tween-20).
-
Wash Buffer (e.g., PBS + 0.05% Tween-20).[3]
Procedure:
-
Prepare Samples: Process all samples (experimental, positive control, negative control) identically for fixation and permeabilization.
-
Blocking: Incubate all samples in Blocking Buffer for at least 1 hour at room temperature.[12]
-
Set Up Control Groups:
-
Group A (Full Stain): Incubate with Cy7-primary antibody.
-
Group B (Isotype Control): Incubate with Cy7-isotype control antibody at the same concentration as the primary.[10]
-
Group C (Secondary Only Control - if applicable): Incubate with only the Cy7-secondary antibody.[10]
-
Group D (Unstained): Incubate with blocking buffer only.[10]
-
-
Incubation: Incubate antibodies according to optimized concentration and time (e.g., 1-2 hours at room temperature or overnight at 4°C), protected from light.[10]
-
Washing: Wash all samples 3-4 times with Wash Buffer for 5 minutes each wash.[10][11]
-
Imaging: Mount and image all samples using identical acquisition settings (e.g., laser power, exposure time).
-
Analysis:
-
The signal in Group A on positive control samples should be significantly higher than on negative control samples.
-
Signal in Groups B, C, and D should be minimal. Any signal present indicates the source of nonspecific background.
-
Protocol 2: Fc Receptor Blocking
This procedure should be performed before primary antibody incubation when working with samples containing Fc receptor-expressing cells.[7]
Procedure:
-
Prepare Samples: Perform all fixation and permeabilization steps as required.
-
Initial Block: Perform a standard protein block (e.g., with normal serum) for 30-60 minutes.
-
Fc Block Incubation: Without washing, add the Fc blocking reagent (e.g., commercial Fc Block or purified IgG) diluted in staining buffer.[17][18]
-
Incubate: Incubate for 10-20 minutes at room temperature.[18]
-
Proceed to Antibody Staining: Do not wash out the Fc block. Add the Cy7-labeled primary antibody directly to the sample and proceed with your standard incubation protocol.[7] The blocker should remain present during the antibody incubation to keep the receptors saturated.[7]
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. Cy7: A Far-Red Fluorescent Dye for Precise Labeling [baseclick.eu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. cytometry.org [cytometry.org]
- 7. Fc Blocking | McGovern Medical School [med.uth.edu]
- 8. Main causes of non-specific reactions | MBL Life Sience -GLOBAL- [mblbio.com]
- 9. Antibody Validation for Immunofluorescence | Cell Signaling Technology [cellsignal.com]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. cusabio.com [cusabio.com]
- 13. biocompare.com [biocompare.com]
- 14. thomassci.com [thomassci.com]
- 15. bosterbio.com [bosterbio.com]
- 16. Zoom in on Antibody Aggregates: A Potential Pitfall in the Search of Rare EV Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ohsu.edu [ohsu.edu]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Dealing with Photobleaching of Cy7 Fluorophore
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to the photobleaching of the Cy7 fluorophore in your experiments.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter with Cy7 photobleaching during your imaging experiments.
Issue 1: Rapid loss of Cy7 fluorescence signal during image acquisition.
-
Question: My Cy7 signal is disappearing very quickly when I expose my sample to the excitation light. What is causing this and how can I fix it?
-
Answer: Rapid signal loss is a classic sign of photobleaching, the irreversible light-induced destruction of a fluorophore.[1] Several factors can contribute to this issue.
Potential Causes and Solutions:
| Potential Cause | Solution |
| High Excitation Light Intensity | Decrease the laser power or illumination intensity to the lowest level that still provides a detectable signal.[2][3] Use neutral density filters to attenuate the light source if necessary.[2][4] |
| Prolonged Exposure Time | Reduce the camera exposure time to the minimum required for adequate signal-to-noise ratio.[5] |
| Presence of Molecular Oxygen | For fixed samples, use a commercial or freshly prepared antifade mounting medium containing oxygen scavengers like n-propyl gallate (NPG) or Trolox.[6][7] For live-cell imaging, consider using an oxygen scavenging system in your imaging medium.[6] |
| Suboptimal Imaging Buffer pH | Ensure the pH of your imaging buffer is optimal for Cy7, which is typically around 7.4.[8] |
| Repetitive Imaging of the Same Area | Minimize the number of exposures on the same field of view. When setting up the microscope and focusing, use a different, non-critical area of the sample to avoid unnecessary photobleaching of your region of interest.[1] |
Issue 2: My Cy7 signal is weak from the start, even before significant photobleaching.
-
Question: I am getting a very dim Cy7 signal from the beginning of my experiment. Could this be related to photobleaching?
-
Answer: While photobleaching contributes to signal loss over time, a weak initial signal can be due to several factors, including premature photobleaching during sample preparation and handling.
Potential Causes and Solutions:
| Potential Cause | Solution |
| Improper Storage and Handling of Cy7 Conjugates | Cy7 and its conjugates are light-sensitive.[9] Always store them in the dark at the recommended temperature (e.g., -20°C).[5][10] Handle all staining and preparation steps under low-light conditions.[5] |
| High Labeling Density (Self-Quenching) | A high fluorophore-to-protein ratio can lead to self-quenching, where adjacent Cy7 molecules dissipate energy non-radiatively, reducing the overall fluorescence.[9] Optimize the conjugation reaction to achieve a lower, more optimal degree of labeling. |
| Environmental Effects | The fluorescence quantum yield of cyanine (B1664457) dyes can be influenced by the local environment, such as solvent polarity.[9] Ensure your sample is in a suitable buffer system. |
| Low Target Abundance | The target molecule you are trying to detect may be present at very low levels.[9] Consider using signal amplification techniques if appropriate for your application. |
Issue 3: High background fluorescence is obscuring my Cy7 signal.
-
Question: I am struggling with high background, which makes it difficult to see my specific Cy7 signal. How can I reduce this?
-
Answer: High background can be caused by several factors, some of which can be exacerbated by the settings used to compensate for a weak or photobleached signal.
Potential Causes and Solutions:
| Potential Cause | Solution |
| Autofluorescence | Biological samples naturally fluoresce.[5] To minimize this, use a purified or alfalfa-free diet for at least a week before in vivo imaging to reduce chlorophyll (B73375) autofluorescence.[5] For tissue sections, consider using an autofluorescence quenching agent like Sudan Black B.[5] |
| Non-Specific Binding of Cy7 Conjugate | Titrate your Cy7-conjugated antibody or probe to determine the optimal concentration that maximizes the signal-to-noise ratio.[9] Ensure you are using an appropriate blocking buffer for your sample type.[5] |
| Unbound Fluorophore | Ensure thorough washing steps after staining to remove all unbound Cy7 conjugates.[6] |
| High Laser Power and Long Exposure | While used to boost a weak signal, high laser power and long exposure times can also increase background noise.[5] Optimize these settings to find a balance between signal detection and background. |
Frequently Asked Questions (FAQs)
Q1: What is photobleaching?
Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[11] This process leads to a permanent loss of the molecule's ability to fluoresce and is a significant challenge in fluorescence microscopy, especially during long-term imaging experiments.[1][12]
Q2: Why is Cy7 particularly susceptible to photobleaching?
The photodegradation mechanism for Cy7 is thought to involve an electrocyclic closure and subsequent aromatization of its heptamethine chain.[13] This reaction breaks the conjugated system of the chromophore, leading to the loss of its near-infrared fluorescence.[13] Compared to other cyanine dyes like Cy5, Cy7 is generally considered to have lower photostability.[5][10]
Q3: How can I protect my Cy7-labeled samples from photobleaching?
There are several strategies to minimize photobleaching:
-
Reduce Excitation Light: Use the lowest possible laser power and shortest exposure times.[2][14]
-
Use Antifade Reagents: Mount fixed samples in antifade media containing oxygen scavengers.[7][15]
-
Proper Handling: Protect Cy7 and its conjugates from light during storage and experimental procedures.[5][10]
-
Optimize Imaging Protocol: If conducting multicolor imaging, acquire the Cy7 signal first.[5] Minimize the total time the sample is exposed to light.[2]
-
Choose a More Photostable Alternative: If photobleaching remains a significant issue, consider using a more photostable far-red or near-infrared dye.[14][16]
Q4: What are antifade reagents and how do they work?
Antifade reagents are chemical compounds added to mounting media to reduce photobleaching.[3] They work by scavenging for reactive oxygen species (ROS), such as singlet oxygen and superoxide (B77818) radicals, which are generated during the fluorescence excitation process and can chemically damage the fluorophore.[3] Common components of antifade reagents include n-propyl gallate (NPG), Trolox, and p-phenylenediamine (B122844) (PPD).[6][17]
Q5: Can I completely avoid photobleaching?
While you cannot entirely avoid photobleaching, you can significantly reduce its rate by implementing the strategies mentioned above.[14] The goal is to acquire high-quality data before the fluorescence signal diminishes to an unusable level.
Quantitative Data
Direct quantitative comparisons of photostability can be challenging as the values are highly dependent on the specific experimental conditions.[18] The following table summarizes typical photophysical properties and provides a qualitative assessment of the photostability of Cy7 and some common alternatives.
Table 1: Photophysical Properties and Photostability of Cy7 and Alternative Far-Red/NIR Fluorophores
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield | Relative Photostability |
| Cy7 | ~750 | ~773 | ~250,000 | ~0.1-0.2 | Moderate to Low[10][16] |
| Alexa Fluor 750 | ~749 | ~775 | ~290,000 | ~0.12 | High[16] |
| IRDye 800CW | ~774 | ~789 | ~240,000 | ~0.08 | High[8] |
| CF® 750 | ~755 | ~777 | ~250,000 | Not widely reported | High[16] |
| ATTO 740 | ~740 | ~764 | ~120,000 | ~0.1 | Moderate to High[16] |
Note: The values presented are approximate and can be influenced by the specific imaging buffer, laser power, and biological sample.[16]
Experimental Protocols
Protocol 1: Measuring Photobleaching Half-life
This protocol outlines a method to quantify the rate of photobleaching for a fluorescent dye using fluorescence microscopy.[19]
Objective: To determine the time it takes for the fluorescence intensity of Cy7 to decrease to 50% of its initial value under continuous illumination (t₁/₂).
Materials:
-
Cy7-labeled sample (e.g., fixed cells, tissue section, or immobilized molecules)
-
Fluorescence microscope with a stable excitation light source (e.g., laser) and a sensitive camera
-
Appropriate filter sets for Cy7
-
Image analysis software (e.g., ImageJ/Fiji)
-
Antifade mounting medium (optional, for comparison)
Procedure:
-
Sample Preparation: Prepare your Cy7-labeled sample according to your standard protocol. Mount the sample on a microscope slide with a coverslip.
-
Microscope Setup:
-
Turn on the microscope and select the appropriate objective and filter set for Cy7 imaging.
-
Find a region of interest (ROI) on your sample.
-
Set the illumination intensity and camera exposure time to levels that provide a good initial signal without being excessively high. Crucially, keep these settings constant throughout the experiment and for any comparative studies. [20]
-
-
Image Acquisition:
-
Begin a time-lapse image acquisition of the ROI under continuous illumination.
-
Acquire images at regular intervals (e.g., every 5-10 seconds).
-
Continue acquiring images until the fluorescence intensity has decreased to less than 50% of the initial intensity.[19]
-
-
Data Analysis:
-
Open the time-lapse image series in your image analysis software.
-
Define an ROI within the illuminated area.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.[20]
-
Measure the mean intensity of a background region (an area with no fluorescent signal) for each image and subtract this value from your ROI intensity to correct for background noise.[20]
-
Normalize the background-corrected intensity values to the initial intensity at time zero.
-
Plot the normalized fluorescence intensity as a function of time.
-
Determine the time at which the fluorescence intensity drops to 50% of the initial value. This is the photobleaching half-life (t₁/₂).[20]
-
Visualizations
Caption: Workflow for troubleshooting and mitigating Cy7 photobleaching.
Caption: Simplified Jablonski diagram of photobleaching pathways.
References
- 1. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. biocompare.com [biocompare.com]
- 3. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 4. 蛍光イメージングにおけるフォトブリーチング | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. emsdiasum.com [emsdiasum.com]
- 8. Preventing Radiobleaching of Cyanine Fluorophores Enhances Stability of Nuclear/NIRF Multimodality Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Cy7: A Far-Red Fluorescent Dye for Precise Labeling [baseclick.eu]
- 11. Photobleaching - Wikipedia [en.wikipedia.org]
- 12. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 13. benchchem.com [benchchem.com]
- 14. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
- 15. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. benchchem.com [benchchem.com]
- 17. bidc.ucsf.edu [bidc.ucsf.edu]
- 18. FPbase: The Fluorescent Protein Database Beta explanation [fpbase.org]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Antibody Concentration for Labeling
This technical support center provides troubleshooting guides and FAQs for researchers, scientists, and drug development professionals who need to concentrate antibody solutions prior to labeling.
Frequently Asked Questions (FAQs)
Q1: Why do I need to concentrate my antibody solution before labeling?
Antibody solutions, especially after purification, are often too dilute for efficient labeling.[1] Concentrating the antibody increases the reaction kinetics and efficiency of the labeling process by bringing the antibody and labeling reagent into closer proximity.[2] A recommended starting concentration for many labeling protocols is greater than 0.5 mg/mL.[2]
Q2: What are the most common methods for concentrating antibodies?
The three most common methods are:
-
Ultrafiltration: This method uses a semi-permeable membrane to separate the antibody from the buffer and smaller solutes based on molecular weight.[3] It is a relatively fast and efficient method.[1]
-
Ammonium (B1175870) Sulfate (B86663) Precipitation: This technique involves adding a high concentration of ammonium sulfate to precipitate the antibody out of the solution.[4][5] It is an inexpensive method suitable for large volumes.[5]
-
Dialysis: While primarily used for buffer exchange, dialysis can also be used for concentration by placing the dialysis bag in a hygroscopic substance like polyethylene (B3416737) glycol (PEG) to draw water out of the sample.[6]
Q3: Which concentration method is best for my antibody?
The choice of method depends on several factors, including the starting volume and concentration of your antibody, the desired final concentration, and the downstream application.
-
Ultrafiltration (Spin Columns): Ideal for small to medium volumes (µL to mL range) and when a simultaneous buffer exchange is required.[7][8] It generally offers high recovery rates.[1]
-
Ammonium Sulfate Precipitation: Best suited for large volumes of dilute antibody solutions, such as ascites fluid or culture supernatant.[5] However, it may require a subsequent dialysis step to remove the salt.[4]
-
Dialysis (for concentration): A gentle method, but it can be slow. It is a good option when trying to avoid the shear forces associated with centrifugation in ultrafiltration.
Q4: What is buffer exchange and why is it important for antibody labeling?
Buffer exchange is the process of replacing the buffer in which the antibody is dissolved.[8] This is crucial because many antibody storage buffers contain components like Tris, glycine, or sodium azide (B81097) that can interfere with common labeling chemistries (e.g., NHS-ester chemistry which targets primary amines).[2][9] Buffer exchange into a labeling-compatible buffer (e.g., PBS or bicarbonate buffer) is essential for a successful conjugation reaction.
Q5: Can I concentrate and perform a buffer exchange at the same time?
Yes, ultrafiltration methods, particularly using spin columns or diafiltration systems, are excellent for performing concentration and buffer exchange simultaneously.[3][9] This is achieved by repeatedly diluting the concentrated sample with the new buffer and re-concentrating it.
Troubleshooting Guides
Ultrafiltration (Spin Columns)
| Problem | Possible Cause | Solution |
| Low Antibody Recovery | Antibody is passing through the membrane. | Ensure the Molecular Weight Cut-Off (MWCO) of the membrane is significantly smaller than the molecular weight of your antibody (e.g., for IgG ~150 kDa, use a 30-50 kDa MWCO membrane).[10] |
| Antibody is binding to the membrane or device. | Pre-rinse the device with buffer. For very dilute or sticky proteins, a passivation step with a detergent may help.[11] | |
| Over-concentration. | Avoid spinning the antibody sample to complete dryness as this can lead to denaturation and difficulty in resuspension.[7] | |
| Slow or No Flow-Through | Membrane is clogged. | Clarify your antibody solution by centrifugation or filtration (0.22 µm filter) before concentration to remove any aggregates or precipitates.[1] |
| Incorrect centrifugation speed. | Ensure you are using the recommended g-force for the specific spin column.[1] | |
| Antibody Aggregation | High local protein concentration at the membrane surface. | Use a swinging bucket rotor if available to reduce shear stress. Optimize centrifugation time and speed.[1][12] |
| Buffer conditions (pH, ionic strength). | Ensure the buffer conditions are optimal for your antibody's stability. |
Ammonium Sulfate Precipitation
| Problem | Possible Cause | Solution |
| Low Antibody Yield | Incomplete precipitation. | Ensure the correct percentage of ammonium sulfate saturation is reached (typically 40-50% for IgG).[5] Add the ammonium sulfate solution slowly while gently stirring on ice.[13] |
| Loss of precipitate during centrifugation. | Ensure proper centrifugation speed and time to form a compact pellet. Be careful when decanting the supernatant.[13] | |
| Antibody Denaturation/Aggregation | High local salt concentration. | Add solid ammonium sulfate slowly in portions or use a saturated ammonium sulfate solution instead of solid salt to avoid high local concentrations.[5] |
| Vigorous stirring. | Stir the solution gently to avoid frothing and protein denaturation.[5] | |
| Contamination with Other Proteins | Incorrect ammonium sulfate concentration. | Perform a fractional precipitation by first adding a lower concentration of ammonium sulfate to precipitate some contaminating proteins, then increasing the concentration to precipitate the antibody.[4][14] |
| Residual Ammonium Sulfate Interfering with Labeling | Incomplete salt removal. | After resuspending the pellet, perform a thorough buffer exchange using dialysis or a desalting spin column to remove all traces of ammonium sulfate.[4] |
Quantitative Data Summary
The following tables provide a summary of quantitative data for different antibody concentration methods.
Table 1: Comparison of Antibody Concentration Methods
| Method | Typical Processing Time | Typical Recovery Rate | Pros | Cons |
| Ultrafiltration (Spin Column) | 30 minutes - 2 hours[15][16] | >90%[1][17] | Fast, high recovery, can perform buffer exchange simultaneously.[1][9] | Can cause aggregation, potential for membrane fouling.[12] |
| Ammonium Sulfate Precipitation | 2 hours - Overnight[4][13] | Variable, can be >80% with careful technique.[18] | Inexpensive, good for large volumes.[5] | Can co-precipitate other proteins, requires a separate desalting step.[4] |
| Dialysis (for concentration) | Several hours to overnight[15] | >90% | Gentle method, minimal protein loss. | Very slow, risk of sample dilution if not set up correctly. |
Table 2: Typical Performance of Amicon® Ultra Centrifugal Filters
| Protein (Concentration) | Molecular Weight | Device NMWL | Concentration Factor | Concentrate Recovery (%) |
| Cytochrome c (0.25 mg/mL) | 12,400 Da | 10K | 22x | 93% |
| BSA (1 mg/mL) | 67,000 Da | 30K | 22x | 97% |
| IgG (1 mg/mL) | 156,000 Da | 50K | 25x | 92% |
| IgG (1 mg/mL) | 156,000 Da | 100K | 26x | 92% |
| Data adapted from Merck Millipore technical information. Spin conditions: 40º fixed angle rotor, 14,000 x g, room temperature, 500 µL starting volume.[17] |
Experimental Protocols
Protocol 1: Antibody Concentration and Buffer Exchange using a Spin Column
This protocol is suitable for concentrating 0.5 mL to 15 mL of antibody solution.
Materials:
-
Antibody solution
-
Spin column with appropriate MWCO (e.g., 30-50 kDa for IgG)
-
Labeling-compatible buffer (e.g., PBS, pH 7.4)
-
Microcentrifuge or centrifuge with appropriate rotor
Methodology:
-
Pre-rinse (Optional): Add the labeling buffer to the spin column device and centrifuge according to the manufacturer's instructions. Discard the flow-through. This can help improve recovery.
-
Load Sample: Add your antibody solution to the spin column. Do not exceed the maximum volume of the device.[1]
-
First Centrifugation: Centrifuge at the recommended speed (e.g., 4,000 x g) for 10-20 minutes.[1] The exact time will depend on your sample and desired concentration.
-
Discard Flow-Through: Remove the device from the centrifuge and discard the collected flow-through.
-
Buffer Exchange (if required): Add the desired labeling buffer to the device, typically bringing the volume back up to the initial starting volume. Gently mix.
-
Second Centrifugation: Repeat the centrifugation step.
-
Repeat Buffer Exchange: For efficient buffer exchange (>99%), this process of adding new buffer and re-concentrating should be repeated 2-3 times.
-
Recover Sample: After the final spin, recover the concentrated antibody from the device by pipetting. To maximize recovery, you can perform a reverse spin into a clean collection tube if the device allows.[11]
-
Determine Concentration: Measure the protein concentration of your final sample using a spectrophotometer (A280) or a protein assay like BCA.[10]
Protocol 2: Antibody Concentration using Ammonium Sulfate Precipitation
This protocol is suitable for concentrating larger volumes of antibody from serum or ascites fluid.
Materials:
-
Antibody solution (e.g., serum)
-
Saturated Ammonium Sulfate solution, pH 7.4
-
PBS (Phosphate Buffered Saline)
-
Centrifuge
-
Dialysis tubing or desalting column
Methodology:
-
Clarify Sample: Centrifuge the initial antibody solution (e.g., serum) at 10,000 x g for 20 minutes at 4°C to remove any debris. Transfer the supernatant to a clean beaker.
-
Precipitation: Place the supernatant on a stir plate with a stir bar at 4°C. While gently stirring, slowly add saturated ammonium sulfate solution dropwise to reach a final saturation of 45-50%.[4]
-
Incubate: Continue to stir gently for 1-2 hours at 4°C.
-
Centrifugation: Pellet the precipitated antibody by centrifuging at 10,000 x g for 20 minutes at 4°C.
-
Resuspend: Carefully decant and discard the supernatant. Resuspend the pellet in a minimal volume of PBS.
-
Remove Ammonium Sulfate: Remove the residual ammonium sulfate by either:
-
Dialysis: Transfer the resuspended antibody solution to dialysis tubing and dialyze against your desired labeling buffer at 4°C. Perform at least two buffer changes of 1-2 hours each, followed by an overnight dialysis.[13][14]
-
Desalting Column: Pass the resuspended antibody through a desalting spin column.
-
Visualizations
Caption: Workflow for selecting an antibody concentration method.
Caption: Troubleshooting low antibody recovery in ultrafiltration.
References
- 1. Amicon™ Ultra遠心式フィルターによる迅速な抗体濃縮 [sigmaaldrich.com]
- 2. Antibody Conjugation Troubleshooting [bio-techne.com]
- 3. unchainedlabs.com [unchainedlabs.com]
- 4. Purification of IgG Antibodies with Ammonium Sulphate (Theory) : Immunology Virtual Lab II : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 5. Purification of Antibodies Using Ammonium Sulfate Fractionation or Gel Filtration | Springer Nature Experiments [experiments.springernature.com]
- 6. Dialysis Methods for Protein Research | Thermo Fisher Scientific - UK [thermofisher.com]
- 7. resources.novusbio.com [resources.novusbio.com]
- 8. unchainedlabs.com [unchainedlabs.com]
- 9. Optimized Small Molecule Antibody Labeling Using the Amicon Pro Device [fishersci.com]
- 10. researchgate.net [researchgate.net]
- 11. merckmillipore.com [merckmillipore.com]
- 12. researchgate.net [researchgate.net]
- 13. antibody purification - ammonium sulfate precipitation - Protein and Proteomics [protocol-online.org]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Amicon® Pro Purification System - Antibody Labeling | Life Science | Merck [merckmillipore.com]
- 16. Rapid, Ultrafiltration-based Antibody Purification [sigmaaldrich.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. bio-rad.com [bio-rad.com]
Cy7 Dye Aggregation: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues related to Cy7 dye aggregation during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of Cy7-labeled protein aggregation?
A1: Aggregation of Cy7-labeled proteins can stem from several factors:
-
Dye-Induced Aggregation: Symmetrical heptamethine cyanine (B1664457) dyes like Cy7 have a tendency to self-assemble through π-π stacking interactions in aqueous solutions, leading to the formation of aggregates. This is a common characteristic of red and far-red dyes.
-
Protein-Specific Factors: Proteins are most susceptible to aggregation at their isoelectric point (pI), where their net charge is zero. High protein concentrations can also contribute to aggregation.
-
Labeling Conditions: A high dye-to-protein molar ratio during the conjugation reaction can lead to excessive labeling, altering the protein's surface properties and promoting aggregation.
-
Buffer Composition: The pH, ionic strength, and salt type in the buffer can significantly influence protein stability. Suboptimal buffer conditions can encourage aggregation.[1]
-
Environmental Stress: Freeze-thaw cycles can induce localized changes in protein concentration and pH, leading to aggregation.
Q2: How does the dye-to-protein ratio affect aggregation and fluorescence?
A2: The dye-to-protein ratio is a critical parameter. While a higher ratio may seem desirable for a stronger signal, it can lead to:
-
Fluorescence Quenching: At high labeling densities, adjacent dye molecules can engage in resonance energy transfer, causing self-quenching and a decrease in the fluorescence signal.[2][3]
-
Increased Hydrophobicity: The addition of multiple hydrophobic Cy7 molecules can increase the overall surface hydrophobicity of the protein, which can lead to non-specific interactions and aggregation.
-
Altered Protein Function: Excessive labeling can interfere with the native structure and function of the protein.
Q3: Can the specific structure of the cyanine dye influence aggregation?
A3: Yes, the dye's structure is a significant factor. Conventional Cy7 dyes are symmetrical, which facilitates the π-π stacking that leads to aggregation. Research has indicated that using unsymmetrical heptamethine cyanines can disrupt these interactions and reduce aggregation without compromising the dye's photophysical properties. Therefore, selecting an asymmetrically substituted cyanine dye can be a proactive strategy to prevent aggregation.
Q4: What is the difference between sulfonated and non-sulfonated Cy7 dyes regarding aggregation?
A4: Sulfonated Cy7 dyes possess sulfo- groups that significantly enhance their water solubility.[4] This increased solubility helps to reduce the tendency for aggregation in aqueous buffers, resulting in improved fluorescence and stability.[4] Non-sulfonated Cy7 dyes are more hydrophobic and may necessitate the use of a small amount of an organic co-solvent, such as DMSO or DMF, to ensure complete dissolution and prevent aggregation in aqueous solutions.[4]
Q5: What are H-aggregates and how do they relate to Cy7?
A5: H-aggregates are a specific type of dye aggregate where the molecules stack in a face-to-face arrangement.[5][6] This is a common form of aggregation for heptamethine cyanine dyes like Cy7.[7] The formation of H-aggregates is characterized by a blue-shift (hypsochromic shift) in the absorption spectrum and is often associated with weak fluorescence or fluorescence quenching.[6][8][9]
Troubleshooting Guide
Issue 1: Precipitate forms immediately after adding Cy7 dye to the protein solution.
| Possible Cause | Recommended Solution |
| Protein is at or near its isoelectric point (pI) | Adjust the pH of the labeling buffer to be at least 1.5-2 units above or below the protein's pI to increase solubility. |
| High dye-to-protein ratio | Reduce the molar ratio of dye to protein in the conjugation reaction.[2] |
| Inadequate buffer ionic strength | Optimize the salt concentration in the buffer. Some proteins may require higher ionic strength to maintain solubility. |
Issue 2: The labeled protein shows signs of aggregation during purification or storage.
| Possible Cause | Recommended Solution |
| Instability in the storage buffer | Re-evaluate the storage buffer composition. Consider adding stabilizers to maintain protein solubility. |
| Aggregation during freeze-thaw cycles | Aliquot the labeled protein into smaller, single-use volumes to avoid repeated freezing and thawing. |
Issue 3: Low or no fluorescence signal from the labeled protein.
| Possible Cause | Recommended Solution |
| Fluorescence quenching due to high labeling density | This can be caused by a high dye-to-protein ratio leading to dye aggregation on the protein surface.[3][4] Reduce the amount of dye used in the labeling reaction. |
| Protein aggregation | Aggregation can lead to a decrease in the overall fluorescence of the solution. Address the aggregation using the strategies outlined in this guide. |
| Photobleaching | Minimize the sample's exposure to light during preparation and imaging.[4] |
| Incorrect buffer pH | Although Cy7 is stable over a wide pH range, ensure the buffer pH is within the optimal range (typically 7.2-8.5) for the labeled biomolecule's performance.[4] |
Proactive Solutions to Prevent Aggregation
Implementing proactive measures can significantly reduce the risk of Cy7 dye aggregation.
Additives and Stabilizers
The following table summarizes key additives and their recommended concentrations for preventing aggregation.
| Additive | Recommended Concentration | Mechanism of Action |
| Glycerol / Sucrose | 10-50% (v/v) for glycerol; 5-10% (w/v) for sucrose | These osmolytes stabilize the native protein structure by interacting with the exposed amide backbone. |
| Dithiothreitol (DTT) / β-mercaptoethanol | 1-10 mM | These reducing agents prevent the formation of non-native disulfide bonds that can lead to aggregation. |
| Human Serum Albumin (HSA) | 0.1-1 mg/mL | Albumin can act as a chaperone, sequestering the cyanine dye in its hydrophobic pockets and preventing dye-induced aggregation. |
Buffer Selection and Optimization
The choice of buffer can have a significant impact on protein stability and aggregation. For instance, in one study, a glycine (B1666218) buffer demonstrated better stability for monoclonal antibodies compared to citrate (B86180) and acetate (B1210297) buffers under certain conditions.[1][10] It is crucial to select a buffer system that is optimal for the specific protein being labeled.
Experimental Protocols
Protocol 1: General Protein Labeling with Cy7-NHS Ester
This protocol outlines a general workflow for labeling a protein with an amine-reactive Cy7-NHS ester.
-
Protein Preparation:
-
Dissolve the protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.
-
Avoid buffers that contain primary amines, such as Tris or glycine.[]
-
-
Dye Preparation:
-
Dissolve the Cy7-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.
-
This stock solution should be prepared fresh.
-
-
Labeling Reaction:
-
Calculate the necessary volume of the dye solution to achieve the desired dye-to-protein molar ratio (typically between 3:1 and 10:1).
-
Add the dye solution to the protein solution while gently vortexing.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification:
-
Remove the unconjugated dye using a desalting column or dialysis. The choice of method will depend on the sample volume and protein properties.
-
-
Characterization:
-
Determine the final protein concentration and the degree of labeling by measuring the absorbance at 280 nm and ~750 nm.
-
Visualizations
Caption: Troubleshooting workflow for Cy7 aggregation issues.
Caption: Mechanism of Cy7 dye aggregation and its consequences.
References
- 1. Impact of Initial Aggregate Level on Aggregation Potential of Monoclonal Antibodies in Different Buffer Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. issstindian.org [issstindian.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Cy7 NHS Ester
Welcome to the Technical Support Center for Cy7 NHS Ester. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a near-infrared (NIR) fluorescent dye functionalized with an N-hydroxysuccinimide (NHS) ester group.[1] This amine-reactive group allows for the covalent labeling of biomolecules, such as proteins, peptides, and amine-modified oligonucleotides, that contain primary amines (e.g., the side chain of lysine (B10760008) residues).[2][3] Cy7-labeled molecules are frequently used in various research applications, including in vivo imaging, due to the deep tissue penetration of NIR light.[4][5]
Q2: What is hydrolysis and how does it affect my this compound?
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by reacting with water. In the case of this compound, the NHS ester group reacts with water, converting the amine-reactive ester into a non-reactive carboxylic acid.[6][7] This hydrolyzed form of the dye will not be able to label your target molecule, leading to low or no labeling efficiency.[6]
Q3: What conditions promote the hydrolysis of this compound?
The primary factors that promote the hydrolysis of this compound are:
-
Moisture: Exposure to water, even atmospheric moisture, can lead to hydrolysis.[6][8] It is crucial to handle and store the reagent in a dry environment.[4][5]
-
High pH: The rate of hydrolysis increases significantly at higher pH levels.[9][10] While a slightly alkaline pH (typically 7.2-8.5) is required for the labeling reaction with primary amines, a pH above 9.0 can accelerate hydrolysis, reducing the yield of the desired conjugate.[6][11]
Q4: How should I properly store and handle this compound to prevent hydrolysis?
To minimize hydrolysis, this compound should be stored at -20°C in the dark and protected from moisture.[4][5] Before use, it is critical to allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture inside the vial.[6][8] For preparing stock solutions, use anhydrous solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[2][12] These stock solutions should be used immediately or stored in small aliquots at -20°C for no longer than 1-2 months to avoid degradation.[7][10]
Troubleshooting Guide: Low or No Labeling Efficiency
One of the most common issues encountered with this compound is poor labeling efficiency, which can often be attributed to the hydrolysis of the reagent. This guide provides a step-by-step approach to determine if your this compound has been hydrolyzed.
Visual Troubleshooting Workflow
The following diagram illustrates the decision-making process when troubleshooting potential this compound hydrolysis.
Caption: Troubleshooting workflow for suspected this compound hydrolysis.
Experimental Protocol: Spectrophotometric Assay for NHS Ester Hydrolysis
This assay is a semi-quantitative method to assess the reactivity of your this compound by detecting the N-hydroxysuccinimide (NHS) leaving group, which is released upon hydrolysis and has a characteristic absorbance at 260-280 nm.[8][9]
Materials:
-
This compound (to be tested)
-
Amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.5)
-
Anhydrous DMSO or DMF
-
0.5-1.0 N Sodium Hydroxide (NaOH)
-
UV-Vis Spectrophotometer and cuvettes
Procedure:
-
Prepare Reagent Solution:
-
Weigh 1-2 mg of the this compound into a microcentrifuge tube.
-
If the ester is not water-soluble, first dissolve it in 250 µL of anhydrous DMSO or DMF.
-
Add 2 mL of amine-free buffer to the dissolved reagent.
-
Prepare a control tube containing the same amount of solvent and 2 mL of buffer.
-
-
Measure Initial Absorbance:
-
Using the control solution as a blank, measure the absorbance of the reagent solution at 260 nm.
-
If the absorbance is greater than 1.0, dilute the entire solution with additional buffer until the absorbance is within the linear range of the spectrophotometer (< 1.0). Record this adjusted absorbance value as A(pre-base) .
-
-
Induce Complete Hydrolysis:
-
To 1 mL of the reagent solution (whose absorbance you just measured), add 100 µL of 0.5-1.0 N NaOH.
-
Vortex the tube for 30 seconds to mix thoroughly.
-
-
Measure Final Absorbance:
-
Promptly (within 1 minute) measure the absorbance of the base-hydrolyzed reagent at 260 nm. Record this value as A(post-base) . A delay in measurement can lead to the degradation of the NHS leaving group and an inaccurate result.[8]
-
Data Interpretation
The results of the spectrophotometric assay can be interpreted as follows:
| Observation | Interpretation | Recommended Action |
| A(post-base) > A(pre-base) | The this compound is active and capable of reacting with primary amines. A significant increase in absorbance indicates the release of the NHS leaving group upon base-induced hydrolysis. | Proceed with your labeling experiment. If you are still experiencing low labeling efficiency, consider optimizing other reaction parameters such as pH, molar ratio of dye to protein, and protein concentration.[6][12] |
| A(post-base) ≈ A(pre-base) | The this compound is likely hydrolyzed and inactive. The absence of a significant increase in absorbance suggests that the NHS ester groups have already been hydrolyzed, and no further NHS is released upon the addition of the base. | Discard the current vial of this compound and obtain a fresh, unexpired reagent. Ensure proper storage and handling of the new reagent to prevent future hydrolysis. |
Table 1: Quantitative Data Summary for Hydrolysis Check
| Parameter | Value | Notes |
| Wavelength for Absorbance Measurement | 260 nm | This is the absorbance maximum for the N-hydroxysuccinimide (NHS) leaving group.[8] |
| Concentration of NaOH for Induced Hydrolysis | 0.5 - 1.0 N | Higher concentrations of NaOH can degrade the NHS leaving group, leading to inaccurate results.[8] |
| Time to Measure Absorbance After Base Addition | Within 1 minute | Prompt measurement is crucial as the NHS leaving group can degrade in a high pH environment.[8] |
By following this guide, you can effectively troubleshoot issues related to potential this compound hydrolysis and ensure the reliability of your labeling experiments.
References
- 1. This compound, 1432019-64-1 | BroadPharm [broadpharm.com]
- 2. genecopoeia.com [genecopoeia.com]
- 3. Chances and pitfalls of chemical cross-linking with amine-reactive N-hydroxysuccinimide esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lumiprobe.com [lumiprobe.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. benchchem.com [benchchem.com]
- 7. pdf.dutscher.com [pdf.dutscher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. help.lumiprobe.com [help.lumiprobe.com]
- 10. interchim.fr [interchim.fr]
- 11. interchim.fr [interchim.fr]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Comparison: Cy7 NHS Ester vs. Alexa Fluor 750 NHS Ester for Near-Infrared Fluorescence Applications
For researchers, scientists, and drug development professionals working in the near-infrared (NIR) spectrum, the selection of the appropriate fluorophore is a critical decision that directly influences experimental outcomes. Among the leading choices for labeling biomolecules, Cy7 NHS ester and Alexa Fluor 750 NHS ester are prominent contenders. This guide provides an objective, data-driven comparison of their performance characteristics to facilitate an informed decision for your specific research needs.
This comprehensive analysis delves into the essential photophysical properties, relative performance, and practical considerations for utilizing these two near-infrared dyes. We present a summary of their quantitative data, detailed experimental protocols for antibody conjugation, and visualizations to clarify experimental workflows.
Quantitative Performance Metrics: A Side-by-Side Comparison
The performance of a fluorescent dye is fundamentally determined by its spectral properties, brightness, and stability. Brightness is a function of both the molar extinction coefficient (a measure of light absorption) and the quantum yield (the efficiency of converting absorbed light into emitted fluorescence). Photostability, the resistance to photochemical degradation, is crucial for applications requiring long or repeated exposure to light.
| Property | This compound | Alexa Fluor 750 NHS Ester |
| Maximum Excitation (nm) | ~743 - 756[1] | ~749 - 753[2][3] |
| Maximum Emission (nm) | ~767 - 779[1][4] | ~775 - 782[2][3] |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | ~199,000 - 250,000 | ~240,000 - 290,000[2] |
| Quantum Yield (Φ) | ~0.12 - 0.3[1] | 0.12[2][5][6] |
| Molecular Weight | Varies by manufacturer (e.g., ~734 - 881 g/mol ) | ~1300 g/mol [2] |
Key Insights: The spectral profiles of Cy7 and Alexa Fluor 750 are highly similar, making them compatible with most imaging systems equipped for the near-infrared spectrum.[1][2] While both dyes possess high molar extinction coefficients, some data suggests that Alexa Fluor 750 may have a slight advantage in light absorption. The quantum yield, a critical factor in fluorescence brightness, is comparable between the two, though some sources report a higher potential quantum yield for Cy7. However, it is widely reported in the scientific literature and by manufacturers that Alexa Fluor dyes, including Alexa Fluor 750, generally exhibit superior brightness and photostability in conjugated forms.[1][7] Studies have shown that Alexa Fluor conjugates are often significantly brighter than their cyanine (B1664457) counterparts, which can be attributed to a lower tendency for self-quenching upon conjugation to proteins.[8][9]
Performance in Practice: Brightness and Photostability
While the intrinsic properties of the free dyes are important, their performance when conjugated to biomolecules is the most critical factor for researchers.
Brightness: Comparative studies have consistently demonstrated that antibody conjugates of Alexa Fluor 750 are significantly brighter than those of Cy7.[8][9] This is often due to the formation of non-fluorescent dye aggregates with Cy dyes when conjugated to proteins, which quenches the overall fluorescence signal.[8][9] Alexa Fluor dyes are designed to be less susceptible to this self-quenching phenomenon, resulting in brighter and more reliable signals, especially at higher degrees of labeling.[9]
Photostability: Alexa Fluor 750 is generally considered to be more photostable than Cy7.[1][7] This increased resistance to photobleaching allows for longer exposure times during image acquisition and is particularly advantageous for time-lapse microscopy and other applications that require prolonged or repeated illumination.[7]
Experimental Protocols
To ensure reproducible and optimal results, standardized experimental protocols are essential. Below are detailed methodologies for the conjugation of this compound and Alexa Fluor 750 NHS ester to antibodies.
Protocol 1: Antibody Conjugation with NHS Ester
This protocol provides a general guideline for labeling antibodies with either Cy7 or Alexa Fluor 750 NHS ester. Optimization may be required for specific antibodies and applications.
Materials:
-
Antibody (in amine-free buffer, e.g., PBS)
-
This compound or Alexa Fluor 750 NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Purification resin (e.g., Sephadex G-25) or dialysis cassette
-
Storage Buffer (e.g., PBS with a protein stabilizer like BSA)
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is at a concentration of 2-10 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), the antibody must be dialyzed against PBS.
-
-
Dye Preparation:
-
Allow the vial of NHS ester to warm to room temperature before opening to prevent moisture condensation.
-
Dissolve the NHS ester in anhydrous DMSO to a stock concentration of 10 mg/mL. This solution should be used immediately.
-
-
Conjugation Reaction:
-
Adjust the pH of the antibody solution to 8.3-8.5 using the reaction buffer.
-
Add the reactive dye solution to the antibody solution while gently stirring. The optimal molar ratio of dye to antibody should be determined empirically but typically ranges from 5:1 to 15:1.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification:
-
Remove unconjugated dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or by dialysis against PBS.
-
-
Characterization (Optional but Recommended):
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and at the excitation maximum of the dye. The DOL is the average number of dye molecules per antibody.
-
-
Storage:
-
Store the purified conjugate at 4°C, protected from light. For long-term storage, add a cryoprotectant and store at -20°C or -80°C.
-
Visualizing the Workflow
To further clarify the experimental process, the following diagrams illustrate the key steps and relationships.
Caption: Workflow for antibody conjugation with NHS ester dyes.
Caption: Conceptual comparison of Cy7 and Alexa Fluor 750 performance.
Conclusion
Both this compound and Alexa Fluor 750 NHS ester are powerful tools for near-infrared fluorescence applications. While their core spectral properties are very similar, the available evidence strongly suggests that Alexa Fluor 750 offers significant advantages in terms of brightness and photostability , particularly when conjugated to proteins.[1][7] This can translate to improved signal-to-noise ratios, reduced exposure times, and greater experimental robustness.
For researchers prioritizing the highest possible sensitivity and photostability in their near-infrared imaging experiments, Alexa Fluor 750 is likely the superior choice. However, Cy7 remains a viable and often more cost-effective alternative for many applications. The ultimate decision will depend on the specific requirements of the experiment, including the expression level of the target, the required imaging duration, and budgetary constraints. The experimental protocols provided here offer a solid foundation for the successful implementation of either of these valuable near-infrared fluorophores in your research.
References
- 1. benchchem.com [benchchem.com]
- 2. Alexa Fluor - Wikipedia [en.wikipedia.org]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. benchchem.com [benchchem.com]
- 5. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Quantum Yield [Alexa Fluor 750] | AAT Bioquest [aatbio.com]
- 7. cancer.iu.edu [cancer.iu.edu]
- 8. ovid.com [ovid.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Cy5 and Cy7 Fluorescent Dyes for Researchers and Drug Development Professionals
In the realm of fluorescence-based applications, the selection of an appropriate dye is paramount to generating high-quality, reproducible data. Among the cyanine (B1664457) dye family, Cy5 and Cy7 have emerged as popular choices, each with a distinct set of properties that make them suitable for different experimental needs. This guide provides an objective comparison of Cy5 and Cy7, supported by quantitative data and detailed experimental protocols, to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Core Photophysical Properties: A Quantitative Comparison
The fundamental differences between Cy5 and Cy7 lie in their spectral properties, which dictate their optimal applications. Cy5, a far-red fluorescent dye, is a workhorse for a variety of in vitro applications, while Cy7, a near-infrared (NIR) dye, excels in in vivo and deep-tissue imaging.[1] The key photophysical properties are summarized in the table below.
| Property | Cy5 | Cy7 |
| Excitation Maximum (λex) | ~649-651 nm | ~750-770 nm[1] |
| Emission Maximum (λem) | ~667-670 nm[1] | ~775-800 nm[1] |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | ~250,000 cm⁻¹M⁻¹[2] |
| Quantum Yield (Φ) | ~0.27 | ~0.30 |
| Relative Brightness (ε x Φ) | ~67,500 | ~75,000 |
| Spectral Range | Far-Red | Near-Infrared (NIR)[1] |
| Photostability | Generally higher than Cy7 | Moderate, susceptible to photobleaching[3] |
| Primary Applications | Fluorescence Microscopy, Flow Cytometry, Western Blotting, FRET[1] | In Vivo Imaging, Deep-Tissue Imaging, Small Animal Imaging[1][2] |
Relative Brightness is calculated as the product of the molar extinction coefficient and the quantum yield, providing a theoretical measure of the dye's fluorescence intensity.[4][5]
Key Applications and Experimental Considerations
The distinct spectral characteristics of Cy5 and Cy7 make them suitable for different research applications.
Cy5 is a versatile and bright fluorophore, making it an excellent choice for a wide range of in vitro assays where high sensitivity is required and tissue penetration is not a primary concern.[1] Its applications include:
-
Fluorescence Microscopy: Ideal for high-resolution imaging of cellular structures.[1]
-
Flow Cytometry: Widely used for multicolor analysis of cell populations.
-
Western Blotting: Enables sensitive detection of proteins.
Cy7 's emission in the near-infrared spectrum provides a significant advantage for in vivo and deep-tissue imaging. This is because biological tissues have minimal absorbance and autofluorescence in the NIR window (700-900 nm), allowing for deeper light penetration and a higher signal-to-noise ratio.[2] Key applications of Cy7 include:
-
In Vivo Imaging: Tracking cells, antibodies, and nanoparticles in living animals to study disease progression and drug distribution.[1][2]
-
Deep-Tissue Imaging: Visualizing targets in thick tissue sections or whole organs.
Experimental Protocols
To facilitate the practical application and comparative evaluation of these dyes, detailed protocols for key experiments are provided below.
Antibody Labeling with NHS Ester Dyes
This protocol describes a general method for labeling antibodies with Cy5- or Cy7-NHS esters, a common method for creating fluorescently-labeled antibodies for various applications.
Materials:
-
Antibody solution (1-2 mg/mL in amine-free buffer, e.g., PBS)
-
Cy5- or Cy7-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer (0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation: If the antibody solution contains amine-containing buffers or preservatives, dialyze it against PBS.
-
Dye Preparation: Immediately before use, dissolve the Cy-NHS ester in DMSO to a concentration of 10 mg/mL.
-
Reaction Setup: Adjust the pH of the antibody solution to 8.3-8.5 with the reaction buffer. Add the dissolved Cy-NHS ester to the antibody solution at a molar ratio of 8-12 moles of dye per mole of antibody.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature in the dark with gentle stirring.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Separate the labeled antibody from the unconjugated dye using a size-exclusion chromatography column equilibrated with PBS.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of the respective dye (~650 nm for Cy5, ~750 nm for Cy7).
Comparative Photostability Measurement
Direct quantitative comparisons of photostability can be challenging due to varying experimental conditions. This protocol provides a standardized method for comparing the photostability of Cy5 and Cy7 using fluorescence microscopy.[3]
Objective: To quantify and compare the rate of photobleaching of Cy5 and Cy7 under continuous laser excitation.
Materials:
-
Cy5-conjugated molecule (e.g., antibody)
-
Cy7-conjugated molecule (e.g., antibody)
-
Phosphate-Buffered Saline (PBS) or other imaging medium
-
Microscope slides and coverslips
-
Fluorescence microscope with appropriate laser lines (e.g., 633 nm for Cy5, 750 nm for Cy7) and filter sets
-
Sensitive camera (e.g., sCMOS or EMCCD)
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Sample Preparation: Prepare solutions of Cy5 and Cy7 conjugates at the same concentration in the same buffer. Mount the solutions on separate microscope slides.
-
Microscope Setup: Turn on the microscope and lasers, allowing them to stabilize.
-
Image Acquisition (Cy5):
-
Place the Cy5 slide on the microscope stage and focus.
-
Select the appropriate laser and filter set for Cy5.
-
Adjust the laser power to a level representative of a typical imaging experiment.
-
Set up a time-lapse acquisition with continuous excitation, acquiring images at the fastest possible frame rate.
-
Continue acquiring images until the fluorescence intensity has decreased to at least 50% of the initial intensity.
-
-
Image Acquisition (Cy7):
-
Repeat the image acquisition process for the Cy7 sample, ensuring all imaging parameters (laser power, exposure time, etc.) are identical to those used for Cy5, except for the laser and filter set.
-
-
Data Analysis:
-
For each time-lapse series, define a region of interest (ROI).
-
Measure the mean fluorescence intensity within the ROI for each time point.
-
Normalize the intensity values to the initial intensity (t=0).
-
Plot the normalized intensity as a function of time for both dyes to compare their photobleaching rates.
-
Multiplex Fluorescent Western Blotting
This protocol outlines the simultaneous detection of two different proteins using Cy5 and Cy7 conjugated secondary antibodies.
Materials:
-
Protein samples and SDS-PAGE reagents
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies raised in different species (e.g., rabbit and mouse)
-
Cy5-conjugated anti-rabbit secondary antibody
-
Cy7-conjugated anti-mouse secondary antibody
-
Wash buffer (TBST: Tris-buffered saline with 0.1% Tween-20)
-
Fluorescent imaging system with appropriate lasers and filters for Cy5 and Cy7
Procedure:
-
SDS-PAGE and Transfer: Separate protein samples by SDS-PAGE and transfer them to a membrane according to standard protocols.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with a cocktail of both primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with wash buffer.
-
Secondary Antibody Incubation: Incubate the membrane with a cocktail of the Cy5 and Cy7 conjugated secondary antibodies (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Washing: Wash the membrane three times for 10 minutes each with wash buffer in the dark.
-
Imaging: Image the blot using a fluorescent imaging system, acquiring separate images for the Cy5 and Cy7 channels. The images can then be overlaid to visualize the co-localization of the two target proteins.
Visualizing Experimental Workflows and Concepts
To further clarify the concepts and procedures discussed, the following diagrams have been generated using Graphviz.
Conclusion
Both Cy5 and Cy7 are powerful fluorescent dyes with distinct advantages for specific research applications. Cy5 remains a gold standard for a wide array of in vitro techniques requiring bright and photostable fluorescence in the far-red spectrum. In contrast, Cy7's near-infrared properties make it the superior choice for in vivo imaging and deep-tissue studies where minimizing autofluorescence and maximizing signal penetration are critical. By understanding their fundamental properties and utilizing optimized experimental protocols, researchers can effectively leverage these dyes to achieve high-quality and reliable results in their studies.
References
A Comparative Guide to the Photostability of Near-Infrared (NIR) Dyes
For researchers, scientists, and drug development professionals, the selection of a robust near-infrared (NIR) fluorescent dye is critical for the success of high-resolution imaging and tracking studies. Photostability, the ability of a fluorophore to resist photodegradation or "photobleaching" when exposed to light, is a key performance parameter that directly impacts the quality and reproducibility of experimental data. This guide provides an objective comparison of the photostability of several commonly used NIR dyes, supported by experimental data and detailed methodologies.
In the realm of in vivo imaging and other fluorescence-based applications, the choice of a photostable NIR dye is paramount. The ideal dye should maintain a strong and consistent fluorescent signal throughout the duration of an experiment, even under prolonged and intense illumination. Poor photostability can lead to a rapid decrease in signal intensity, resulting in a diminished signal-to-noise ratio and potentially leading to inaccurate quantification and interpretation of results. This guide aims to provide a clear comparison of the photostability of prominent NIR dyes to aid in the selection of the most appropriate probe for your research needs.
Quantitative Comparison of NIR Dye Photostability
The following table summarizes key photophysical properties and provides a comparative assessment of the photostability of several widely used NIR dyes. It is important to note that direct comparison of absolute photostability values across different studies can be challenging due to variations in experimental conditions such as light source, power density, and solvent. However, the data presented here, collated from various sources, serves as a valuable benchmark for relative performance.
| Dye Name | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Fluorescence Quantum Yield (Φ) | Relative Photostability |
| Indocyanine Green (ICG) | ~780 | ~810 | ~200,000 | ~0.02-0.1 (solvent dependent) | Low |
| IRDye® 800CW | ~774 | ~789 | ~240,000 | ~0.09-0.12 | High |
| Cy®7 | ~750 | ~776 | ~250,000 | ~0.28 | Moderate |
| Alexa Fluor™ 750 | ~749 | ~775 | ~290,000 | ~0.12 | Very High[1] |
| Alexa Fluor™ 680 | ~679 | ~702 | ~183,000 | ~0.36 | Very High[2] |
| Sulfo-Cyanine5.5 | ~675 | ~694 | ~250,000 | ~0.21-0.28 | High[2] |
Key Observations:
-
Alexa Fluor dyes generally exhibit superior photostability compared to traditional cyanine (B1664457) dyes like Cy7.[1][3]
-
Indocyanine green (ICG) , while being the only FDA-approved NIR dye for clinical use, is known for its relatively low photostability and propensity to aggregate in aqueous solutions, which can affect its fluorescent properties.[4][5][6] Its stability can be influenced by the solvent, with organic solvents like methanol (B129727) and DMSO providing a more stable environment compared to aqueous solutions.[2][7]
-
IRDye® 800CW is recognized for its high photostability, making it a suitable candidate for in vivo imaging applications that require long exposure times.[2]
-
The photostability of cyanine dyes can be improved through structural modifications.[8]
Experimental Workflow for Photostability Assessment
The following diagram illustrates a typical experimental workflow for evaluating the photostability of NIR dyes. This process involves preparing the dye solution, exposing it to a controlled light source, and measuring the decrease in fluorescence intensity over time.
Mechanism of Photobleaching
Photobleaching is a complex process involving the photochemical destruction of a fluorophore. The following diagram illustrates a simplified signaling pathway of how a fluorophore transitions to an excited state and the potential pathways leading to photobleaching.
References
- 1. researchgate.net [researchgate.net]
- 2. Photostability and thermal stability of indocyanine green - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spiedigitallibrary.org [spiedigitallibrary.org]
- 4. FPbase: The Fluorescent Protein Database Beta explanation [fpbase.org]
- 5. researchgate.net [researchgate.net]
- 6. On the photostability and luminescence of dye-sensitized upconverting nanoparticles using modified IR820 dyes - Nanoscale Advances (RSC Publishing) DOI:10.1039/D1NA00710F [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Residualization Rates of Near-Infrared Dyes for the Rational Design of Molecular Imaging Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Near-Infrared Landscape: A Comparative Guide to Cy7 Alternatives for In Vivo Imaging
For researchers, scientists, and drug development professionals, the selection of a near-infrared (NIR) fluorophore is a critical decision that profoundly impacts the quality and reliability of in vivo imaging studies. While Cyanine (B1664457) 7 (Cy7) has been a workhorse in the field, a growing arsenal (B13267) of alternative dyes offers significant advantages in brightness, photostability, and in vivo performance. This guide provides an objective, data-driven comparison of key alternatives to Cy7, supported by experimental data and detailed protocols to inform your selection process.
The primary challenge in deep tissue imaging is overcoming light scattering and tissue autofluorescence, which diminish signal and obscure targets. The shift to longer wavelengths in the NIR spectrum, particularly the NIR-I (700-900 nm) and the increasingly accessible NIR-II (1000-1700 nm) windows, significantly mitigates these issues, allowing for deeper tissue penetration and higher signal-to-background ratios.[1] This guide will compare Cy7 to a panel of popular and innovative alternatives, including other cyanine dyes, zwitterionic fluorophores, second near-infrared (NIR-II) small molecules, and quantum dots.
Quantitative Performance Metrics: A Side-by-Side Comparison
The performance of a fluorescent probe is dictated by its photophysical and pharmacokinetic properties. The following tables summarize key quantitative data for Cy7 and its alternatives, compiled from peer-reviewed literature and manufacturer's specifications.
Table 1: Photophysical Properties of Cy7 and Alternatives
| Dye/Probe | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φ) |
| Cy7 | ~750 - 756 | ~776 - 779 | ~250,000 | ~0.3 |
| Alexa Fluor 750 | 749 | 775 | ~290,000 | 0.12 |
| IRDye 800CW | 774 | 789 | ~240,000 | 0.09 - 0.12[1][2] |
| ZW800-1 | 770 | 790 | High | High |
| CH1055 | 808 | 1055 | N/A | N/A |
| Ag₂S QDs | Broadband (e.g., 808) | ~1200 | Size-dependent | High |
Table 2: In Vivo Performance Characteristics
| Dye/Probe | In Vivo Half-Life | Key Advantages | Key Disadvantages |
| Cy7 | Variable (depends on conjugation) | Well-established, readily available | Moderate brightness, susceptible to photobleaching |
| Alexa Fluor 750 | Variable (depends on conjugation) | High brightness, superior photostability | Higher cost |
| IRDye 800CW | ~36 min (IV)[3][4] | Good brightness and photostability, clinical translation potential | Can exhibit non-specific uptake |
| ZW800-1 | ~15 min (mice), ~4 min (pigs)[5][6] | Ultralow nonspecific background, rapid renal clearance | Shorter half-life may not be ideal for all applications |
| CH1055 | Rapid renal clearance (~90% in 24h)[7] | NIR-II emission for deep tissue imaging, high signal-to-background | Requires specialized NIR-II imaging equipment |
| Ag₂S QDs | Long circulation (hours) | Very high brightness and photostability, NIR-II emission | Potential for heavy metal toxicity, complex surface chemistry |
Experimental Protocols
Reproducible and robust experimental design is paramount for successful in vivo imaging. Below are detailed methodologies for key experiments cited in this guide.
Protocol 1: Antibody Conjugation with NHS Ester Dyes
This protocol describes a standard method for labeling antibodies with amine-reactive dyes like Cy7, Alexa Fluor 750, or IRDye 800CW NHS esters.
Materials:
-
Antibody (0.5-3.0 mg/mL in PBS, free of amine-containing buffers and stabilizers like BSA or sodium azide)
-
Dye NHS Ester (e.g., Cy7 NHS Ester)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
1 M Sodium Bicarbonate (NaHCO₃), pH 8.3-8.5
-
Size-Exclusion Chromatography Column (e.g., Sephadex G-50)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Antibody Preparation: Adjust the pH of the antibody solution to 8.3-8.5 using 1 M NaHCO₃.
-
Dye Preparation: Immediately before use, dissolve the dye NHS ester in DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction: While gently vortexing, add the reactive dye solution to the antibody solution. A common starting point is a 10:1 molar ratio of dye to antibody.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Purification: Separate the dye-conjugated antibody from unreacted dye using a size-exclusion chromatography column pre-equilibrated with PBS.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and the dye's maximum absorbance wavelength. An optimal DOL for in vivo imaging is typically between 1.5 and 3.[8]
Protocol 2: In Vivo Tumor Imaging in a Mouse Model
This protocol outlines a general procedure for evaluating the tumor-targeting capabilities of a NIR-dye conjugate in a subcutaneous xenograft mouse model.
Materials:
-
Immunodeficient mice (e.g., nude mice)
-
Human cancer cell line (e.g., U87MG glioblastoma)
-
Sterile PBS
-
NIR dye-conjugated targeting agent (e.g., anti-EGFR antibody-Cy7)
-
In vivo imaging system with appropriate filters for the selected dye
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Animal Model: Subcutaneously implant 1-5 million cancer cells into the flank of each mouse. Allow tumors to grow to a palpable size (e.g., 5-10 mm in diameter).
-
Probe Administration: Dilute the dye-conjugated probe to the desired concentration in sterile PBS. Administer a defined dose (e.g., 50 µg of conjugated antibody) via tail vein injection.[8]
-
Image Acquisition:
-
Anesthetize the mouse using isoflurane.
-
Acquire a baseline (pre-injection) image.
-
Acquire images at multiple time points post-injection (e.g., 1, 4, 24, 48 hours) to monitor probe biodistribution and tumor accumulation.
-
-
Data Analysis:
-
Draw regions of interest (ROIs) around the tumor and a contralateral non-tumor area (e.g., muscle).
-
Quantify the average fluorescence intensity within each ROI.
-
Calculate the tumor-to-background ratio (TBR) by dividing the tumor intensity by the background intensity.
-
-
Ex Vivo Analysis (Optional): At the final time point, euthanize the mouse and dissect the tumor and major organs. Image the dissected tissues to confirm in vivo findings and assess probe biodistribution.
Visualizing Workflows and Pathways
Diagrams are essential for understanding complex experimental procedures and biological mechanisms. The following visualizations were created using the Graphviz DOT language.
Conclusion
The choice of a near-infrared fluorophore for in vivo imaging is a multifaceted decision that requires careful consideration of the specific experimental goals and available instrumentation. While Cy7 remains a viable option, alternatives such as Alexa Fluor 750 and IRDye 800CW offer enhanced brightness and photostability for many NIR-I applications.[9] For studies demanding the highest signal-to-background ratios and deep tissue penetration, the emerging fields of zwitterionic dyes and NIR-II probes, including small molecules and quantum dots, present exciting new possibilities.[7] By understanding the quantitative performance metrics and employing robust, standardized protocols, researchers can harness the full potential of in vivo fluorescence imaging to advance our understanding of complex biological processes in health and disease.
References
- 1. IRDye 800CW-Human serum albumin - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Nanocolloidal albumin-IRDye 800CW: a near-infrared fluorescent tracer with optimal retention in the sentinel lymph node - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Single-Dose Intravenous Toxicity Study of IRDye 800CW in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and In Vivo Fate of Zwitterionic Near-Infrared Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ZW800-1, a zwitterionic near-infrared fluorophore, and its cyclic RGD peptide derivative cyclo-(RGDyK)-ZW800-1 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. A small-molecule dye for NIR-II imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Real-time near-infrared fluorescence imaging using cRGD-ZW800-1 for intraoperative visualization of multiple cancer types - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Quantum Yield: Cy7 Versus Other Common Cyanine Dyes
In the fields of biomedical research, diagnostics, and drug development, the selection of an appropriate fluorescent probe is critical for achieving sensitive and reliable results. Cyanine (B1664457) dyes are a widely utilized class of synthetic fluorophores, valued for their high molar extinction coefficients and tunable fluorescence properties across the visible and near-infrared (NIR) spectrum.[1] A key performance metric for these dyes is their fluorescence quantum yield (Φ), which quantifies the efficiency of converting absorbed photons into emitted fluorescence.[1] This guide provides a comparative analysis of the quantum yields of Cy7 and other common cyanine dyes, a detailed experimental protocol for their measurement, and a visual representation of a typical application workflow.
Quantitative Comparison of Cyanine Dye Quantum Yields
The fluorescence quantum yield of a cyanine dye is intrinsically linked to its molecular structure and is highly susceptible to its environment.[1] Factors such as solvent viscosity, temperature, and conjugation to biomolecules can significantly alter the quantum yield.[1] For many cyanine dyes, the quantum yield increases in more viscous environments or when bound to macromolecules like proteins or DNA. This is because the restriction of the molecular structure limits non-radiative decay pathways, such as cis-trans isomerization.[1][2]
The following table summarizes the approximate quantum yield values for a selection of commonly used cyanine dyes. It is important to note that these values can vary depending on the specific experimental conditions.[1]
| Dye | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Notes |
| Cy2 | 489 | 506 | 0.12 | |
| Cy3 | 550 | 570 | 0.15 | Strongly dependent on viscosity and biomolecular interactions.[1] |
| Cy3.5 | 581 | 594 | 0.15 | |
| Cy5 | 650 | 670 | 0.20 - 0.27 | Quantum yield can be influenced by conjugation.[1][3] |
| Cy5.5 | 675 | 694 | 0.28 | A near-infrared dye.[1] |
| Cy7 | 743-750 | 767-773 | ~0.30 | A near-infrared dye suitable for in vivo imaging.[1][4] |
| Sulfo-Cy3 | ~550 | ~570 | >0.15 | Sulfonation increases water solubility.[1] |
| Sulfo-Cy5 | ~649 | ~672 | 0.28 | Offers increased water solubility and bright fluorescence.[1] |
| Sulfo-Cy7 | ~750 | ~773 | High | Provides high quantum yield and photostability for in vivo imaging.[1] |
Experimental Protocol: Relative Quantum Yield Measurement
The determination of fluorescence quantum yield can be performed using absolute or relative methods. The relative method is more common as it is more accessible. This method involves comparing the fluorescence intensity of the sample dye to a standard with a known, well-characterized quantum yield.[1]
Principle
The quantum yield of an unknown sample (Φ_S) is calculated by comparing its integrated fluorescence intensity and absorbance to that of a reference standard (Φ_R) with a known quantum yield. The calculation is performed using the following equation:[1]
Φ_S = Φ_R * (I_S / I_R) * (A_R / A_S) * (n_S² / n_R²)
Where:
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Subscripts S and R denote the sample and the reference, respectively.[1]
Step-by-Step Protocol
-
Selection of a Reference Standard : Choose a reference standard that has a well-characterized quantum yield and, importantly, absorbs and emits in a similar spectral region to the cyanine dye being tested.[1]
-
Solvent Selection : Use a spectroscopic grade solvent that dissolves both the sample and the reference standard and is confirmed to be free of fluorescent impurities.[1]
-
Preparation of Solutions : Prepare a series of dilute solutions for both the sample dye and the reference standard. The absorbance of these solutions at the excitation wavelength should ideally be kept below 0.1 to minimize inner filter effects.
-
Absorbance Measurement : Using a UV-Vis spectrophotometer, record the absorbance spectrum for each solution. Record the absorbance value at the chosen excitation wavelength for each solution, ensuring the baseline is properly corrected.[1]
-
Fluorescence Measurement : Using a spectrofluorometer, record the fluorescence emission spectrum for each solution. It is crucial that the excitation wavelength, slit widths, and all other instrumental parameters are kept identical for all measurements of both the sample and the reference.[1]
-
Data Analysis :
-
Integrate the area under the fluorescence emission curve for both the sample and the reference standard to determine the values for I_S and I_R.
-
Plot the integrated fluorescence intensity versus absorbance for the series of concentrations for both the sample and the reference. The slope of these plots will be proportional to I/A.
-
Use the slopes from the plots along with the known quantum yield of the reference (Φ_R) and the refractive indices of the solvents (n_S and n_R) to calculate the quantum yield of the sample (Φ_S) using the principle equation.
-
Application Workflow: Antibody Labeling and Detection
Cyanine dyes are frequently used to label biomolecules, such as antibodies, for various detection and imaging applications.[5] The near-infrared properties of Cy7 make it particularly suitable for in vivo imaging, where deeper tissue penetration and reduced autofluorescence are advantageous.[5][] The following diagram illustrates a typical workflow for labeling an antibody with a cyanine dye and its subsequent use in immunofluorescence.
This workflow demonstrates the process from labeling a primary antibody with an activated cyanine dye to the final detection step. The high quantum yield of dyes like Cy7 is crucial at the detection stage, ensuring a bright signal for sensitive imaging and analysis.
References
The Superior Performance of Sulfonated Cy7 NHS Ester in Near-Infrared Fluorescence Imaging
In the rapidly advancing fields of biomedical research and drug development, the precise visualization of biological processes at the molecular level is paramount. Near-infrared (NIR) fluorescent probes have emerged as indispensable tools for these applications, offering deep tissue penetration and minimal autofluorescence. Among the available NIR dyes, sulfonated Cy7 N-hydroxysuccinimide (NHS) ester stands out due to its exceptional properties. This guide provides an in-depth comparison of sulfonated Cy7 NHS ester with its main alternatives, supported by experimental data, to assist researchers in making informed decisions for their specific needs.
Key Advantages of Sulfonated this compound
The primary advantages of sulfonated this compound stem from the addition of sulfonate groups to the cyanine (B1664457) dye structure. These modifications impart several desirable characteristics:
-
Enhanced Aqueous Solubility: Unlike their non-sulfonated counterparts, sulfonated cyanine dyes are highly soluble in aqueous buffers.[1][2] This eliminates the need for organic co-solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) during bioconjugation, which can be detrimental to the structure and function of sensitive proteins such as antibodies.[1]
-
Reduced Aggregation: The negatively charged sulfonate groups induce electrostatic repulsion between dye molecules, significantly reducing the tendency to aggregate in aqueous solutions.[2][3] Dye aggregation is a common problem that can lead to fluorescence quenching and unreliable experimental results.[2]
-
Improved Bioconjugation Efficiency: The high water solubility of sulfonated this compound simplifies the labeling process of hydrophilic biomolecules, leading to more efficient and reproducible conjugations.[2]
-
Optimal for In Vivo Imaging: The fluorescence emission of Cy7 falls within the NIR window (700-900 nm), where light absorption and scattering by biological tissues are minimized. This results in a high signal-to-background ratio, making it an ideal choice for deep-tissue and whole-animal imaging.[4]
Comparative Performance Analysis
While sulfonated this compound offers significant benefits, it is crucial to compare its performance against other commonly used NIR dyes, such as its non-sulfonated version, IRDye 800CW, and Alexa Fluor 750.
Photophysical Properties
The selection of a fluorescent dye is often guided by its photophysical properties, including its absorption and emission maxima, molar extinction coefficient (a measure of how strongly it absorbs light), and quantum yield (the efficiency of converting absorbed light into emitted fluorescence).
| Property | Sulfonated Cy7 | Non-sulfonated Cy7 | IRDye 800CW | Alexa Fluor 750 |
| Excitation Max (nm) | ~750[3] | ~750[5] | ~775 | 749[6] |
| Emission Max (nm) | ~773[5] | ~773[5] | ~796 | 775[6] |
| **Molar Extinction Coefficient (M⁻¹cm⁻¹) ** | ~240,600[3] | ~199,000[5] | ~242,000 | ~290,000[6] |
| Quantum Yield (Φ) | ~0.28[7] | ~0.3[5] | 0.09 - 0.12 | 0.12[6] |
Note: The spectral properties of sulfonated and non-sulfonated Cy7 are nearly identical.[7] Quantum yield can be influenced by environmental factors and conjugation to biomolecules.
While the quantum yield of the free non-sulfonated Cy7 dye appears slightly higher in some reports, the advantages of sulfonation in preventing aggregation-induced quenching in aqueous environments often lead to brighter conjugates in practice.[2] Studies have indicated that Alexa Fluor dyes are generally more resistant to photobleaching and self-quenching upon conjugation compared to Cy dyes.[8][9]
Performance in Biological Applications
The ultimate test of a fluorescent dye is its performance in biological experiments. For in vivo imaging, factors such as clearance rate and non-specific tissue accumulation are as important as brightness.
A comparative study using folate conjugates of different NIR dyes in an ovarian cancer model found that while an IRDye 800CW conjugate showed high non-specific background fluorescence, a zwitterionic dye (ZW800-1) provided the highest contrast.[10] Another study highlighted that the choice of fluorophore and the degree of labeling (DOL) can significantly impact the plasma clearance of antibody-dye conjugates.[11][12] Specifically, at a low DOL, an Alexa Fluor 680 conjugate showed clearance similar to the unlabeled antibody, whereas an IRDye 800CW conjugate exhibited faster clearance after several days.[13] This suggests that for long-term pharmacokinetic studies, the choice of dye is critical.
Experimental Protocols
To ensure reproducible and reliable results, standardized experimental protocols are essential. Below are detailed methodologies for antibody labeling and in vivo imaging using sulfonated this compound.
Protocol 1: Antibody Labeling with Sulfonated this compound
This protocol describes the covalent labeling of primary amines (e.g., on lysine (B10760008) residues) in antibodies.
Materials:
-
Antibody solution (2-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.5)
-
Sulfonated this compound
-
Anhydrous DMSO or DMF (for non-sulfonated dyes)
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Purification column (e.g., Sephadex G-25)
-
Quenching solution (optional, e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column. Adjust the antibody concentration to 2-5 mg/mL.
-
Dye Preparation: Immediately before use, dissolve the sulfonated this compound in the reaction buffer. For non-sulfonated dyes, dissolve in a small amount of anhydrous DMSO or DMF before adding to the antibody solution, ensuring the final organic solvent concentration does not exceed 10-20%.[14]
-
Conjugation Reaction: Add the dissolved dye to the antibody solution. A typical starting molar ratio of dye to antibody is between 5:1 and 20:1. Incubate the reaction for 1 hour at room temperature, protected from light.[14][15]
-
Quenching (Optional): To stop the reaction, add the quenching solution to react with any excess NHS ester.
-
Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25). The first colored fraction to elute will be the labeled antibody.[2]
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorption maximum of the dye (~750 nm). The DOL can be calculated using the Beer-Lambert law and the molar extinction coefficients of the antibody and the dye.[15]
Protocol 2: In Vivo Imaging with a Sulfonated Cy7-Labeled Antibody
This protocol provides a general workflow for in vivo fluorescence imaging in a mouse tumor model.
Materials:
-
Sulfonated Cy7-labeled antibody (sterile, in a biocompatible buffer like PBS)
-
Tumor-bearing mouse model
-
In vivo imaging system with appropriate excitation and emission filters
-
Anesthesia equipment
Procedure:
-
Animal Preparation: Anesthetize the mouse using an appropriate and approved protocol (e.g., isoflurane (B1672236) inhalation).
-
Pre-injection Imaging: Acquire a baseline fluorescence image of the mouse to determine the level of autofluorescence.
-
Probe Administration: Inject the sulfonated Cy7-labeled antibody intravenously (e.g., via the tail vein). The optimal dose should be determined empirically, but a typical starting dose for an antibody is around 50 µg.[7]
-
Post-injection Imaging: Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to monitor the biodistribution and tumor accumulation of the probe.
-
Data Analysis: Use the imaging system's software to draw regions of interest (ROIs) over the tumor and a background area (e.g., muscle) to quantify the fluorescence signal and calculate the tumor-to-background ratio.[1][7]
-
Ex Vivo Analysis (Optional): At the end of the study, euthanize the mouse and dissect the major organs. Image the organs ex vivo to confirm the in vivo signal localization and quantify the probe's biodistribution.[1][16]
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams created using the DOT language are provided.
Conclusion
Sulfonated this compound offers a compelling combination of high water solubility, reduced aggregation, and excellent spectral properties for near-infrared fluorescence applications. These advantages simplify bioconjugation procedures and enhance the reliability of experimental data, particularly for in vivo imaging. While alternatives like Alexa Fluor 750 may offer superior brightness and photostability in some contexts, the choice of the optimal dye will depend on the specific experimental requirements, including the nature of the biomolecule to be labeled, the duration of the experiment, and the sensitivity of the detection instrumentation. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers to harness the power of sulfonated this compound for their advanced imaging needs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Cyanine fluorochrome-labeled antibodies in vivo: assessment of tumor imaging using Cy3, Cy5, Cy5.5, and Cy7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. ovid.com [ovid.com]
- 7. benchchem.com [benchchem.com]
- 8. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of Five Near-Infrared Fluorescent Folate Conjugates in an Ovarian Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tracking Antibody Distribution with Near-Infrared Fluorescent Dyes: Impact of Dye Structure and Degree of Labeling on Plasma Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. edinst.com [edinst.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Cy7 and Cy7.5 NHS Esters for Deep Tissue Imaging
For researchers, scientists, and drug development professionals venturing into deep tissue imaging, the selection of the optimal near-infrared (NIR) fluorescent probe is a critical determinant of experimental success. Among the plethora of available dyes, cyanine (B1664457) dyes, particularly Cy7 and Cy7.5 NHS esters, have emerged as popular choices due to their spectral properties that fall within the NIR window, a region where biological tissue exhibits minimal autofluorescence and light absorption. This guide provides an objective comparison of Cy7 and Cy7.5 NHS esters, supported by their photophysical properties and detailed experimental protocols to aid in the selection of the most suitable dye for your research needs.
The primary advantage of operating in the near-infrared spectrum (700-900 nm) is the enhanced penetration of light through biological tissues, enabling the visualization of deeper structures.[1][] Both Cy7 and Cy7.5 are heptamethine cyanine dyes that are well-suited for in vivo imaging applications.[][3] The choice between these two dyes often hinges on the specific requirements of the study, including the desired imaging depth and the sensitivity of the imaging system.
Photophysical Properties: A Quantitative Overview
The performance of a fluorescent dye is fundamentally dictated by its spectral characteristics. The following table summarizes the key photophysical properties of Cy7 and Cy7.5 NHS esters, providing a clear basis for comparison.
| Property | Cy7 NHS Ester | Cy7.5 NHS Ester | Reference(s) |
| Excitation Maximum (λex) | ~750 - 760 nm | ~788 nm | [3],[4] |
| Emission Maximum (λem) | ~773 - 790 nm | ~808 nm | [3],[4] |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | ~223,000 - 270,000 cm⁻¹M⁻¹ | [3],[5] |
| Quantum Yield (Φ) | ~0.1 - 0.28 | ~0.05 - 0.10 | [6] |
| Spectral Range | Near-Infrared (NIR-I) | Near-Infrared (NIR-I) | [1],[7] |
Key Insights:
-
Wavelength: Cy7.5 exhibits a longer excitation and emission wavelength compared to Cy7. In principle, longer wavelengths are scattered less by tissues, which should translate to deeper tissue penetration and a better signal-to-background ratio for Cy7.5.[6][7]
-
Brightness: The brightness of a fluorophore is a product of its molar extinction coefficient and quantum yield. While both dyes have high extinction coefficients, the reported quantum yield for Cy7 can be higher than that of Cy7.5, suggesting that under certain conditions, Cy7 may provide a brighter signal.[3][6]
-
Photostability: A known drawback of Cy7 is its relatively lower photostability compared to other cyanine dyes, which requires careful experimental design to minimize photobleaching.[8] Cy7.5 is reported to have high photostability, which is advantageous for long-term imaging studies.[4]
Experimental Protocols
Protein Labeling with Cy7/Cy7.5 NHS Ester
This protocol describes a general procedure for labeling proteins, such as antibodies, with Cy7 or Cy7.5 NHS ester. The NHS ester reacts with primary amines on the protein to form a stable amide bond.
Materials:
-
Purified protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
Cy7 or Cy7.5 NHS ester
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
1 M Sodium Bicarbonate buffer (pH 8.5)
-
Desalting column (e.g., Sephadex G-25)
-
Reaction tubes
-
Pipettes
Procedure:
-
Prepare the Protein Solution:
-
Adjust the protein concentration to 2-10 mg/mL in PBS.
-
Add 1/10th volume of 1 M Sodium Bicarbonate (pH 8.5) to the protein solution to raise the pH to the optimal range for conjugation.
-
-
Prepare the Dye Stock Solution:
-
Immediately before use, dissolve the Cy7 or Cy7.5 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Add the dye stock solution to the protein solution. A common starting molar ratio of dye to protein is 10:1 to 20:1.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light, with gentle stirring.
-
-
Purification:
-
Remove unconjugated dye by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Collect the fractions containing the labeled protein. The labeled protein will be visibly colored and will elute first.
-
-
Characterization (Optional but Recommended):
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (~750 nm for Cy7 or ~788 nm for Cy7.5).
-
Calculate the degree of labeling (DOL), which is the average number of dye molecules per protein molecule.
-
-
Storage:
-
Store the conjugated protein at 4°C, protected from light. For long-term storage, add a cryoprotectant and store at -20°C or -80°C.
-
In Vivo Deep Tissue Imaging Protocol
This protocol provides a general workflow for in vivo fluorescence imaging in a mouse model using a fluorescently labeled antibody.
Materials:
-
Tumor-bearing mice (or other relevant animal model)
-
Cy7- or Cy7.5-labeled antibody
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system with appropriate NIR filters
-
Sterile saline or PBS
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using a calibrated vaporizer with isoflurane.
-
Place the anesthetized mouse on the imaging stage of the in vivo imaging system. Maintain anesthesia throughout the imaging procedure.
-
To minimize autofluorescence from fur, it is recommended to shave the area to be imaged.
-
-
Probe Administration:
-
Dilute the Cy7- or Cy7.5-labeled antibody in sterile saline or PBS to the desired concentration. A typical dose is 1-5 nmol of the dye per injection.
-
Inject the labeled antibody intravenously (e.g., via the tail vein) in a volume of approximately 100-200 µL.
-
-
In Vivo Imaging:
-
Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to determine the optimal imaging window for target accumulation and clearance from non-target tissues.
-
Use the appropriate excitation and emission filter sets for the specific dye being used.
-
-
Image Analysis:
-
Draw regions of interest (ROIs) over the target tissue (e.g., tumor) and a background region (e.g., muscle).
-
Quantify the average fluorescence intensity within each ROI.
-
Calculate the signal-to-background ratio (SBR) by dividing the average signal intensity of the target tissue by the average signal intensity of the background tissue.[6]
-
-
Ex Vivo Analysis (Optional):
-
At the end of the in vivo imaging study, euthanize the mouse and dissect the organs of interest (e.g., tumor, liver, kidneys, spleen, etc.).
-
Image the dissected organs ex vivo to confirm the biodistribution of the fluorescent probe.
-
Visualizations
Caption: Experimental workflow for in vivo deep tissue imaging.
Caption: Decision logic for selecting between Cy7 and Cy7.5.
Conclusion
Both Cy7 and Cy7.5 NHS esters are powerful tools for deep tissue imaging, each with its own set of advantages. The longer wavelengths of Cy7.5 theoretically offer superior tissue penetration and potentially higher signal-to-background ratios, making it an attractive choice for imaging deeper structures. However, the potentially higher quantum yield of Cy7 might result in a brighter signal in some applications. The higher photostability of Cy7.5 is a significant advantage for studies requiring long or repeated imaging sessions. Ultimately, the choice between Cy7 and Cy7.5 NHS ester will depend on the specific experimental goals, the depth of the target tissue, and the imaging instrumentation available. Researchers are encouraged to consider these factors and, if possible, perform pilot studies to determine the optimal dye for their specific deep tissue imaging application.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cyanine7.5 | Cyanine7.5 dye | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cyanine 7.5 monosuccinimidyl ester [equivalent to Cy7.5® NHS ester] | AAT Bioquest [aatbio.com]
- 8. benchchem.com [benchchem.com]
Validating the Function of Cy7-Labeled Antibodies: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate validation of fluorescently labeled antibodies is paramount for generating reliable and reproducible data. This guide provides a comprehensive comparison of Cyanine7 (Cy7)-labeled antibodies with alternative fluorophores, supported by experimental data and detailed protocols for key validation assays.
The use of near-infrared (NIR) fluorescent dyes, such as Cy7, offers significant advantages in biological imaging. Operating within the 700-900 nm spectrum minimizes the impact of tissue autofluorescence, which is a common challenge in the visible spectrum (350-550 nm), thereby enhancing the signal-to-noise ratio and improving sensitivity.
Performance Comparison: Cy7 vs. Alternative Fluorophores
While Cy7 is a potent choice for NIR detection, its performance is often compared against other spectrally similar dyes, most notably the Alexa Fluor series. The selection of an appropriate fluorophore depends on the specific application, antigen abundance, and the photostability required for the duration of the imaging experiment. Generally, Alexa Fluor dyes are recognized for their superior resistance to photobleaching and reduced susceptibility to fluorescence quenching at high labeling densities.
Table 1: Qualitative Performance Comparison of Common Fluorophores for Antibody Labeling
| Feature | FITC | PE | Alexa Fluor 488 | Cy5 | Cy7 | Alexa Fluor 750 |
| Excitation (nm) | ~490 | ~496, 565 | ~495 | ~650 | ~750 | ~749 |
| Emission (nm) | ~525 | ~575 | ~519 | ~670 | ~776 | ~775 |
| Brightness | Moderate | Very High | High | High | High | High |
| Photostability | Low | Moderate | High | Moderate | Moderate | High |
| pH Sensitivity | High | Low | Low | Low | Low | Low |
| Autofluorescence | High | Moderate | High | Low | Very Low | Very Low |
| Primary Use | Flow Cytometry, Microscopy | Flow Cytometry | Flow Cytometry, Microscopy | Flow Cytometry, In-Vivo | In-Vivo Imaging | In-Vivo Imaging |
Table 2: Quantitative Comparison of NIR Dyes
| Property | Cy7 | Alexa Fluor 750 |
| Excitation Max (nm) | ~750 | ~749 |
| Emission Max (nm) | ~776 | ~775 |
| Quantum Yield | High | High |
| Photostability | Moderate | High |
Experimental Protocols for Validation
Rigorous validation of a Cy7-labeled antibody is crucial to ensure its specificity and functionality in a given application. The following are detailed protocols for common validation assays.
Immunofluorescence Staining for Microscopy
This protocol outlines the general steps for using a Cy7-labeled antibody for immunofluorescence staining of cells or tissue sections.
Materials:
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Cy7-labeled primary or secondary antibody
-
Antifade mounting medium
Procedure:
-
Sample Preparation: Grow cells on coverslips or prepare tissue sections on slides.
-
Fixation: Incubate samples with fixation buffer for 15-20 minutes at room temperature.
-
Washing: Wash the samples three times with PBS for 5 minutes each.
-
Permeabilization (for intracellular targets): Incubate with permeabilization buffer for 10 minutes.
-
Blocking: Incubate with blocking buffer for 30-60 minutes to reduce non-specific binding.
-
Antibody Incubation: Dilute the Cy7-labeled antibody in blocking buffer to the predetermined optimal concentration. Incubate samples with the antibody solution for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Washing: Wash the samples three times with PBS for 5 minutes each, protected from light.
-
Mounting: Mount the coverslips or slides using an antifade mounting medium.
-
Imaging: Visualize the samples using a fluorescence microscope equipped with appropriate filters
Cy7 in Cancer Research: A Comparative Guide to Imaging and Therapeutic Applications
In the landscape of cancer research, the near-infrared (NIR) fluorescent dye, Cyanine7 (Cy7), has emerged as a powerful tool for both diagnostics and therapeutics. Its advantageous optical properties, including deep tissue penetration and minimal autofluorescence, have positioned it as a valuable agent for in vivo imaging, photothermal therapy (PTT), and targeted drug delivery.[1][2] This guide provides a comparative overview of Cy7's applications in these key areas, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
In Vivo Imaging with Cy7-Based Probes
The ability to visualize tumors with high specificity and sensitivity is paramount for early diagnosis and monitoring treatment response. Cy7's fluorescence in the NIR window (700-900 nm) allows for enhanced signal-to-noise ratios in deep tissues.[1] When conjugated to targeting moieties such as antibodies or peptides, Cy7 enables the specific visualization of cancer cells.
A notable application is the use of Cy7-labeled RGD (arginine-glycine-aspartic acid) peptides for imaging integrin αvβ3 expression, a hallmark of angiogenesis in many tumors.[3] Comparative studies have shown that multimeric RGD peptides conjugated to Cy7 exhibit significantly higher tumor accumulation and tumor-to-background ratios compared to their monomeric counterparts.[4]
Quantitative Comparison of Cy7-Based Imaging Probes
| Probe | Targeting Ligand | Tumor Model | Tumor-to-Background Ratio (TBR) | Time Post-Injection for Peak TBR | Reference |
| Cy7-c(RGDyK) | Monomeric RGD | U87MG glioblastoma | 2.50 ± 0.15 | 2 h | [4] |
| Cy7-E[c(RGDyK)]₂ | Dimeric RGD | U87MG glioblastoma | 2.72 ± 0.08 | 2 h | [4] |
| Cy7-E{E[c(RGDyK)]₂}₂ | Tetrameric RGD | U87MG glioblastoma | 4.35 ± 0.26 | 2 h | [4][5] |
| Pan-VC-CyLBam | Panitumumab | MDA-MB-468 | ~4.5 | 48 h | [6] |
Experimental Protocol: In Vivo Fluorescence Imaging of Tumor-Bearing Mice
This protocol outlines the general procedure for in vivo imaging of a tumor-bearing mouse injected with a Cy7-labeled targeting agent.
1. Animal Preparation:
-
Anesthetize the mouse using a calibrated vaporizer with isoflurane.
-
Apply ophthalmic ointment to the mouse's eyes to prevent drying.
2. Probe Administration:
-
Inject the Cy7-labeled probe via an appropriate route (e.g., intravenous tail vein injection). The typical starting dose for a labeled antibody is 50 µg.[2]
3. Image Acquisition:
-
Acquire a baseline image before probe injection.
-
Acquire images at various time points post-injection (e.g., 1, 4, 24, 48 hours) to assess probe biodistribution and tumor accumulation.[7]
-
Typical imaging parameters for Cy7 are an excitation wavelength of 700-770 nm and an emission wavelength of 790 nm (longpass).[8]
4. Data Analysis:
-
Use the imaging software to draw regions of interest (ROIs) over the tumor and a non-target tissue (e.g., muscle) for background measurement.
-
Quantify the fluorescence signal in average radiant efficiency (photons/s/cm²/sr) and calculate the tumor-to-background ratio.[2]
Photothermal Therapy (PTT) with Cy7-Based Nanoparticles
Photothermal therapy is a minimally invasive cancer treatment that utilizes photothermal agents to convert light energy into heat, leading to tumor ablation.[9] Cy7 and its derivatives, when incorporated into nanoparticles, can serve as effective photothermal agents due to their strong absorption in the NIR region.
Upon irradiation with an NIR laser (typically around 808 nm), Cy7-based nanoparticles generate localized hyperthermia, inducing cancer cell death. The efficiency of this process is quantified by the photothermal conversion efficiency (PCE). Various Cy7-based nanoparticles have been developed with PCEs ranging from 22.3% to over 40%.[2]
Quantitative Comparison of Cy7-Based Photothermal Agents
| Photothermal Agent | Laser Wavelength (nm) | Power Density (W/cm²) | Photothermal Conversion Efficiency (η) | Reference |
| Cy7-pyrene | 808 | - | 22.3% | [2] |
| 4Sorbitol-800 | 808 | 1.1 | 30.5% | [2] |
| IR8 | 808 | 1 | 46.6% | [2] |
| QuCy7@mPEG NPs | 808 | - | ~35% | [10] |
Experimental Protocol: In Vivo Photothermal Therapy
This protocol describes a general procedure for evaluating the in vivo photothermal efficacy of Cy7-based nanoparticles.
1. Animal and Tumor Model:
-
Use an appropriate tumor-bearing mouse model (e.g., 4T1 breast cancer).
2. Nanoparticle Administration:
-
Intravenously inject the Cy7-based nanoparticles into the tumor-bearing mice.
3. In Vivo Imaging and Temperature Monitoring:
-
At a predetermined time point post-injection (e.g., 24 hours), anesthetize the mice.
-
Use an infrared thermal imaging camera to monitor the temperature of the tumor region.
4. Laser Irradiation:
-
Irradiate the tumor with an NIR laser (e.g., 808 nm) at a specific power density for a set duration (e.g., 5-10 minutes).
-
Record the temperature change in the tumor throughout the irradiation period.
5. Therapeutic Efficacy Assessment:
-
Monitor tumor growth in treated and control groups over time by measuring tumor volume.
-
At the end of the study, excise the tumors for histological analysis (e.g., H&E staining, Ki-67 staining) to assess tissue damage and cell proliferation.
Cy7 in Targeted Drug Delivery Systems
Beyond imaging and PTT, Cy7 can be integrated into drug delivery systems to enable simultaneous tracking and treatment. By conjugating Cy7 to nanoparticles loaded with chemotherapeutic drugs, it is possible to monitor the biodistribution of the drug carrier and ensure its accumulation at the tumor site before the drug is released.
These theranostic platforms often incorporate stimuli-responsive elements, such as pH-sensitive linkers, that trigger drug release specifically within the acidic tumor microenvironment. This targeted approach aims to enhance the therapeutic efficacy of the drug while minimizing systemic toxicity.
Quantitative Data for Cy7-Based Drug Delivery Systems
| Drug Delivery System | Drug | Drug Loading Capacity | Release Profile | Reference |
| Doxorubicin-Poly Cysteine Methacrylate Nanoparticles | Doxorubicin | - | Higher release in acidic pH (83.1% at pH 6.5 vs 68.2% at pH 7.4) | [11] |
| DOX-loaded PLGA Nanoparticles | Doxorubicin | 23.8% | Sustained release over 14 days | [12] |
| Alginate/chitosan NPs-PEG-DOX | Doxorubicin | 49.1% | pH-dependent release (23.6% at pH 5.5 vs 18% at pH 7.4) |
Experimental Protocol: In Vitro Drug Release Study
This protocol outlines a general method for assessing the in vitro release of a drug from Cy7-conjugated nanoparticles.
1. Nanoparticle Preparation:
-
Prepare the drug-loaded, Cy7-conjugated nanoparticles.
2. Release Study Setup:
-
Disperse the nanoparticles in release media with different pH values (e.g., pH 7.4 to simulate physiological conditions and pH 5.5-6.5 to mimic the tumor microenvironment).
-
Place the samples in a shaking incubator at 37°C.
3. Sample Collection and Analysis:
-
At various time points, collect aliquots of the release medium.
-
Separate the nanoparticles from the supernatant (e.g., by centrifugation).
-
Quantify the amount of released drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
4. Data Analysis:
-
Calculate the cumulative percentage of drug released over time.
-
Plot the release profile and analyze the release kinetics using appropriate models (e.g., first-order, Higuchi, Korsmeyer-Peppas).
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Cyanine-Based Phototherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Indocyanine Green-Based Theranostic Nanoplatform for NIR Fluorescence Image-Guided Chemo/Photothermal Therapy of Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. [PDF] Nanoparticle drug loading as a design parameter to improve docetaxel pharmacokinetics and efficacy. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Indocyanine green derived carbon dots with significantly enhanced properties for efficient photothermal therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Biodegradable pH-responsive hydrogels for controlled dual-drug release - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 12. pH Sensitive Hydrogels in Drug Delivery: Brief History, Properties, Swelling, and Release Mechanism, Material Selection and Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Cost-Benefit Analysis of Near-Infrared (NIR) Dyes for Research and Drug Development
A Guide for Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate near-infrared (NIR) fluorescent dye is a critical decision in biomedical imaging and drug development, directly impacting the sensitivity, accuracy, and cost-effectiveness of preclinical and clinical studies. This guide provides a comprehensive cost-benefit analysis of commonly used NIR dyes, including the clinically approved Indocyanine Green (ICG) and Methylene Blue, alongside the versatile cyanine (B1664457) dyes (Cy5, Cy7, and their derivatives). We present a quantitative comparison of their performance characteristics, detailed experimental protocols for their evaluation, and a decision-making framework to assist researchers in choosing the optimal dye for their specific application.
Quantitative Performance Comparison of NIR Dyes
The performance of a NIR dye is determined by its photophysical properties, which dictate its brightness and suitability for various imaging modalities. The following table summarizes key performance indicators for ICG, Methylene Blue, and representative cyanine dyes.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Brightness (ε x Φ) | Relative Cost |
| Indocyanine Green (ICG) | ~780 | ~820 | ~109,700 | ~0.016 | ~1,755 |
|
| Methylene Blue | ~665 | ~688 | ~69,100 | ~0.52 | ~35,932 | $ |
| Cyanine 5 (Cy5) | ~649 | ~666 | ~250,000 | ~0.28 | ~70,000 |
|
| Cyanine 7 (Cy7) | ~750 | ~773 | ~250,000 | ~0.28 | ~70,000 |
|
Note: Values can vary depending on the solvent, pH, and conjugation status. Data is compiled from various manufacturer datasheets and literature sources for unconjugated dyes in aqueous buffers.[1] Relative cost is an approximation based on publicly available pricing for research-grade materials and may vary between suppliers.
Cost-Benefit Analysis
A thorough cost-benefit analysis involves weighing the financial outlay against the performance benefits for a specific application.
-
Indocyanine Green (ICG): As an FDA-approved dye, ICG is a cost-effective option for established clinical applications.[2][3] Its primary drawbacks are its relatively low quantum yield and brightness compared to cyanine dyes.[1] However, its safety profile and regulatory acceptance make it the go-to choice for many in vivo procedures in humans.[2][4]
-
Methylene Blue: This dye offers a significant cost advantage and a surprisingly high quantum yield, making it a bright fluorophore.[5][6] However, its emission spectrum is at the lower end of the NIR range, which can result in higher tissue autofluorescence compared to dyes emitting further into the NIR-I or NIR-II windows.[5] Its use as a fluorescent agent is also limited by its hydrophobic nature and potential for renal impairment at higher doses.[5]
-
Cyanine Dyes (Cy5, Cy7): Cyanine dyes, particularly Cy7 and its derivatives, are the top performers in terms of brightness and are well-suited for deep-tissue in vivo imaging due to their longer emission wavelengths that minimize autofluorescence.[7][8] Their high cost is a significant consideration, but for applications demanding the highest sensitivity and signal-to-noise ratio, such as targeted molecular imaging in drug development, the superior performance may justify the investment.[9]
Experimental Protocols
Accurate characterization of NIR dyes is essential for reliable and reproducible experimental results. The following are detailed methodologies for key performance-validating experiments.
Determination of Fluorescence Quantum Yield (Comparative Method)
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. The comparative method involves comparing the fluorescence intensity of the sample to a standard with a known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
NIR dye of interest (sample)
-
Reference standard with a known quantum yield in the NIR range (e.g., IR-26)[10]
-
Spectroscopic grade solvent
Procedure:
-
Prepare a series of dilutions for both the sample and the reference standard in the same solvent.
-
Measure the absorbance of each dilution at the excitation wavelength using a UV-Vis spectrophotometer. Prepare solutions with absorbance values below 0.1 to minimize inner filter effects.
-
Record the fluorescence emission spectrum of each dilution using a spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.
-
Integrate the area under the emission curve for both the sample and the standard to obtain the total fluorescence intensity (I).
-
Calculate the quantum yield of the sample (Φsample) using the following equation:
Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (ηsample² / ηstandard²)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
Photostability Assessment
Photostability is the ability of a dye to resist photobleaching (fading) upon exposure to light.
Materials:
-
Fluorescence microscope with a high-intensity light source (e.g., laser or xenon arc lamp)
-
Sensitive camera (e.g., sCMOS or EMCCD)
-
Image analysis software (e.g., ImageJ/Fiji)
-
NIR dye solution
-
Microscope slides and coverslips
Procedure:
-
Prepare a sample of the NIR dye solution on a microscope slide.
-
Acquire an initial image of the fluorescent sample using a defined set of imaging parameters (excitation wavelength and intensity, exposure time).
-
Continuously expose a specific region of the sample to the excitation light for a set period.
-
Acquire images at regular intervals during the exposure period using the same imaging parameters as the initial image.
-
Quantify the fluorescence intensity of the exposed region in each image using image analysis software.
-
Plot the fluorescence intensity as a function of time to determine the photobleaching rate. A slower decay in intensity indicates higher photostability.
Visualizing Experimental Workflows and Decision Making
To further aid in the understanding and selection of NIR dyes, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a decision-making process.
Caption: Experimental workflow for NIR dye characterization and application.
Caption: Decision flowchart for selecting the appropriate NIR dye.
By carefully considering the quantitative performance data, cost implications, and the specific requirements of the intended application, researchers can make an informed decision on the most suitable NIR dye, thereby optimizing the outcomes of their imaging studies and drug development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. The clinical use of indocyanine green as a near-infrared fluorescent contrast agent for image-guided oncologic surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Clinical use of near-infrared fluorescence imaging with indocyanine green in thoracic surgery: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methylene Blue—Current Knowledge, Fluorescent Properties, and Its Future Use - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methylene Blue Stain, 1 oz. [sciencecompany.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. crimsonpublishers.com [crimsonpublishers.com]
- 10. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]
A Head-to-Head Comparison: Cy7 NHS Ester vs. ATTO 647N for Advanced Microscopy
For researchers, scientists, and drug development professionals navigating the complex landscape of fluorescent probes, the selection of the optimal dye is a critical determinant of experimental success. This guide provides an in-depth, objective comparison of two popular far-red fluorescent dyes, Cy7 NHS ester and ATTO 647N, focusing on their performance in microscopy applications. By presenting key photophysical data, detailed experimental protocols, and comparative insights, this document aims to equip researchers with the necessary information to make an informed decision for their specific imaging needs.
In the realm of fluorescence microscopy, particularly for applications requiring deep tissue penetration and minimal background autofluorescence, far-red and near-infrared (NIR) dyes are indispensable.[1] Cyanine (B1664457) 7 (Cy7), a member of the cyanine dye family, and ATTO 647N, a rhodamine-based dye, are two prominent options in this spectral range. Both are available as N-hydroxysuccinimide (NHS) esters, enabling their covalent conjugation to primary amines on proteins, most notably antibodies, for targeted labeling.[2][3]
Quantitative Comparison of Photophysical Properties
The performance of a fluorescent dye is fundamentally governed by its photophysical properties. Brightness, a key parameter, is a product of the molar extinction coefficient (how efficiently the dye absorbs photons) and the quantum yield (the efficiency of converting absorbed photons into emitted fluorescence).[4] Photostability, or the dye's resistance to photobleaching, is crucial for long-term imaging experiments.
| Property | This compound | ATTO 647N NHS Ester | Reference |
| Excitation Maximum (λex) | ~750 - 756 nm | ~644 nm | [5][6] |
| Emission Maximum (λem) | ~773 - 779 nm | ~667 - 669 nm | [5][6] |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | ~150,000 cm⁻¹M⁻¹ | [5][6] |
| Fluorescence Quantum Yield (Φ) | ~0.28 - 0.3 | ~0.65 | [6][7] |
| Brightness (ε x Φ) | ~70,000 - 75,000 | ~97,500 | Calculated |
| Photostability | Moderate | High | [8][9] |
| Ozone Resistance | Low | High | [9] |
| pH Sensitivity | pH-sensitive | Largely pH-insensitive (pH 2-11) | [6] |
From the data, it is evident that while Cy7 has a higher molar extinction coefficient, ATTO 647N possesses a significantly higher quantum yield, resulting in greater overall brightness. Furthermore, ATTO 647N is recognized for its superior photostability and resistance to ozone, which can be a factor in microarray experiments.[9] In contrast, some cyanine dyes like Cy7 can be more susceptible to photobleaching.[10][11]
Experimental Protocols
The following sections provide detailed methodologies for antibody conjugation and immunofluorescence staining, crucial for the practical application of these dyes.
Antibody Conjugation with NHS Esters
The conjugation of NHS ester-functionalized dyes to antibodies is a common laboratory procedure that relies on the reaction between the NHS ester and primary amines (e.g., lysine (B10760008) residues) on the antibody to form a stable amide bond.[2][5]
Protocol:
-
Antibody Preparation:
-
Dye Preparation:
-
Reaction Buffer Adjustment:
-
Labeling Reaction:
-
Purification of the Conjugate:
-
Determination of Degree of Labeling (DOL):
-
The DOL, or the average number of dye molecules per antibody, can be calculated by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the dye (A_max). The following formula can be used: DOL = (A_max * ε_protein) / [(A_280 - (A_max * CF)) * ε_dye]
-
CF is the correction factor for the dye's absorbance at 280 nm (provided by the manufacturer).[5]
-
-
References
- 1. Far-Red and Near Infrared Dyes [jacksonimmuno.com]
- 2. NHS ester protocol for labeling proteins [abberior.rocks]
- 3. spectra.arizona.edu [spectra.arizona.edu]
- 4. Selecting Fluorescent Dyes [nic.ucsd.edu]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Atto Dyes for Superior Fluorescent Imaging [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. docs.aatbio.com [docs.aatbio.com]
A Researcher's Guide to Measuring the Degree of Labeling with a Spectrophotometer: A Comparative Analysis
For researchers, scientists, and drug development professionals, the precise conjugation of labels such as fluorescent dyes or biotin (B1667282) to proteins is a critical step in a multitude of assays. The degree of labeling (DOL), defined as the average number of label molecules conjugated to a single protein molecule, is a key parameter that ensures the quality, consistency, and performance of these bioconjugates. An optimal DOL maximizes signal intensity while minimizing potential adverse effects like fluorescence quenching or loss of biological activity.[1] This guide provides a comprehensive comparison of the spectrophotometric method for determining DOL with alternative techniques, supported by experimental data and detailed protocols.
Spectrophotometric Determination of Degree of Labeling: The Primary Method
The most common and accessible method for determining the DOL of fluorescently labeled proteins is UV-Vis absorption spectrophotometry. This technique is based on the Beer-Lambert law, which establishes a linear relationship between the absorbance of a solution and the concentration of the absorbing species. By measuring the absorbance of the purified conjugate at two specific wavelengths—one corresponding to the maximum absorbance of the protein (typically 280 nm) and the other to the maximum absorbance of the label—the concentrations of both the protein and the label can be determined, and from them, the DOL.
A critical aspect of this calculation is the correction for the label's absorbance at 280 nm. Most labels exhibit some absorbance at this wavelength, which, if not accounted for, would lead to an overestimation of the protein concentration and consequently an inaccurate DOL. This correction is achieved by applying a correction factor (CF), which is the ratio of the label's absorbance at 280 nm to its maximum absorbance.
Key Quantitative Data for Common Fluorescent Dyes
For accurate DOL calculation, the molar extinction coefficients (ε) and correction factors (CF) of the specific dye and protein are required. The following table summarizes these values for several commonly used fluorescent dyes.
| Fluorescent Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) | Correction Factor (CF₂₈₀) |
| FITC (Fluorescein Isothiocyanate) | ~495 | ~518 | ~70,000 | ~0.30 |
| TRITC (Tetramethylrhodamine Isothiocyanate) | ~555 | ~572 | ~65,000 | ~0.34 |
| Alexa Fluor™ 488 | ~494 | ~517 | ~71,000 | ~0.11 |
| Alexa Fluor™ 555 | ~556 | ~573 | ~150,000 | ~0.08 |
| Alexa Fluor™ 647 | ~650 | ~665 | ~239,000 | ~0.03 |
| Cy®3 | ~550 | ~570 | ~150,000 | ~0.08 |
| Cy®5 | ~650 | ~670 | ~250,000 | ~0.05 |
| BDP TR | ~589 | ~617 | ~80,000 | ~0.19 |
Note: These values can vary slightly depending on the conjugation partner and buffer conditions.
Comparison of Methods for Determining Degree of Labeling
While spectrophotometry is a widely used technique, other methods offer distinct advantages in terms of accuracy, sensitivity, and the level of detail they provide. The choice of method should be guided by the specific requirements of the research, available instrumentation, and the nature of the bioconjugate.
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Spectrophotometry | Measures absorbance of protein and label at their respective maxima. | Rapid, simple, and widely accessible instrumentation. | Indirect measurement, can be affected by impurities that absorb at the measured wavelengths. Less accurate for complex mixtures. | Routine and rapid determination of average DOL for purified fluorescently labeled proteins. |
| MALDI-TOF Mass Spectrometry | Measures the mass-to-charge ratio of the intact protein before and after labeling. The mass difference indicates the number of attached labels.[2] | Highly accurate and provides a direct measurement of the mass of the conjugate, allowing for the identification of different labeled species.[2] | Requires specialized and expensive instrumentation. Sample preparation can be critical for obtaining high-quality data.[2] | Precise determination of DOL for purified proteins and characterization of labeling heterogeneity. |
| Electrospray Ionization (ESI) Mass Spectrometry | Generates gas-phase ions from a liquid sample, allowing for the analysis of large biomolecules with high mass accuracy. | Provides accurate molecular weight information and can be coupled with liquid chromatography for the analysis of complex mixtures.[3] | Can be sensitive to salts and detergents in the sample. Data analysis can be complex for heterogeneous samples. | High-resolution analysis of protein conjugates and determination of labeling distribution. |
| High-Performance Liquid Chromatography (HPLC) | Separates the labeled protein from free label and can be used to quantify the amount of conjugated label. | Can provide information on the purity of the conjugate and separate different labeled species. | Can be time-consuming and requires expertise in method development. May not directly provide the DOL without a coupled detector (e.g., UV-Vis or MS). | Quality control of bioconjugates, including purity assessment and separation of different labeled species. |
| Commercial Kits (e.g., HABA assay, Fluorescent kits) | Various principles, including colorimetric (HABA) and fluorescence-based displacement assays for biotin. | Convenient, often with pre-optimized reagents and protocols. Can be highly sensitive. | May be more expensive than developing an in-house assay. Can be susceptible to interference from certain buffer components. | Routine quantification of biotinylation and other specific labels, especially when high sensitivity is required. |
Experimental Protocols
Protocol 1: Spectrophotometric Determination of DOL for Fluorescently Labeled Proteins
Objective: To determine the average number of fluorescent dye molecules conjugated to a protein molecule.
Materials:
-
Purified fluorescently labeled protein solution
-
Buffer used for protein purification (for blanking)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Purification of the Conjugate: It is crucial to remove all non-conjugated dye from the labeled protein. This can be achieved by size-exclusion chromatography (e.g., a desalting column) or extensive dialysis.
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the instrument to measure absorbance at 280 nm and the maximum absorbance wavelength (λmax) of the specific fluorescent dye.
-
Blank Measurement: Fill a quartz cuvette with the buffer used for protein purification and place it in the spectrophotometer. Zero the instrument at both wavelengths.
-
Sample Measurement: Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and at the dye's λmax (A_max). If the absorbance is too high (typically > 1.5-2.0), dilute the sample with a known volume of buffer and re-measure. Remember to account for the dilution factor in the calculations.
Calculations:
-
Calculate the molar concentration of the dye ([Dye]): [Dye] (M) = A_max / (ε_dye × path length)
-
A_max: Absorbance of the labeled protein at the dye's λmax.
-
ε_dye: Molar extinction coefficient of the dye at λmax (in M⁻¹cm⁻¹).
-
path length: The path length of the cuvette (typically 1 cm).
-
-
Calculate the corrected absorbance of the protein at 280 nm (A_protein): A_protein = A₂₈₀ - (A_max × CF₂₈₀)
-
A₂₈₀: Absorbance of the labeled protein at 280 nm.
-
CF₂₈₀: Correction factor for the dye's absorbance at 280 nm.
-
-
Calculate the molar concentration of the protein ([Protein]): [Protein] (M) = A_protein / (ε_protein × path length)
-
ε_protein: Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹). For a typical IgG, this is approximately 210,000 M⁻¹cm⁻¹.
-
-
Calculate the Degree of Labeling (DOL): DOL = [Dye] / [Protein]
Protocol 2: HABA Assay for Determining the Degree of Biotinylation
Objective: To quantify the amount of biotin conjugated to a protein.
Principle: The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method based on the displacement of HABA from an avidin-HABA complex by biotin. This displacement leads to a decrease in absorbance at 500 nm, which is proportional to the amount of biotin present.[4]
Materials:
-
Purified biotinylated protein solution (free of unconjugated biotin)
-
HABA/Avidin solution (commercially available or prepared in-house)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm
-
Cuvettes or 96-well microplate
Procedure (Microplate Format):
-
Reagent Preparation: Prepare the HABA/Avidin solution and a series of biotin standards according to the manufacturer's protocol.
-
Assay Setup: Add 180 µL of the HABA/Avidin solution to each well of a 96-well plate. Designate wells for a blank (buffer only), biotin standards, and your biotinylated samples.
-
Sample Addition: Add 20 µL of buffer to the blank well, 20 µL of each biotin standard to their respective wells, and 20 µL of your biotinylated protein samples to their wells.
-
Incubation: Mix the plate gently and incubate at room temperature for 5-10 minutes.
-
Measurement: Measure the absorbance at 500 nm.
Calculations:
-
Generate a Standard Curve: Subtract the absorbance of the blank from the absorbance of the standards. Plot the change in absorbance versus the known biotin concentration of the standards.
-
Determine Biotin Concentration: Use the standard curve to determine the biotin concentration in your protein sample.
-
Calculate the Degree of Labeling (DOL): Divide the molar concentration of biotin by the molar concentration of the protein in the sample.
Protocol 3: MALDI-TOF Mass Spectrometry for DOL Determination
Objective: To accurately determine the degree of labeling by mass analysis.
Materials:
-
Purified labeled protein sample (desalted)
-
Unlabeled protein sample (control)
-
MALDI-TOF mass spectrometer
-
MALDI target plate
-
Matrix solution (e.g., sinapinic acid for proteins)
Procedure:
-
Sample Preparation: Prepare solutions of the unlabeled and labeled proteins at a concentration of approximately 5-50 pmol/µL. If the samples contain salts or detergents, they must be desalted.
-
Matrix Preparation: Prepare a saturated solution of a suitable matrix in an appropriate solvent.
-
Spotting: Mix the protein sample with the matrix solution. Spot a small volume (e.g., 1 µL) of the mixture onto the MALDI target plate and allow it to air-dry to form co-crystals.
-
Mass Analysis: Analyze the samples using the MALDI-TOF mass spectrometer. Acquire the mass spectra in the appropriate mass range.
-
Data Analysis:
-
Determine the mass of the unlabeled protein (M_unmodified).
-
Determine the mass(es) of the biotinylated protein species (M_labeled).
-
The mass shift (ΔM) for each labeling event is the mass of the labeling reagent that is covalently attached.
-
The Degree of Labeling (DOL) can be calculated as: DOL = (M_labeled - M_unmodified) / ΔM
-
Mandatory Visualizations
Caption: Workflow for spectrophotometric determination of the Degree of Labeling (DOL).
Caption: Principle of the HABA assay for biotin quantification.
Caption: Logical flow for calculating DOL from MALDI-TOF mass spectrometry data.
Protein Concentration Determination: A Prerequisite for Accurate DOL
An accurate determination of the protein concentration is fundamental to calculating the DOL. While the absorbance at 280 nm is often used, it can be influenced by the presence of the label. Therefore, for unlabeled protein concentration determination or as a complementary method, colorimetric assays such as the Bradford or Bicinchoninic Acid (BCA) assays are commonly employed.
-
Bradford Assay: This method is based on the binding of Coomassie Brilliant Blue G-250 dye to proteins, which results in a color change from brown to blue, with an absorbance maximum at 595 nm.[4][5][6][7] It is a rapid and simple assay.[7]
-
BCA Assay: This assay relies on the reduction of Cu²⁺ to Cu¹⁺ by protein in an alkaline medium, followed by the chelation of Cu¹⁺ by bicinchoninic acid to form a purple complex that absorbs at 562 nm.[8][9][10][11][12] The BCA assay is generally more sensitive and less susceptible to interference from detergents than the Bradford assay.[9]
It is important to note that some fluorescent dyes can interfere with these protein assays, so it is advisable to use an unlabeled protein standard or to validate the chosen assay for the specific labeled protein.
References
- 1. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 2. benchchem.com [benchchem.com]
- 3. Peptide and protein analysis by electrospray ionization-mass spectrometry and capillary electrophoresis-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bioagilytix.com [bioagilytix.com]
- 5. Bradford Assay for Determining Protein Concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. kmdbioscience.com [kmdbioscience.com]
- 7. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]
- 8. qb3.berkeley.edu [qb3.berkeley.edu]
- 9. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Long-Term Stability of Cy7-Protein Conjugates
For researchers, scientists, and drug development professionals utilizing fluorescently labeled proteins, the long-term stability of these conjugates is paramount for reproducible and reliable experimental outcomes. This guide provides an objective comparison of the long-term stability of protein conjugates made with the near-infrared (NIR) dye Cyanine7 (Cy7) against two common alternatives: Alexa Fluor 750 and IRDye 800CW.
Performance Comparison of NIR Dyes
The choice of a fluorescent dye for protein conjugation extends beyond its spectral properties to its performance and stability over time. Below is a comparative overview of Cy7 and its alternatives.
Key Performance Characteristics:
| Property | Cy7 | Alexa Fluor 750 | IRDye 800CW |
| Photostability | Moderate | High | High |
| Brightness | Good | Very High | High |
| Water Solubility | Moderate (sulfonated versions available for improved solubility) | High | High |
| General Stability | Known to be less stable than other cyanine (B1664457) dyes like Cy5 and susceptible to photobleaching.[1][2] | Generally superior photostability compared to Cy dyes, leading to more robust performance in imaging applications.[3] | Excellent photostability and high signal-to-noise ratio.[4] |
Long-Term Storage Stability
While direct head-to-head long-term storage data under identical conditions is limited in publicly available literature, a comparative analysis can be drawn from available studies and manufacturer information.
One of the most comprehensive long-term stability studies was conducted on a panitumumab-IRDye800CW conjugate, which was found to be stable for up to 54 months.[5][6] This provides a valuable benchmark for the stability of IRDye 800CW conjugates. Generally, Alexa Fluor dyes are reported to have excellent long-term stability when stored correctly.[7] Cy7 conjugates, particularly in solution, are considered to be less stable over extended periods compared to Alexa Fluor and IRDye alternatives, with a higher propensity for degradation.[8]
Long-Term Storage Stability Data for Panitumumab-IRDye800CW:
| Time Point (Months) | Aggregates (%) | Free Dye (%) |
| 0 | 1.02 | ~0.5 |
| 6 | ~1.5 | ~0.6 |
| 12 | ~2.0 | ~0.5 |
| 24 | ~3.0 | ~0.7 |
| 36 | ~4.5 | ~0.8 |
| 42 | Out of Specification | ~0.9 |
| 54 | 7.26 | ~1.0 |
Data adapted from a study on the safety and stability of Panitumumab-IRDye800CW.[5][6]
General Recommendations for Long-Term Storage of Fluorescent Protein Conjugates:
-
Temperature: For long-term storage (months to years), it is recommended to store conjugates at -20°C or -80°C.[4] For short-term storage (days to weeks), 4°C is often sufficient.[4]
-
Light Protection: All fluorescent dye conjugates should be protected from light to prevent photobleaching.[4]
-
Aliquotting: To avoid repeated freeze-thaw cycles, which can damage the antibody and the dye, it is advisable to aliquot the conjugate into single-use volumes.[7]
-
Cryoprotectants: The addition of cryoprotectants like glycerol (B35011) to a final concentration of 50% can help prevent damage from ice crystal formation during freezing.[4]
-
Formulation: Lyophilized (freeze-dried) conjugates generally exhibit the best long-term stability, retaining their activity for several years when stored at -20°C or below.[4] In a liquid state, conjugates stored at 4°C or -20°C can be stable for over three years.[9]
Experimental Protocols
Protocol 1: Antibody Conjugation with NHS Esters
This protocol describes a general method for labeling antibodies with amine-reactive N-hydroxysuccinimidyl (NHS) esters of Cy7, Alexa Fluor 750, or IRDye 800CW.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS)
-
NHS ester of Cy7, Alexa Fluor 750, or IRDye 800CW
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)
Procedure:
-
Antibody Preparation: Dissolve the antibody in the reaction buffer at a concentration of 1-10 mg/mL.
-
Dye Preparation: Immediately before use, dissolve the NHS ester dye in DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction: While gently vortexing, add the reactive dye solution to the antibody solution. The optimal molar ratio of dye to antibody should be determined empirically but typically ranges from 5:1 to 15:1.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Separate the labeled antibody from the unconjugated dye using a size-exclusion chromatography column pre-equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the dye.
Protocol 2: Assessment of Long-Term Storage Stability
This protocol outlines a method to evaluate the stability of fluorescent protein conjugates under different storage conditions.
Procedure:
-
Sample Preparation: Prepare aliquots of the purified fluorescent protein conjugate in a suitable storage buffer.
-
Storage Conditions: Store the aliquots at different temperatures: 4°C, -20°C, and -80°C. Include a set of samples for baseline (T=0) analysis.
-
Time Points: At designated time points (e.g., 1, 3, 6, 12, 24 months), retrieve one aliquot from each storage condition.
-
Analysis:
-
Fluorescence Measurement: Measure the fluorescence intensity of the stored conjugate using a fluorometer. Compare this to the initial fluorescence intensity to determine the percentage of fluorescence retained.
-
Purity Analysis: Analyze the integrity of the conjugate using SDS-PAGE and size-exclusion chromatography (SEC-HPLC) to assess for aggregation or degradation.
-
Binding Activity: If the conjugate is an antibody, perform a binding assay (e.g., ELISA or flow cytometry) to ensure it has retained its biological activity.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. cancer.iu.edu [cancer.iu.edu]
- 3. benchchem.com [benchchem.com]
- 4. Antibody Storage and Antibody Shelf Life [labome.com]
- 5. Safety and Stability of Antibody-Dye Conjugate in Optical Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety and Stability of Antibody-Dye Conjugate in Optical Molecular Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Stability of fluorescent antibody conjugates stored under various conditions - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Crowded Spectrum: A Guide to Cy7 and its Spectral Overlap with Common Fluorophores
For researchers, scientists, and drug development professionals utilizing fluorescence-based techniques, the selection of appropriate fluorophores is a critical decision that directly impacts the accuracy and sensitivity of experimental outcomes. In multiplexing applications, where multiple fluorescent probes are used simultaneously, understanding and mitigating spectral overlap is paramount. This guide provides a comprehensive comparison of the spectral properties of Cyanine7 (Cy7), a widely used near-infrared (NIR) fluorophore, with other commonly employed fluorescent dyes. We will delve into the quantitative spectral characteristics, present detailed experimental protocols for assessing spectral crosstalk, and provide visual aids to facilitate a deeper understanding of these critical concepts.
The Challenge of Spectral Overlap
Spectral overlap, also known as bleed-through or crosstalk, occurs when the emission spectrum of one fluorophore extends into the detection range of another.[1] This phenomenon can lead to false-positive signals, inaccurate quantification, and misinterpreted colocalization data.[2] The degree of spectral overlap is influenced by the spectral characteristics of the fluorophores, the bandpass filters of the imaging system, and the relative abundance of the fluorescently labeled targets.[1][2]
Quantitative Comparison of Cy7 and Other Common Fluorophores
To assist in the selection of appropriate fluorophore combinations, the following table summarizes the key spectral properties of Cy7 and three other commonly used fluorophores: Cy5, Alexa Fluor 750, and IRDye 800CW.
| Property | Cy7 | Cy5 | Alexa Fluor 750 | IRDye 800CW |
| Maximum Excitation (λex) | ~750 - 756 nm[3][4][5] | ~649 - 651 nm[4][5][6][7] | ~749 nm[8] | ~773 - 774 nm[9] |
| Maximum Emission (λem) | ~773 - 779 nm[3][4][5] | ~666 - 670 nm[5][6][7] | ~775 nm[8] | ~789 - 792 nm[9] |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹[3] | ~250,000 cm⁻¹M⁻¹[4][5][6] | ~240,000 cm⁻¹M⁻¹[8] | Not readily available |
| Quantum Yield (Φ) | ~0.28[3] | ~0.2 - 0.27[4][6] | Not readily available | Not readily available |
Visualizing Spectral Overlap
To visually represent the concept of spectral overlap, the following diagram illustrates the excitation and emission spectra of Cy7 and a hypothetical overlapping fluorophore.
References
- 1. Spectral Bleed-Through Artifacts in Confocal Microscopy [evidentscientific.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]
- 4. FluoroFinder [app.fluorofinder.com]
- 5. Cy5 NHS Ester | AAT Bioquest [aatbio.com]
- 6. Cyanine 5, SE | Cyanine Dyes (Cy Dyes) | Tocris Bioscience [tocris.com]
- 7. Spectrum [Cy5 (Cyanine-5)] | AAT Bioquest [aatbio.com]
- 8. biorxiv.org [biorxiv.org]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Performance of Cy7 Labeled Probes in Diverse Tissue Environments
For researchers, scientists, and drug development professionals engaged in preclinical in vivo imaging, the selection of the appropriate near-infrared (NIR) fluorescent probe is a critical determinant of experimental success. Among the available options, Cyanine (B1664457) 7 (Cy7) has been a widely utilized fluorophore. This guide provides an objective comparison of the performance of Cy7 labeled probes in various tissues against two common alternatives: Alexa Fluor 790 and IRDye 800CW. The information herein is supported by a compilation of experimental data to facilitate informed decision-making for your research needs.
Introduction to Near-Infrared (NIR) Fluorescence Imaging
In vivo fluorescence imaging in the NIR window (roughly 700-900 nm) offers significant advantages for studying biological processes in living animals.[1] Light in this spectral region can penetrate deeper into biological tissues due to reduced absorption and scattering by endogenous components like hemoglobin and water.[1] This leads to higher signal-to-background ratios and enables the visualization of deeper structures compared to imaging with visible light.[1] Cy7 and its alternatives are key players in this space, each with distinct characteristics that influence their suitability for specific applications.
Quantitative Performance Comparison of NIR Dyes
The performance of a fluorescent probe in vivo is a multifactorial equation involving its photophysical properties, its interaction with the biological environment, and the specifics of the imaging setup. Below is a summary of key quantitative data for Cy7, Alexa Fluor 790, and IRDye 800CW. It is important to note that direct head-to-head comparisons under identical conditions are not always available in the literature, and performance can be influenced by the conjugation strategy and the specific biomolecule being labeled.
| Property | Cy7 | Alexa Fluor 790 | IRDye 800CW |
| Maximum Excitation (nm) | ~750 - 756 | ~782 | ~774 |
| Maximum Emission (nm) | ~776 - 779 | ~804 | ~789 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~250,000 | ~260,000 | ~240,000 |
| Quantum Yield (Φ) | ~0.28 | Not widely reported | ~0.05 - 0.12 |
| Photostability | Lower | Higher | High |
| Primary Clearance Route | Primarily Hepatic | Not specified | Primarily Renal |
Key Insights:
-
Brightness: While Cy7 has a high molar extinction coefficient and a respectable quantum yield, Alexa Fluor dyes are generally reputed for their superior brightness and photostability.[2][3] IRDye 800CW is also known for its high photostability and good brightness, often resulting in higher tumor-to-background ratios compared to other cyanine dyes.[4][5]
-
Photostability: A significant consideration for longitudinal studies or experiments requiring prolonged light exposure is the photostability of the fluorophore. Both Alexa Fluor 790 and IRDye 800CW are generally considered more photostable than Cy7.[2]
-
Biodistribution and Clearance: The clearance route can impact background signal in certain organs. For instance, a probe with primarily renal clearance, like IRDye 800CW, might be advantageous for imaging targets in the abdominal region, away from the kidneys and bladder.[6] Conversely, a probe with hepatic clearance may result in higher background in the liver.[7] The biodistribution of a conjugated probe is also heavily influenced by the targeting molecule itself.
In Vivo Performance: Signal-to-Background Ratio in Different Tissues
A critical metric for in vivo imaging is the signal-to-background ratio (SBR), often referred to as the tumor-to-background ratio (TBR) in oncology studies. A higher SBR allows for clearer delineation of the target tissue from the surrounding environment.
Studies have shown that IRDye 800CW-labeled probes can achieve high tumor-to-background ratios. For example, a dual-specific fluorescent probe targeting EGFR and c-Met in colorectal cancer models using IRDye 800CW demonstrated high TBRs in NIR-II imaging.[8] Another study using an IRDye 800CW conjugate for necrosis imaging in solid tumors reported a tumor-to-blood ratio of 1.44 ± 0.23 at 1-hour post-injection.[6] The addition of an albumin-binding domain to an IRDye 800CW conjugate significantly increased tumor uptake and TBR in a necrotic tumor model.[9]
For Cy7-labeled probes, tumor accumulation is also well-documented.[10] The choice of the targeting moiety and the overall construct of the probe play a crucial role in its accumulation and retention in the target tissue.
Experimental Protocols
To facilitate reproducible research, detailed experimental protocols are essential. Below are generalized methodologies for key experiments involving NIR-labeled probes.
Protocol 1: Conjugation of a NIR Dye NHS Ester to an Antibody
Materials:
-
Purified antibody in an amine-free buffer (e.g., PBS, pH 7.4)
-
NIR dye N-hydroxysuccinimide (NHS) ester (e.g., Cy7-NHS, Alexa Fluor 790-NHS, IRDye 800CW-NHS)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation: Ensure the antibody solution is free of amine-containing buffers or stabilizers. If necessary, dialyze the antibody against PBS.
-
Dye Stock Solution: Immediately before use, dissolve the NIR dye NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.
-
Reaction Setup: Adjust the pH of the antibody solution to 8.3-8.5 using the reaction buffer. Add the dye stock solution to the antibody solution at a molar ratio of approximately 10:1 (dye:antibody). This ratio may require optimization for different antibodies.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature in the dark with gentle stirring.
-
Purification: Separate the labeled antibody from the unconjugated dye using a size-exclusion chromatography column pre-equilibrated with PBS. Collect the fractions containing the labeled antibody.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and the absorbance maximum of the specific NIR dye.
Protocol 2: In Vivo Imaging of Tumor-Bearing Mice
Materials:
-
Tumor-bearing mice (e.g., subcutaneous xenograft model)
-
NIR dye-labeled probe
-
Anesthetic (e.g., isoflurane)
-
In vivo imaging system (e.g., IVIS, Pearl)
Procedure:
-
Animal Preparation: Anesthetize the mouse using a calibrated vaporizer with isoflurane.
-
Probe Administration: Dilute the labeled probe in sterile PBS to the desired concentration. Administer the probe via an appropriate route, typically intravenous (tail vein) injection. The dose will depend on the specific probe and target.
-
Image Acquisition: Acquire a baseline image before probe injection. Place the anesthetized animal in the imaging chamber. Acquire images at various time points post-injection (e.g., 1, 4, 24, 48 hours) to assess biodistribution and target accumulation. Use the appropriate excitation and emission filters for the selected NIR dye.
-
Data Analysis: Using the imaging system's software, draw regions of interest (ROIs) over the tumor and a contralateral background region (e.g., muscle). Calculate the average fluorescence intensity for each ROI to determine the signal-to-background ratio.
Protocol 3: Ex Vivo Biodistribution Analysis
Procedure:
-
Tissue Harvesting: At the final imaging time point, euthanize the mouse. Dissect the tumor and major organs (e.g., liver, kidneys, spleen, lungs, heart).
-
Ex Vivo Imaging: Arrange the dissected organs on a non-fluorescent surface within the imaging system.
-
Image Acquisition: Acquire a fluorescence image of the organs using the same imaging parameters as the in vivo scans.
-
Quantification: Draw ROIs around each organ and the tumor. Measure the average fluorescence intensity for each to quantify the probe's biodistribution.
Visualizing Workflows and Pathways
To provide a clearer understanding of the experimental processes and the biological context, the following diagrams are presented in the DOT language for Graphviz.
Caption: General workflow for in vivo imaging with NIR-labeled probes.
Caption: Visualization of EGFR signaling pathway targeted by a Cy7-labeled antibody probe.
Conclusion
The choice between Cy7, Alexa Fluor 790, and IRDye 800CW for in vivo imaging applications depends on the specific requirements of the study. While Cy7 has been a foundational tool in NIR imaging, alternatives like Alexa Fluor 790 and IRDye 800CW often provide enhanced photostability and brightness, which can be crucial for quantitative and longitudinal studies. Researchers should carefully consider the photophysical properties of each dye, the nature of the targeting molecule, and the biological question being addressed to select the most appropriate probe for their experiments. The provided protocols offer a starting point for the successful implementation of these powerful imaging agents in preclinical research.
References
- 1. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. spiedigitallibrary.org [spiedigitallibrary.org]
- 6. pure.eur.nl [pure.eur.nl]
- 7. Multivalent supramolecular fluorescent probes for accurate disease imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Improved Multimodal Tumor Necrosis Imaging with IRDye800CW-DOTA Conjugated to an Albumin-Binding Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Cy7 NHS Ester: A Guide to Safe and Compliant Laboratory Practices
For researchers, scientists, and drug development professionals utilizing Cy7 NHS ester, a near-infrared fluorescent dye, proper disposal is a critical component of laboratory safety and environmental responsibility. While specific disposal protocols for this compound are not extensively detailed in publicly available safety data sheets, a comprehensive approach based on established guidelines for similar chemical compounds ensures safe handling and compliance with institutional and regulatory standards. This guide provides essential safety information, operational plans, and a step-by-step disposal procedure to foster a culture of safety and build trust in laboratory chemical management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate care. Although one safety data sheet for a "Cyanine 7 monosuccinimidyl ester" indicates it is not classified as a dangerous substance under the Globally Harmonized System (GHS), general best practices for handling laboratory chemicals should always be observed.[1]
Personal Protective Equipment (PPE) and Handling:
| Precaution Category | Specific Recommendations |
| Personal Protective Equipment (PPE) | Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a laboratory coat.[2] |
| Ventilation | Handle the compound in a well-ventilated area. For powdered forms or when creating solutions, a chemical fume hood is recommended to prevent inhalation of dust or aerosols.[2] |
| Contact Avoidance | Avoid direct contact with skin, eyes, and clothing. In case of accidental contact, immediately flush the affected area with copious amounts of water.[1][2] |
| Spill Management | In the event of a spill, carefully collect the solid material using absorbent pads and place it in a designated, sealed container for chemical waste.[2] |
Step-by-Step Disposal Procedure
The disposal of this compound should be managed as a controlled process in accordance with your institution's Environmental Health and Safety (EHS) protocols and local regulations.[2] The following procedural workflow provides a logical approach to ensure safe and compliant disposal.
Experimental Protocol for Disposal:
-
Waste Identification and Segregation :
-
Treat all solid this compound waste, including unused product and contaminated materials (e.g., weighing paper, pipette tips), as chemical waste.[2]
-
Solutions containing this compound should also be treated as chemical waste.
-
Do not mix this waste with general laboratory trash or other waste streams unless explicitly permitted by your institution's EHS guidelines.[2] It is common practice to segregate halogenated and non-halogenated solvent waste.[3]
-
-
Containerization :
-
Proper Labeling :
-
The container must be affixed with a completed Hazardous Waste Label.[4]
-
The label should prominently display the full chemical name: "this compound" or "Cyanine 7 monosuccinimidyl ester". Avoid using abbreviations.[2]
-
Include the concentration and solvent if it is a solution. List all components of a chemical mixture by percent or volume.[5]
-
-
Secure Storage :
-
Store the sealed waste container in a designated satellite accumulation area for hazardous waste.[2][5]
-
Ensure the storage area is secure, well-ventilated, and away from incompatible materials.[2] Store acids and bases separately, and keep oxidizing agents away from reducing agents and organic compounds.[5]
-
-
Contact Environmental Health and Safety (EHS) for Pickup :
-
Contact your institution's EHS department or the designated chemical waste management provider to arrange for pickup and disposal.[2]
-
Provide them with the necessary information about the waste, including the chemical name and quantity.
-
-
Maintain Documentation :
-
Keep a record of the waste generated, including the chemical name, quantity, and date of disposal request. This is good laboratory practice and may be required by your institution.
-
Disposal of Empty Containers:
-
Empty chemical containers should be triple-rinsed with an appropriate solvent capable of removing the chemical.[4]
-
The first rinseate must be collected and treated as hazardous waste.[6] For highly toxic chemicals, the first three rinses should be collected.[6]
-
After thorough rinsing and air-drying, the container labels should be defaced, and the container can then be disposed of in the regular trash or glass disposal as appropriate.[6]
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, contributing to a secure research environment and upholding the highest standards of laboratory practice. Always prioritize your institution's specific EHS guidelines, as they are tailored to your local regulatory requirements.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. benchchem.com [benchchem.com]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Safeguarding Your Research: A Guide to Handling Cy7 NHS Ester
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling and disposal of Cy7 NHS ester, a near-infrared fluorescent dye commonly used for labeling biomolecules.[1][2] Adherence to these procedures is critical for minimizing risk and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound in either solid or solution form, a comprehensive personal protective equipment plan is mandatory. The following table outlines the minimum required protective gear.
| Body Part | Required PPE | Specifications and Notes |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Consider double-gloving for added protection. Always check the manufacturer's data for breakthrough times.[3] |
| Eyes/Face | Safety goggles and face shield | Goggles must be splash-proof. A face shield should be worn over goggles when handling solutions or the powder form of the chemical.[3] |
| Body | Laboratory coat | A buttoned lab coat is the minimum requirement. A chemical-resistant apron is recommended when handling larger quantities.[3] |
| Respiratory | Fume hood or respirator | All handling of the solid powder and concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation risk.[3] |
Operational Plan: A Step-by-Step Approach to Safe Handling
A systematic approach is crucial for preventing contamination and exposure when working with this compound.
A. Pre-Handling Preparations:
-
Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound.[4]
-
Designate a Handling Area: All work with the dye should be performed in a designated area, preferably within a chemical fume hood.[3]
-
Assemble Materials: Ensure all necessary equipment, including PPE and spill cleanup materials, are readily available before you start.
B. Handling the Solid Form:
-
Weighing: When weighing the solid form, do so inside a chemical fume hood to prevent the inhalation of any dust particles.[3]
-
Storage: Upon receipt, this compound should be stored at temperatures below -15°C, desiccated, and protected from light.[1][5]
C. Reconstitution and Use:
-
Solvent Addition: When reconstituting the dye, typically in an organic solvent like DMSO or DMF, add the solvent slowly to the solid to prevent splashing.[6]
-
Solution Storage: Reconstituted stock solutions in DMSO can be stored at -20°C for up to two weeks, protected from light and moisture.[7][8] Avoid repeated freeze-thaw cycles.[8]
-
Reaction Conditions: The labeling reaction with proteins is typically carried out at room temperature for about an hour with continuous stirring.[5][6] The pH of the protein solution should be maintained between 8.0 and 9.0 for optimal reaction efficiency.[8]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and contaminated materials is essential to protect the environment and comply with regulations.
1. Unused or Expired Product (Solid Form):
-
Collection: The original vial containing the unused or expired solid product should be securely closed.
-
Labeling: Clearly label the container as "Hazardous Waste" and include the chemical name.
-
Disposal: Dispose of the container as chemical waste in accordance with your institution's and local regulations.[9][10]
2. Concentrated Stock Solutions (e.g., in DMSO):
-
Collection: All concentrated stock solutions must be collected in a sealed, appropriately labeled hazardous waste container.[10]
-
No Drain Disposal: Under no circumstances should concentrated solutions of this dye be poured down the drain.[10]
3. Aqueous Solutions from Labeling Reactions:
-
Quenching: To ensure the reactive NHS ester is hydrolyzed, adjust the pH of the aqueous solution to between 7 and 8.5 and let it stand for several hours.[10]
-
Collection: Transfer the treated solution to your designated aqueous hazardous waste container.[10]
4. Contaminated Solid Waste:
-
Segregation: All solid materials that have come into contact with this compound, such as pipette tips, gloves, and bench paper, must be considered chemical waste.[9][10]
-
Collection: These materials should be collected in a designated solid hazardous waste container, separate from regular trash.[10]
Below is a diagram illustrating the handling and disposal workflow for this compound.
Caption: Workflow for handling and disposal of this compound.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. This compound | AAT Bioquest [aatbio.com]
- 3. benchchem.com [benchchem.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. genecopoeia.com [genecopoeia.com]
- 7. pdf.dutscher.com [pdf.dutscher.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
